Norfloxacin
Description
A synthetic fluoroquinolone (fluoroquinolones) with broad-spectrum antibacterial activity against most gram-negative and gram-positive bacteria. This compound inhibits bacterial DNA gyrase.
This compound is a Quinolone Antimicrobial.
This compound is a first generation fluoroquinolone that is typically used to treated urinary tract infections and prostatitis. This compound has been linked to rare instances of acute hepatocellular injury.
This compound has been reported in Bacillus subtilis and Caloboletus radicans with data available.
This compound is a synthetic, broad-spectrum fluoroquinolone with antibacterial activity. This compound inhibits activity of DNA gyrase, thereby blocking bacterial DNA replication. This compound concentrates in the renal tubules and bladder and is bactericidal against a wide range of aerobic gram-positive and gram-negative organisms.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and is indicated for bacterial disease and eye infection and has 6 investigational indications. This drug has a black box warning from the FDA.
A synthetic fluoroquinolone (FLUOROQUINOLONES) with broad-spectrum antibacterial activity against most gram-negative and gram-positive bacteria. This compound inhibits bacterial DNA GYRASE.
See also: Ciprofloxacin (related); Ofloxacin (related); Enrofloxacin (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPXUAPXNRGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037680 | |
| Record name | Norfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norfloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 0.28 mg/mL at 25 °C. Solubility in water is pH dependent, increasing sharply at pH<5 or pH >10, Solubility at 25 °C (mg/mL): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 340, 1.01e+00 g/L | |
| Record name | Norfloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norfloxacin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norfloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to light-yellow crystalline powder | |
CAS No. |
70458-96-7 | |
| Record name | Norfloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfloxacin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norfloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | norfloxacin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norfloxacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0F8P22L1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norfloxacin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norfloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227-228 °C, 220-221 °C, 227 - 228 °C | |
| Record name | Norfloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norfloxacin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norfloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Deep Dive into the Molecular Siege: Norfloxacin's Mechanism of Action on DNA Gyrase
For Immediate Release
[City, State] – [Date] – In a comprehensive technical guide released today, researchers and drug development professionals are offered an in-depth exploration of the molecular mechanisms underpinning the antibacterial activity of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This whitepaper focuses on the intricate interaction between this compound and its primary bacterial target, DNA gyrase, providing a critical resource for the ongoing battle against antibiotic resistance.
This compound exerts its bactericidal effects by targeting and inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] DNA gyrase, an enzyme essential for bacterial survival but absent in higher eukaryotes, is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][3][4] this compound's primary mechanism involves the stabilization of a transient intermediate in the enzyme's catalytic cycle, the DNA-gyrase cleavage complex, ultimately leading to lethal double-stranded DNA breaks.[1][3][5][6]
The Molecular Interaction: A Ternary Embrace
The inhibitory action of this compound is not a simple binding event with the enzyme alone. Instead, it capitalizes on the dynamic nature of the DNA gyrase-DNA interaction. This compound binds to a site that is formed after the DNA gyrase has complexed with DNA.[7][8] This creates a stable ternary complex comprising this compound, DNA gyrase, and DNA.[9] The drug is believed to intercalate into the DNA at the site of the double-strand break and interacts with residues in the GyrA subunit of the DNA gyrase enzyme.[10][11] This stabilization of the cleavage complex prevents the enzyme from re-ligating the broken DNA strands, effectively trapping the enzyme on the DNA in a covalent intermediate state.[3]
The collision of replication forks with these this compound-induced gyrase-DNA cleavage complexes is a critical step in the bactericidal cascade.[5][6] This collision transforms the transient cleavage complex into a permanent double-stranded DNA break, triggering a cellular response that ultimately leads to cell death.[1][5]
Visualizing the Mechanism of Action
To elucidate the complex interplay between this compound, DNA gyrase, and DNA, the following diagrams illustrate the key steps in the mechanism of action and the experimental workflows used to study this interaction.
Caption: Mechanism of this compound Action on DNA Gyrase.
Quantitative Analysis of this compound's Inhibitory Potency
The effectiveness of this compound as a DNA gyrase inhibitor can be quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Parameter | Organism | Value | Reference |
| IC50 (DNA Supercoiling) | Providencia stuartii (resistant isolate) | 15 µM | [12] |
| IC50 (DNA Supercoiling) | Providencia stuartii (standard) | ~3 µM (estimated 5-fold lower than resistant) | [12] |
| Ki (Supercoiling Inhibition) | E. coli | 1.8 x 10-6 M | [13] |
| Apparent Kd | E. coli (from ColE1 and pBR322 plasmids) | 1 x 10-6 M | [14][15] |
Experimental Protocols for Studying this compound-Gyrase Interactions
A thorough understanding of this compound's mechanism of action relies on robust experimental methodologies. The following sections detail the protocols for key assays used to investigate the inhibition of DNA gyrase.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, and the inhibition of this activity by this compound.
Methodology:
-
Reaction Mixture Preparation: A master mix is prepared on ice containing the assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and sterile water.[16]
-
Inhibitor Addition: Varying concentrations of this compound (or a solvent control like DMSO) are added to individual reaction tubes.
-
Enzyme Addition: Purified E. coli DNA gyrase is diluted in dilution buffer and added to the reaction tubes to initiate the reaction. A negative control without the enzyme is also included.
-
Incubation: The reactions are incubated at 37°C for a defined period, typically 30-60 minutes.[17]
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS), often followed by treatment with a proteinase to digest the enzyme. Chloroform/isoamyl alcohol is then added to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: The aqueous phase containing the DNA is loaded onto a 1% agarose gel. The gel is run at a constant voltage to separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked).
-
Visualization: The DNA bands are visualized by staining with an intercalating dye such as ethidium bromide and imaging under UV light. The degree of supercoiling is assessed by the migration of the DNA; supercoiled DNA migrates faster than relaxed DNA.
Caption: DNA Gyrase Supercoiling Assay Workflow.
DNA Gyrase Cleavage Assay
This assay directly assesses the ability of this compound to stabilize the covalent DNA-gyrase complex, leading to the accumulation of cleaved DNA.
Methodology:
-
Reaction Setup: Purified DNA gyrase is incubated with supercoiled plasmid DNA (e.g., pBR322) in a cleavage assay buffer.[18][19] Notably, for quinolones, ATP is not required to stabilize the cleavage intermediate.[18]
-
Drug Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for approximately 30 minutes to allow for the formation of the cleavage complex.[18][20]
-
Complex Trapping: The reaction is terminated by the addition of SDS and a proteinase (e.g., proteinase K). The SDS denatures the gyrase subunits that are not covalently attached to the DNA, while the covalent links between the GyrA subunits and the 5' ends of the broken DNA are preserved, resulting in a linear form of the plasmid. The proteinase K digests the gyrase protein.[18][19][21]
-
Product Analysis: The DNA is then analyzed by agarose gel electrophoresis. The presence of a linearized plasmid band indicates the formation of a stable cleavage complex induced by this compound.[19]
Caption: DNA Gyrase Cleavage Assay Workflow.
Conclusion
The detailed understanding of this compound's mechanism of action on DNA gyrase is paramount for the rational design of new fluoroquinolones that can overcome existing resistance mechanisms. This technical guide provides a foundational resource for researchers in academia and the pharmaceutical industry, offering a clear depiction of the molecular events, quantitative data for comparative analysis, and detailed experimental protocols to facilitate further research in this critical area of antibacterial drug discovery. The continued investigation into the subtleties of the this compound-gyrase-DNA interaction will undoubtedly pave the way for the development of more potent and resilient antibacterial agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of this compound Lactate? [synapse.patsnap.com]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique this compound binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modification of this compound inhibition of DNA gyrase induced by a 28 KDal DNA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. profoldin.com [profoldin.com]
- 18. inspiralis.com [inspiralis.com]
- 19. inspiralis.com [inspiralis.com]
- 20. journals.asm.org [journals.asm.org]
- 21. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Norfloxacin-Topoisomerase IV Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the inhibition of bacterial topoisomerase IV by norfloxacin, a broad-spectrum fluoroquinolone antibiotic. It details the pathway from initial drug-target interaction to the ultimate bactericidal effect, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.
Introduction: The Role of this compound and Topoisomerase IV
This compound is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] Its bactericidal action is primarily achieved by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antimicrobial therapy.[3] This guide focuses specifically on the interaction between this compound and topoisomerase IV, an enzyme critical for the segregation of newly replicated chromosomes.[4] By inhibiting this enzyme, this compound effectively halts bacterial cell division and proliferation, leading to cell death.[1][4]
Topoisomerase IV: Structure and Cellular Function
Bacterial topoisomerase IV is a heterotetrameric enzyme composed of two ParC subunits and two ParE subunits (A2B2 structure).[5] It plays an indispensable role in the terminal stages of DNA replication. Its primary function is to decatenate, or unlink, the intertwined daughter chromosomes that are the product of a round of replication. This process is vital for the proper segregation of the genetic material into daughter cells. Inhibition of topoisomerase IV's catalytic activity results in an accumulation of catenated chromosomes, which physically prevents cell division.[6]
The Molecular Mechanism of this compound Inhibition
This compound and other quinolones do not simply inhibit the catalytic activity of topoisomerase IV; they convert the enzyme into a cellular poison.[7][8] The mechanism involves the stabilization of a transient intermediate in the enzyme's reaction cycle.
The key steps are:
-
Formation of the Ternary Complex: this compound binds non-covalently to the complex formed between topoisomerase IV and DNA.[9] This creates a stable ternary drug-enzyme-DNA complex.
-
Stabilization of the Cleavage Complex: Topoisomerase IV functions by creating a transient double-stranded break in one DNA segment to pass another segment through it. This intermediate state, where the enzyme is covalently attached to the 5' ends of the broken DNA, is known as the cleavage complex.[3] this compound intercalates into the cleaved DNA and interacts with the enzyme, effectively locking the complex in this state and preventing the re-ligation of the DNA strands.[9][10] This interaction is mediated by a crucial water-metal ion bridge that coordinates the drug with specific amino acid residues in the ParC subunit.[11]
-
Generation of Double-Strand Breaks: The stabilized cleavage complexes act as physical roadblocks along the bacterial chromosome.[12] When a DNA replication fork collides with one of these complexes, the transient break is transformed into a permanent, lethal double-stranded DNA break.[12][13]
-
Induction of the SOS Response and Cell Death: The accumulation of double-stranded DNA breaks triggers the bacterial SOS response, a global DNA damage repair system.[8] However, the extensive damage caused by this compound overwhelms this repair capacity, leading to a cessation of DNA synthesis and ultimately, bactericidal activity.[10][14]
In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of this compound, with topoisomerase IV acting as a secondary target.[6][13] However, in some Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the preferential primary target.[15][16]
Mechanisms of Resistance
The primary mechanism of high-level resistance to this compound involves mutations in the genes encoding its targets. For topoisomerase IV, mutations typically occur in the "quinolone resistance-determining region" (QRDR) of the parC gene.[3][5] These mutations, such as those leading to amino acid substitutions at Serine-80 or Alanine-116 in S. aureus ParC, reduce the binding affinity of the drug to the enzyme-DNA complex, thereby decreasing its inhibitory effect.[15] The development of high-level resistance often requires sequential mutations, first in the primary target (e.g., topoisomerase IV in S. aureus) and then in the secondary target (DNA gyrase).[3][15]
Quantitative Data
The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.
| Bacterial Species | This compound MIC Range (µg/mL) | This compound MIC90 (µg/mL) |
| Enterobacteriaceae | 0.008 - 32 | 0.25 |
| Pseudomonas aeruginosa | 0.12 - 2 | - |
| Haemophilus influenzae | 0.03 - 0.12 | - |
| Neisseria gonorrhoeae | 0.008 - 0.016 | - |
| Staphylococci | 0.25 - 4 | - |
| Streptococci | 0.5 - 64 | - |
| Bacteroides fragilis group | 8 - 128 | - |
| (Data sourced from[17]. MIC90 represents the concentration required to inhibit 90% of isolates.) |
Experimental Protocols
The study of this compound's effect on topoisomerase IV relies on several key in vitro assays.
DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the enzyme-DNA cleavage complex, a hallmark of quinolone activity.[18]
Methodology:
-
Reaction Setup: In a 20-30 µL reaction volume, combine the following in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 100 mM K-Glu, 5 mM DTT):
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[18][19]
-
Complex Trapping: Stop the reaction and trap the covalent complex by adding 0.2% Sodium Dodecyl Sulfate (SDS).[18]
-
Protein Digestion: Add Proteinase K (to a final concentration of 0.1 mg/mL) and incubate at 37-45°C for another 30 minutes to digest the enzyme.[18][20]
-
DNA Purification: Purify the DNA by phenol/chloroform extraction and ethanol precipitation.
-
Analysis: Resuspend the DNA sample in loading buffer and analyze the products by electrophoresis on a 1% agarose gel. The formation of linearized plasmid DNA from the supercoiled substrate indicates the stabilization of the cleavage complex.
Topoisomerase IV ATPase Assay
This assay measures the hydrolysis of ATP, which is essential for the catalytic cycle of topoisomerase IV. It is used to identify inhibitors that target the enzyme's ATPase activity, such as coumarins, but can also characterize the broader effects of compounds on enzyme function.[21][22]
Methodology:
-
Reaction Setup (384-well plate format): Prepare a reaction mixture containing:
-
Assay Buffer (e.g., 20 mM Tris-HCl, 35 mM NH₄OAc, 8 mM MgCl₂).[23]
-
Linear or relaxed circular DNA (stimulates ATPase activity).
-
Purified topoisomerase IV enzyme.
-
Varying concentrations of the test compound.
-
-
Initiation: Start the reaction by adding ATP to a final concentration of 0.2 mM.[23]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[23]
-
Detection: The amount of inorganic phosphate (Pi) produced from ATP hydrolysis is measured. A common method uses a malachite green-based dye that forms a colored complex with Pi.
-
Analysis: Add the detection dye to each well and read the absorbance at ~650 nm using a plate reader.[21][23] A decrease in absorbance compared to the no-drug control indicates inhibition of ATPase activity.
Bacterial Growth Inhibition (MIC) Assay
This assay determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterial strain, providing a quantitative measure of its potency.[24]
Methodology (Broth Microdilution):
-
Drug Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a cation-adjusted Mueller-Hinton Broth (CAMHB) to create a concentration gradient.[24][25]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture. Dilute this suspension in CAMHB to achieve the desired final inoculum density (typically 5 x 10⁵ CFU/mL).[25]
-
Inoculation: Add the bacterial suspension to each well of the drug plate. Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[25]
-
Reading: The MIC is determined as the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.[24][25]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the mechanism of this compound Lactate? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pnas.org [pnas.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on DNA metabolism in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro antibacterial activity of this compound (MK-0366) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. inspiralis.com [inspiralis.com]
- 19. journals.asm.org [journals.asm.org]
- 20. academic.oup.com [academic.oup.com]
- 21. DNA topoisomerase ATPase assay kits [profoldin.com]
- 22. inspiralis.com [inspiralis.com]
- 23. profoldin.com [profoldin.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
The Architecture of Inhibition: A Technical Guide to Norfloxacin's Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfloxacin, a pioneering synthetic fluoroquinolone antibiotic, has laid the groundwork for a significant class of antibacterial agents. Its broad-spectrum activity, particularly against Gram-negative bacteria, is a direct consequence of its unique chemical architecture. This technical guide provides an in-depth exploration of the intricate relationship between the chemical structure of this compound and its antimicrobial activity. Through a detailed analysis of its mechanism of action, structure-activity relationships (SAR), and quantitative data on its efficacy, this document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anti-infective therapies. This guide delves into the experimental methodologies used to evaluate its activity and visualizes key pathways and workflows to facilitate a deeper understanding of this important antibiotic.
Introduction
This compound is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] Its introduction marked a significant advancement in the treatment of bacterial infections, particularly urinary tract infections (UTIs) and those caused by a variety of Gram-negative and Gram-positive organisms.[2][3] The core of this compound's success lies in its ability to inhibit bacterial DNA synthesis, a mechanism driven by its specific chemical structure.[1][4] Understanding the nuances of its structure-activity relationship is paramount for the rational design of new, more potent, and spectrum-broadened fluoroquinolone antibiotics, as well as for combating the growing threat of antimicrobial resistance.[5][6] This guide will dissect the chemical scaffold of this compound, elucidate its molecular mechanism of action, and provide a quantitative overview of how modifications to its structure impact its biological function.
Chemical Structure of this compound
The chemical structure of this compound is characterized by a quinolone core, a bicyclic system that is fundamental to its antibacterial activity. Key functional groups are strategically positioned on this core, each playing a critical role in the drug's efficacy and pharmacokinetic properties.
The essential structural features include:
-
A quinolone ring system: The foundational scaffold.
-
An ethyl group at the N-1 position: This substituent enhances antibacterial activity.[7]
-
A carboxylic acid group at the C-3 position: This group is crucial for binding to the DNA gyrase-DNA complex.[7]
-
A keto group at the C-4 position: Essential for the antibacterial action.
-
A fluorine atom at the C-6 position: This substitution significantly increases the potency against Gram-negative bacteria.[7][8]
-
A piperazine ring at the C-7 position: This moiety is responsible for the anti-pseudomonal activity and influences the pharmacokinetic properties of the molecule.[7][8]
-
A hydrogen atom at the C-8 position.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4]
-
In Gram-negative bacteria , the primary target of this compound is DNA gyrase.[9] This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[4][10] this compound binds to the DNA-gyrase complex, stabilizing it and leading to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[4][11]
-
In Gram-positive bacteria , topoisomerase IV is the preferential target.[12] This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[4][10] Inhibition of topoisomerase IV by this compound prevents this separation, leading to a halt in cell division and subsequent cell death.[4]
Notably, this compound exhibits a significantly higher affinity for bacterial DNA gyrase than for its mammalian counterparts, which contributes to its selective toxicity.[8]
Structure-Activity Relationship (SAR)
The antibacterial potency and spectrum of this compound are highly dependent on the nature and position of substituents on the quinolone ring. Extensive research has elucidated the following key SAR principles:
-
N-1 Position: The ethyl group at the N-1 position is important for good antibacterial activity. Modifications at this position can influence potency and pharmacokinetics.[7] For instance, the introduction of a cyclopropyl group at this position, as seen in ciprofloxacin, generally leads to enhanced activity against both Gram-positive and Gram-negative bacteria.[13]
-
C-3 Carboxylic Acid and C-4 Keto Group: These two functional groups are absolutely essential for antibacterial activity. They are believed to be involved in the binding of the drug to the DNA-enzyme complex.[7] Any modification or removal of these groups results in a significant loss of potency.
-
C-6 Position: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is crucial for the high potency of this compound against Gram-negative bacteria.[7][8] It is thought to enhance the binding to DNA gyrase.
-
C-7 Position: The piperazine ring at the C-7 position is a key determinant of the antibacterial spectrum and potency.[7][8] This substituent is responsible for the activity against Pseudomonas aeruginosa.[8] Modifications to the piperazine ring have been a major focus of research to develop newer fluoroquinolones with improved activity against Gram-positive and atypical bacteria.[12][14]
-
C-8 Position: While this compound has a hydrogen atom at the C-8 position, substitutions at this position can modulate the antibacterial spectrum and reduce the potential for phototoxicity.[15]
Quantitative Analysis of Antibacterial Activity
The in vitro activity of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against a range of clinically relevant bacterial species.
Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 0.015 - 1.0 | 0.05 | 0.05 - 0.19 | [16][17] |
| Klebsiella pneumoniae | 0.06 - 1.6 | 0.4 | 0.4 | [16] |
| Enterobacter cloacae | ≤0.03 - 0.8 | 0.2 | 0.2 | [16] |
| Proteus mirabilis | 0.06 - 0.4 | 0.1 | 0.1 | [16] |
| Pseudomonas aeruginosa | 0.2 - >128 | 0.8 | 1.56 - 3.1 | [16][17] |
| Salmonella spp. | ≤0.03 - 0.2 | 0.1 | 0.1 | [16] |
| Shigella spp. | ≤0.03 - 0.2 | 0.1 | 0.1 | [16] |
| Neisseria gonorrhoeae | 0.015 - 0.25 | - | 0.25 | [2] |
| Haemophilus influenzae | 0.03 - 0.25 | - | 0.25 | [2] |
Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (methicillin-susceptible) | 0.12 - 3.1 | - | 1.6 | [2][16] |
| Staphylococcus aureus (methicillin-resistant) | 0.5 - 4.0 | - | 4.0 | [2] |
| Staphylococcus epidermidis | 0.25 - 4.0 | - | 4.0 | [2] |
| Streptococcus pyogenes | 1.6 - >12.5 | - | 6.3 | [16] |
| Streptococcus agalactiae | 0.8 - 6.3 | - | 3.1 | [16] |
| Enterococcus faecalis | 0.8 - >12.5 | - | 12.5 | [16] |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using standardized laboratory procedures. The broth microdilution method is a commonly employed technique.
Principle
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that inhibits this visible growth.[18][19]
Materials
-
This compound powder
-
Appropriate solvent for this compound (e.g., 0.1 N NaOH)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)[18]
-
Incubator (35 ± 2 °C)
-
Spectrophotometer or microplate reader
Procedure
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the powder in a suitable solvent to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: A series of two-fold dilutions of the this compound stock solution is prepared in CAMHB directly in the wells of a 96-well microtiter plate. This typically results in a range of concentrations from 64 µg/mL down to 0.03 µg/mL.
-
Inoculation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18] Each well is inoculated with a defined volume of this bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the broth and the bacterial inoculum (no drug) to ensure the bacteria are viable.
-
Sterility Control: A well containing only the broth (no bacteria or drug) to check for contamination.
-
-
Incubation: The microtiter plate is incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density at 600 nm.[20]
Mechanisms of Resistance
Bacterial resistance to this compound can emerge through several mechanisms:
-
Target Enzyme Mutations: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms of resistance. These mutations alter the drug-binding site, reducing the affinity of this compound for its target enzymes.[10][21]
-
Reduced Drug Accumulation: This can occur through two main pathways:
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular targets.[22]
-
Decreased Permeability: Alterations in the bacterial outer membrane, such as modifications to porin proteins, can reduce the influx of this compound into the cell.[21]
-
-
Plasmid-Mediated Resistance: Although less common, plasmid-mediated resistance mechanisms, such as those involving Qnr proteins that protect DNA gyrase from quinolone binding, have been identified.[23]
Conclusion
The chemical structure of this compound is intrinsically linked to its potent and broad-spectrum antibacterial activity. The quinolone core, adorned with specific functional groups at key positions, orchestrates the inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. The SAR of this compound has been extensively studied, providing a robust framework for the development of next-generation fluoroquinolones with enhanced efficacy and a wider therapeutic window. As the challenge of antimicrobial resistance continues to grow, a deep and quantitative understanding of the structure-activity relationships of foundational antibiotics like this compound remains a critical asset in the ongoing quest for novel anti-infective agents. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to this important endeavor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The comparative activity of this compound with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of this compound against bacterial isolates from the urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Exploring this compound analogs in combating antimicrobial resistance: design, mechanistic insights and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Lactate? [synapse.patsnap.com]
- 11. This compound-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N4-Substituted Piperazinyl this compound Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Synthesis, antibacterial and antifungal evaluation of this compound derivatives | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro activity of this compound, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [In vitro activity of this compound against gram-positive and gram-negative organisms from recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 21. Genetic and biochemical characterization of this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Norfloxacin's Antibacterial Spectrum Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of norfloxacin against Gram-negative bacteria. It delves into its mechanism of action, presents quantitative data on its efficacy, details experimental protocols for its evaluation, and illustrates key pathways and workflows through diagrams.
Introduction: this compound as a Fluoroquinolone Antibiotic
This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1][2] It demonstrates significant activity against a wide range of Gram-negative and some Gram-positive bacteria.[3][4] The introduction of a fluorine atom at position 6 and a piperazine moiety at position 7 of the quinolone ring dramatically enhances its antibacterial potency compared to older quinolones like nalidixic acid.[5][6][7] this compound is primarily used in the treatment of urinary tract infections (UTIs), including those that are uncomplicated and complicated, as well as prostatitis and certain sexually transmitted infections.[1][5]
Mechanism of Action
This compound exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4][8] These enzymes are crucial for maintaining the proper supercoiling of bacterial DNA, which is necessary for replication, transcription, and repair.[3][4]
The specific molecular events in E. coli attributed to this compound include:
-
Inhibition of the ATP-dependent DNA supercoiling reaction catalyzed by DNA gyrase.[6]
-
Inhibition of the relaxation of supercoiled DNA.[6]
-
Promotion of double-stranded DNA breakage.[6]
By binding to the DNA-enzyme complex, this compound stabilizes it, leading to the accumulation of double-stranded DNA breaks and ultimately cell death.[4] This dual-targeting mechanism contributes to its potent bactericidal activity.[3][4]
Mechanism of action of this compound in Gram-negative bacteria.
Antibacterial Spectrum: Quantitative Data
This compound demonstrates potent activity against a wide array of Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's efficacy, representing the lowest concentration that prevents visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of isolates, is a commonly used metric in susceptibility testing.
| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | - | 0.05[9] |
| Klebsiella pneumoniae | - | 0.5[10] |
| Enterobacter aerogenes | - | 0.4[9] |
| Enterobacter cloacae | - | 0.2[9] |
| Citrobacter freundii | - | 0.4[9] |
| Proteus mirabilis | - | 0.1[9] |
| Proteus vulgaris | - | 0.8[9] |
| Serratia marcescens | - | 1.6[9] |
| Pseudomonas aeruginosa | 0.8[9] | 3.1[9] |
| Salmonella spp. | - | 0.1[9] |
| Shigella spp. | - | 0.1[9] |
| Campylobacter spp. | - | ≤0.25[10] |
| Neisseria spp. | - | ≤0.25[10] |
| Haemophilus spp. | - | ≤0.25[10] |
| Acinetobacter spp. | - | 6.3[9] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Mechanisms of Resistance in Gram-Negative Bacteria
Bacterial resistance to this compound and other fluoroquinolones is a growing concern. The primary mechanisms of resistance in Gram-negative bacteria involve:
-
Target Enzyme Mutations: Mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) are the most common mechanisms of high-level resistance.[11][12] These mutations alter the drug-binding site, reducing the affinity of this compound for its targets.[4]
-
Reduced Permeability: Alterations in the outer membrane, such as a decrease in the expression of porin proteins (e.g., OmpF in E. coli), can limit the entry of this compound into the bacterial cell.[12]
-
Efflux Pumps: Overexpression of efflux pumps, which are transmembrane proteins that actively transport antibiotics out of the cell, can lead to reduced intracellular concentrations of this compound.[4][13] The Resistance-Nodulation-Division (RND) superfamily of efflux pumps plays a significant role in this process in Gram-negative bacteria.[13]
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on plasmids can also contribute to reduced susceptibility, though often to a lesser degree than target site mutations.
Mechanisms of this compound resistance in Gram-negative bacteria.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
5.1. Materials
-
This compound succinil stock solution (e.g., 1 mg/mL in sterile deionized water or DMSO)[14]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14]
-
Sterile 96-well microtiter plates[14]
-
Bacterial culture (18-24 hours old) of the test organism[14]
-
Sterile saline
-
0.5 McFarland standard[14]
-
Incubator (35°C ± 2°C)[14]
-
Pipettes and sterile tips
5.2. Protocol
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.[14]
-
Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration.
-
Add 200 µL of the this compound working solution to well 1.[14]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[14] Discard 100 µL from well 10.[14]
-
Well 11 will serve as the growth control (no antibiotic).[14]
-
Well 12 will serve as the sterility control (no bacteria).[14]
-
-
Inoculum Preparation:
-
Inoculation:
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.[14]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[14]
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Lactate? [synapse.patsnap.com]
- 5. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. In vitro activity of this compound, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The comparative activity of this compound with other antimicrobial agents against Gram-positive and Gram-negative bacteria [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Genetic and biochemical characterization of this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Norfloxacin's Engagement with Escherichia coli: A Technical Guide to Its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core molecular interactions of the fluoroquinolone antibiotic, norfloxacin, within Escherichia coli. As a broad-spectrum antibiotic, this compound's efficacy is rooted in its ability to disrupt essential bacterial processes, primarily DNA replication and repair. This document provides a comprehensive overview of its primary molecular targets, the downstream consequences of their inhibition, detailed experimental protocols for studying these interactions, and quantitative data to inform further research and development.
Primary Molecular Targets: DNA Gyrase and Topoisomerase IV
This compound's bactericidal activity against Escherichia coli is primarily mediated through its interaction with two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for initiating DNA replication and relieving the torsional stress that arises from the unwinding of the DNA helix.[2] this compound specifically targets the A subunit of DNA gyrase (encoded by the gyrA gene), inhibiting its enzymatic activity.[3]
-
Topoisomerase IV: This enzyme plays a critical role in the decatenation, or unlinking, of newly replicated daughter chromosomes.[2] By inhibiting topoisomerase IV (encoded by the parC and parE genes), this compound prevents the segregation of chromosomes into daughter cells, ultimately halting cell division.[2]
This compound does not directly bind to these enzymes in their free form. Instead, it intercalates into the bacterial DNA and stabilizes the transient enzyme-DNA cleavage complex.[4] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2][4] These breaks are the primary trigger for the downstream lethal effects of the antibiotic.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against its primary targets in E. coli has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the concentration of this compound required to reduce the enzymatic activity by 50%.
| Target Enzyme | E. coli Strain | IC50 (µM) | Reference |
| DNA Gyrase | Not Specified | 2.28 | [5] |
| Topoisomerase IV | Not Specified | >100 | [6] |
| Derivative 11a | Not Specified | 0.51 | [6] |
| Derivative 20b | Not Specified | 0.33 | [6] |
Note: The table includes IC50 values for this compound and some of its more potent derivatives for comparison.
Downstream Effects: Induction of the SOS Response
The accumulation of double-strand DNA breaks triggered by this compound-inhibited DNA gyrase and topoisomerase IV activates a critical stress response pathway in E. coli known as the SOS response.[7][8] This complex regulatory network is the cell's last resort to repair extensive DNA damage.
The key players in the SOS response are the RecA and LexA proteins.[9] Under normal conditions, the LexA repressor binds to the operator sequences of numerous genes involved in DNA repair, effectively keeping them switched off.[7][9] However, the presence of single-stranded DNA (ssDNA), which is generated as a result of the DNA damage caused by this compound, activates the RecA protein.[9] Activated RecA (RecA*) then facilitates the autocatalytic cleavage of the LexA repressor.[9] This inactivation of LexA leads to the de-repression and subsequent expression of over 40 genes that constitute the SOS regulon.[7]
These genes encode for a variety of proteins involved in DNA repair, including nucleotide excision repair, recombination repair, and translesion synthesis.[10] While the initial stages of the SOS response are aimed at error-free repair, prolonged or extensive damage leads to the activation of error-prone DNA polymerases (e.g., Pol II, Pol IV, and Pol V).[11] These polymerases can replicate past DNA lesions but have a higher error rate, which can lead to mutations.[11] This mutagenic aspect of the SOS response is a significant contributor to the development of antibiotic resistance.[12]
Signaling Pathway of this compound-Induced SOS Response
Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and activation of the SOS response pathway in E. coli.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its molecular targets in E. coli.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA gyrase (containing GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.[13]
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye: e.g., 6X DNA loading dye containing a tracking dye and a density agent.
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
DNA ladder
Procedure:
-
Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile distilled water.
-
Aliquot the reaction mixture into individual tubes.
-
Add varying concentrations of this compound (or the test compound) to the reaction tubes. Include a no-drug control (with solvent only) and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase to each tube (except the no-enzyme control). The optimal enzyme concentration should be determined empirically to achieve complete supercoiling in the no-drug control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).[5]
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel prepared with TAE or TBE buffer.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).[5]
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.
Experimental Workflow for DNA Gyrase Supercoiling Inhibition Assay
Caption: A stepwise workflow for determining the inhibitory effect of this compound on DNA gyrase supercoiling activity.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated DNA networks (kDNA) by topoisomerase IV.
Materials:
-
E. coli topoisomerase IV (containing ParC and ParE subunits)
-
Kinetoplast DNA (kDNA) from Crithidia fasciculata (catenated substrate)
-
5X Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 50 µg/mL albumin.[14]
-
This compound (or other test compounds)
-
Stop Solution/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide
Procedure:
-
Prepare a reaction mixture containing the 5X assay buffer, kDNA, and sterile distilled water.
-
Aliquot the reaction mixture into individual tubes.
-
Add varying concentrations of this compound to the tubes. Include appropriate controls (no-drug and no-enzyme).
-
Initiate the reaction by adding E. coli topoisomerase IV. The optimal enzyme concentration should be sufficient to decatenate the kDNA in the no-drug control.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[8]
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well or migrate very slowly.[8]
-
Stain the gel and visualize the DNA.
-
The degree of inhibition is determined by the reduction in the amount of decatenated minicircles.
Logical Relationship for Identifying Antibiotic Molecular Targets
Caption: A generalized workflow for the identification and validation of molecular targets for novel antibiotics.
Conclusion
This compound's potent antibacterial activity against Escherichia coli is a direct consequence of its ability to inhibit the essential enzymes DNA gyrase and topoisomerase IV. This inhibition leads to the accumulation of lethal double-strand DNA breaks, which in turn triggers the SOS response. While this response is an attempt by the bacterium to repair the damage, its error-prone nature can contribute to the development of antibiotic resistance. A thorough understanding of these molecular interactions, supported by robust quantitative data and detailed experimental protocols, is crucial for the development of new fluoroquinolones and for devising strategies to combat the emergence of resistance. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to address the ongoing challenge of bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. This compound-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS response - Wikipedia [en.wikipedia.org]
- 10. Frontiers | SOS genes are rapidly induced while translesion synthesis polymerase activity is temporally regulated [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Contribution of the SOS response and the DNA repair systems to this compound induced mutations in E. coli | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. inspiralis.com [inspiralis.com]
Norfloxacin Derivatives: A Technical Guide to Structural Modifications and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin, a second-generation fluoroquinolone antibiotic, has long been a cornerstone in the treatment of various bacterial infections, particularly those of the urinary tract.[1] Its efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[1][2] However, the rise of antimicrobial resistance necessitates the continuous development of novel and more potent therapeutic agents. This has spurred extensive research into the structural modification of the this compound scaffold to enhance its antibacterial spectrum, overcome resistance mechanisms, and explore new therapeutic applications, including anticancer and antiviral activities. This guide provides an in-depth overview of the key structural modifications of this compound, their impact on biological activity, relevant experimental protocols, and the underlying mechanisms of action.
Core Structure and Mechanism of Action
The fundamental structure of this compound consists of a quinolone ring system with a fluorine atom at the C-6 position, a piperazine moiety at C-7, an ethyl group at the N-1 position, and a carboxylic acid group at C-3.[3] These features are critical for its interaction with the target enzymes. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the DNA strand breaks created by DNA gyrase and topoisomerase IV.[4] This ternary complex blocks the progression of the replication fork, ultimately leading to bacterial cell death.[4] The differential activity against Gram-positive and Gram-negative bacteria is often attributed to the varying sensitivity of their respective topoisomerase enzymes.[2]
Mechanism of action of this compound derivatives.
Structural Modifications and Structure-Activity Relationships (SAR)
Systematic modifications of the this compound molecule have yielded a wealth of structure-activity relationship (SAR) data, providing a roadmap for designing more effective derivatives.[5][6]
-
N-1 Position: The ethyl group at the N-1 position is crucial for antibacterial activity. Replacing it with bulkier substituents can modulate potency and spectrum.
-
C-3 Position: The carboxylic acid at C-3 is essential for binding to DNA gyrase. Modifications like esterification or amidation can sometimes enhance antibacterial potency.[7]
-
C-6 Position: The fluorine atom at the C-6 position significantly enhances antibacterial potency and cell penetration.[3]
-
C-7 Position: The piperazine ring at C-7 is a primary site for modification. Introducing various substituents on the distal nitrogen of the piperazine ring can profoundly impact antibacterial activity, target selectivity, and pharmacokinetic properties.[8] N4-substituted piperazinyl derivatives have shown broad-spectrum activity.[9]
-
C-8 Position: Substitution at the C-8 position can influence the antibacterial spectrum and potency.
Quantitative Data Summary: Antibacterial Activity of this compound Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of this compound derivatives against various bacterial strains, illustrating the impact of structural modifications.
| Compound | Modification | S. aureus (MIC, µM) | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) | Reference |
| This compound | Parent Drug | 7.83 | 0.24 | 0.24 | [10] |
| Compound 6 | N-4 piperazinyl derivative | 0.21 | - | - | [10] |
| Compound 7 | N-4 piperazinyl derivative | 0.80 (MRSA) | - | - | [10][11] |
| Compound 15 | Benzothiazole derivative | - | - | 0.20 | [10] |
| Compound 16 | Acylated derivative of 15 | - | - | 0.79 | [10] |
Lower MIC values indicate higher antibacterial potency.
Experimental Protocols
General Synthesis of N-4 Piperazinyl this compound Derivatives
This protocol provides a representative method for the synthesis of novel this compound derivatives by modifying the piperazine ring.
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Formaldehyde solution (37%)
-
Ethanol
-
Dimethylformamide (DMF)
-
Triethylamine
-
Magnetic stirrer and hot plate
-
Round bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (if necessary)
Procedure:
-
Mannich Base Formation (Example): A solution of this compound (1 mmol) in ethanol is treated with an appropriate secondary amine (1 mmol) and formaldehyde solution (1.2 mmol).
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours), and the progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the desired N-Mannich base derivative.[8]
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[12][13]
General workflow for synthesis and evaluation.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the in vitro antibacterial activity of newly synthesized compounds.[14][15]
Principle: The broth microdilution method involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium, followed by inoculation with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.[16][17]
Materials:
-
Synthesized this compound derivative
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[18]
-
Bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
Suspend several colonies of the test bacterium in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of a twice-concentrated solution of the test compound to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[18]
-
Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[18]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
-
Conclusion and Future Perspectives
The structural framework of this compound continues to be a fertile ground for the development of new therapeutic agents. Modifications, particularly at the C-7 piperazinyl ring, have led to derivatives with enhanced potency against both Gram-positive and Gram-negative bacteria, including resistant strains.[7][10] Future research will likely focus on optimizing these derivatives to improve their pharmacokinetic profiles, reduce toxicity, and broaden their therapeutic applications beyond antibacterial agents. The integration of computational methods, such as molecular docking and QSAR studies, will continue to accelerate the rational design of novel this compound-based compounds to combat the ever-growing challenge of drug resistance.[1]
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring this compound analogs in combating antimicrobial resistance: design, mechanistic insights and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, antibacterial activity and physicochemical parameters of novel N-4-piperazinyl derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
In Vitro Activity of Norfloxacin Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic, against a wide range of clinically significant bacterial isolates. This document synthesizes key data on its efficacy, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action and the development of resistance.
Introduction to this compound
This compound is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1][2] It exerts its bactericidal effect by inhibiting essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are crucial for DNA replication, transcription, repair, and recombination.[1][2][3] This mechanism of action provides a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1] This guide focuses on the in vitro performance of this compound, a critical aspect for understanding its potential clinical applications and for ongoing drug development and surveillance efforts.
Quantitative In Vitro Activity of this compound
The in vitro potency of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for assessing the overall activity of an antimicrobial agent against a specific bacterial population.
Activity Against Urinary Tract Pathogens
This compound has demonstrated excellent in vitro activity against common uropathogens.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.05 | 0.06 |
| Klebsiella pneumoniae | 0.4 | - |
| Proteus mirabilis | 0.1 | - |
| Pseudomonas aeruginosa | 0.8 | 3.1 |
| Enterococcus faecalis | - | 12.5 |
| Staphylococcus aureus | - | 1.6 |
Table 1: In vitro activity of this compound against common urinary tract isolates.[4]
Activity Against Gastrointestinal Pathogens
This compound is also effective against a variety of bacteria that cause gastrointestinal infections.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Salmonella spp. | - | 0.1 |
| Shigella spp. | - | 0.1 |
| Campylobacter jejuni | - | - |
| Yersinia enterocolitica | - | - |
| Vibrio cholerae | - | - |
Table 2: In vitro activity of this compound against selected gastrointestinal pathogens.[4]
Activity Against Other Clinically Relevant Pathogens
The activity of this compound extends to other important pathogens, including those responsible for sexually transmitted infections and respiratory tract infections.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Neisseria gonorrhoeae | - | - |
| Haemophilus influenzae | - | - |
| Staphylococcus epidermidis | - | - |
| Acinetobacter spp. | - | 6.3 |
| Streptococcus pyogenes | - | 6.3 |
| Streptococcus agalactiae | - | 3.1 |
Table 3: In vitro activity of this compound against various other clinical isolates.[4]
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of in vitro activity of this compound relies on standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures to ensure reproducibility and comparability of results.[5][6][7]
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8][9][10]
Protocol:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.[9]
-
Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.[9][11]
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[12][13][14]
Protocol:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound.[15]
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[16][17][18][19]
Protocol:
-
Inoculum Preparation and Plating: A standardized bacterial suspension is swabbed evenly across the surface of a Mueller-Hinton agar plate.[20]
-
Disk Application: Paper disks impregnated with a standard concentration of this compound are placed on the agar surface.[20]
-
Incubation: The plate is incubated at 35-37°C for 16-18 hours.[17]
-
Reading Results: The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured. The size of the zone is correlated with the MIC and interpreted as susceptible, intermediate, or resistant based on established breakpoints from CLSI or EUCAST.[18]
Mechanism of Action and Resistance
Signaling Pathway of this compound's Action
This compound targets the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is topoisomerase IV.[21][22] The drug stabilizes the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[1]
Mechanism of action of this compound.
Mechanisms of Bacterial Resistance to this compound
Bacterial resistance to this compound and other fluoroquinolones can arise through several mechanisms.
-
Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms of resistance.[21][22][23] These mutations reduce the binding affinity of this compound to its target enzymes.
-
Reduced Drug Accumulation: This can occur through decreased uptake due to alterations in the outer membrane porins or through increased efflux of the drug from the bacterial cell via efflux pumps.[21][22][24]
-
Plasmid-Mediated Resistance: Transferable plasmid-mediated resistance mechanisms, such as those involving Qnr proteins that protect DNA gyrase from quinolones, have also been identified.[21][22]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. megumed.de [megumed.de]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. Agar dilution - Wikipedia [en.wikipedia.org]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. asm.org [asm.org]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. academic.oup.com [academic.oup.com]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. apec.org [apec.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Mechanisms of resistance to quinolones [pubmed.ncbi.nlm.nih.gov]
- 23. Fluoroquinolone resistance: Overuse of fluoroquinolones in human and veterinary medicine can breed resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound resistance in a clinical isolate of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Pharmacodynamics of Norfloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action makes it a crucial agent in the treatment of various infections. Understanding the in-vitro pharmacodynamics of this compound is fundamental for predicting its clinical efficacy, optimizing dosing regimens, and combating the emergence of antimicrobial resistance. This guide provides an in-depth overview of the core pharmacodynamic parameters of this compound, detailed experimental protocols for their determination, and a visual representation of its mechanism of action.
Core Pharmacodynamic Parameters of this compound
The in-vitro activity of an antibiotic is primarily characterized by three key parameters: the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the Mutant Prevention Concentration (MPC). These parameters provide a quantitative measure of the antibiotic's potency and its ability to inhibit or kill bacteria, as well as to prevent the selection of resistant mutants.
Data Presentation: MIC, MBC, and MPC of this compound
The following tables summarize the reported MIC, MBC, and MPC values for this compound against common Gram-negative and Gram-positive pathogens. It is important to note that these values can vary depending on the specific strain, testing methodology, and geographical location.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | ≤0.5 | 0.5 | 0.03 - >1000[1][2] |
| Staphylococcus aureus | 0.5 | 4.0 | 0.5 - 4.0[3] |
| Pseudomonas aeruginosa | 2.0 | 8.0 | 0.5 - >8.0[3][4] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Organism | MBC90 (µg/mL) | General Observation |
| Escherichia coli | ≤1.0 | MBCs are typically slightly higher than MICs[5] |
| Staphylococcus aureus | 4.0 | MBCs are generally close to MICs for susceptible strains. |
| Pseudomonas aeruginosa | 8.0 | MBCs can be 2- to 4-fold higher than MICs. |
Table 3: Mutant Prevention Concentration (MPC) of this compound
| Organism | MPC90 (µg/mL) | MPC:MIC90 Ratio |
| Escherichia coli | 1.0 - 4.0 | 4 |
| Staphylococcus aureus | 8.0 - 16.0 | 8 - 16 |
| Pseudomonas aeruginosa | >32 | >4 |
Time-Kill Kinetics
Time-kill assays provide a dynamic view of an antibiotic's bactericidal activity over time. These studies are crucial for understanding the rate and extent of bacterial killing at different antibiotic concentrations. For this compound, time-kill studies typically demonstrate a concentration-dependent bactericidal effect. Against susceptible strains of E. coli, S. aureus, and P. aeruginosa, this compound at concentrations above the MIC generally produces a rapid reduction in bacterial viability within the first few hours of exposure. For instance, studies have shown that this compound can achieve a 3 to 4-log reduction in the colony-forming units (CFU/mL) of susceptible S. aureus biofilms when used in combination with other agents[6][7].
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of this compound is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. This compound binds to the DNA-gyrase complex, stabilizing it and leading to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the cell.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the segregation of newly replicated daughter chromosomes. By inhibiting topoisomerase IV, this compound prevents proper cell division.
The dual targeting of these vital enzymes contributes to the potent bactericidal activity of this compound.
Experimental Protocols
Accurate and reproducible determination of pharmacodynamic parameters is critical. The following sections provide detailed methodologies for key in-vitro experiments.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound working solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control and well 12 as the sterility control.
-
-
Prepare Inoculum:
-
From a fresh agar plate, select several colonies of the test organism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Protocol for Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Completed MIC microtiter plate
-
Antibiotic-free agar plates (e.g., Mueller-Hinton Agar)
-
Micropipettes and sterile tips or calibrated loops
-
Incubator (35-37°C)
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth (the MIC well and all wells with higher concentrations), transfer a fixed volume (e.g., 10 µL) to a quadrant of a labeled, antibiotic-free agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each quadrant.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Protocol for Mutant Prevention Concentration (MPC) Determination
This assay identifies the lowest antibiotic concentration that prevents the growth of any single-step resistant mutants from a large bacterial population.
References
- 1. Effects of this compound on DNA metabolism in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The comparative activity of this compound with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative activities of this compound and fifteen other antipseudomonal agents against gentamicin-susceptible and -resistant Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound resistance in a clinical isolate of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Norfloxacin: A Comprehensive Technical Guide for its Application as a Reference Compound in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin, a pioneering synthetic fluoroquinolone antibiotic, serves as a critical reference compound in the discovery and development of new antibacterial agents. Its well-characterized mechanism of action, broad spectrum of activity, and established resistance profiles make it an invaluable tool for comparative studies and assay validation. This technical guide provides an in-depth overview of this compound's core attributes and detailed protocols for its use in key antimicrobial research applications.
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[3][4] By stabilizing the enzyme-DNA complex, this compound induces double-stranded DNA breaks, ultimately leading to cell death.[3] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[5]
This guide will delve into the quantitative aspects of this compound's activity, provide detailed experimental methodologies, and present visual representations of its mechanism of action, experimental workflows, and the logical progression of bacterial resistance.
Quantitative Data: In Vitro Activity of this compound
The in vitro potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its 50% inhibitory concentration (IC50) against its target enzymes. These values are crucial for establishing baseline activity when screening new compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against CLSI Quality Control Strains
| Bacterial Strain | Gram Type | ATCC Number | This compound MIC Range (µg/mL) |
| Escherichia coli | Gram-Negative | 25922 | 0.03 - 0.125[1][2] |
| Staphylococcus aureus | Gram-Positive | 29213 | 0.5 - 2.0[1][2] |
| Pseudomonas aeruginosa | Gram-Negative | 27853 | 1.0 - 4.0[1][2] |
| Enterococcus faecalis | Gram-Positive | 29212 | 2.0 - 8.0[2] |
Table 2: 50% Inhibitory Concentration (IC50) of this compound against Target Enzymes
| Enzyme | Organism | IC50 (µM) |
| DNA Gyrase | Escherichia coli | 2.28[6] |
| Topoisomerase IV | Escherichia coli | ~4-5[6][7] |
| DNA Gyrase | Staphylococcus aureus | Varies; Topo IV is primary target |
| Topoisomerase IV | Staphylococcus aureus | ~2-4[6][8] |
Experimental Protocols
Detailed and standardized methodologies are paramount for reproducible and comparable results in antibiotic research. This compound is frequently used as a control in these assays to ensure their validity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
1. Preparation of this compound Stock Solution:
- Aseptically prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a minimal amount of 0.1 N NaOH followed by dilution in sterile water). Ensure complete dissolution.
- Further dilutions are made from this stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
2. Preparation of Microtiter Plates:
- Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
- Add 200 µL of the appropriate working concentration of this compound (e.g., 64 µg/mL) to well 1.
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
- Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[3]
4. Inoculation and Incubation:
- Add 100 µL of the final bacterial inoculum to wells 1 through 11.
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3]
5. Interpretation of Results:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
1. Reaction Mixture Preparation (on ice):
- Prepare a master mix containing the following per reaction:
- 5x Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM magnesium acetate, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin)
- Relaxed pBR322 DNA (e.g., 1 µg/µL)
- Sterile nuclease-free water to the final volume.
2. Inhibitor and Enzyme Addition:
- Aliquot the reaction mixture into individual tubes.
- Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent kept constant across all reactions, typically ≤1%) to the test tubes. Include a no-drug control.
- Add a predetermined amount of E. coli DNA gyrase to each tube (except for a no-enzyme control). The amount of enzyme should be sufficient to fully supercoil the DNA in the absence of an inhibitor.
3. Incubation:
- Incubate the reactions at 37°C for 30-60 minutes.
4. Reaction Termination and Analysis:
- Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and proteinase K, or GSTEB - Glycerol, Tris-HCl, EDTA, Bromophenol Blue).
- Analyze the DNA topology by agarose gel electrophoresis (e.g., 1% agarose gel).
- Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Relaxed and supercoiled DNA will migrate at different rates.
5. Data Interpretation:
- Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of this compound. The IC50 is the concentration of this compound that inhibits 50% of the supercoiling activity.
Protocol 3: Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to separate catenated DNA networks (kDNA) into individual minicircles.
1. Reaction Mixture Preparation (on ice):
- Prepare a master mix containing the following per reaction:
- 5x Assay Buffer (similar to the gyrase buffer, but can have slight variations)
- Kinetoplast DNA (kDNA) (e.g., 100 ng/µL)
- Sterile nuclease-free water to the final volume.
2. Inhibitor and Enzyme Addition:
- Aliquot the reaction mixture into individual tubes.
- Add varying concentrations of this compound to the test tubes. Include a no-drug control.
- Add a predetermined amount of E. coli or S. aureus topoisomerase IV to each tube.
3. Incubation:
- Incubate the reactions at 37°C for 30 minutes.[9]
4. Reaction Termination and Analysis:
- Stop the reaction and deproteinize as described for the gyrase assay.
- Analyze the products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
5. Data Interpretation:
- Inhibition is indicated by a decrease in the amount of decatenated minicircles with increasing this compound concentration. The IC50 is the concentration of this compound that inhibits 50% of the decatenation activity.
Visualizations: Pathways and Processes
Visual representations are essential for understanding the complex interactions and workflows in antibiotic research.
Mechanism of Action of this compound
Caption: this compound's dual-targeting mechanism of action.
Workflow for MIC Determination via Broth Microdilution
Caption: Standard workflow for MIC determination.
Logical Relationship of this compound Resistance Development
Caption: Stepwise development of this compound resistance.
Conclusion
This compound remains a cornerstone reference compound in antimicrobial research. Its established inhibitory profile against key bacterial targets provides a robust benchmark for the evaluation of novel antibiotics. The detailed protocols and quantitative data presented in this guide are intended to facilitate standardized, reproducible research, ultimately aiding in the critical mission of combating antimicrobial resistance. By understanding and effectively utilizing this compound as a reference, researchers can more efficiently identify and characterize the next generation of antibacterial therapies.
References
- 1. Quality control limits for microdilution susceptibility tests with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality control limits for microdilution susceptibility tests with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Design, Synthesis, and In Silico Studies of New this compound Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition [mdpi.com]
- 7. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
Methodological & Application
Application Notes and Protocols for Norfloxacin Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication, leading to bacterial cell death.[1] It exhibits activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) of this compound is a critical in vitro method for assessing its antimicrobial potency. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3][4] These application notes provide detailed protocols for determining the MIC of this compound using standardized methods, primarily referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][5][6]
Data Presentation
This compound MIC Quality Control Ranges
Quality control is essential for ensuring the accuracy and reproducibility of MIC testing. The following table summarizes the acceptable MIC ranges for this compound against standard ATCC® quality control strains.[7][8]
| Quality Control Strain | ATCC® No. | Broth Microdilution MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.03 - 0.125 |
| Pseudomonas aeruginosa | 27853 | 1.0 - 4.0 |
| Staphylococcus aureus | 29213 | 0.5 - 2.0 |
| Enterococcus faecalis | 29212 | 2.0 - 8.0 |
Interpretive Criteria for this compound MICs
The following table provides the clinical breakpoints for this compound against various organisms as recommended by CLSI. These values help in categorizing a bacterial isolate as susceptible, intermediate, or resistant to this compound.
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 4 | 8 | ≥ 16 |
| Pseudomonas aeruginosa | ≤ 4 | 8 | ≥ 16 |
| Staphylococcus spp. | ≤ 4 | 8 | ≥ 16 |
| Enterococcus spp. | ≤ 4 | 8 | ≥ 16 |
Note: For urinary tract isolates, bacteria with MICs less than or equal to 16 µg/mL are considered susceptible, and those with MICs greater than or equal to 32 µg/mL are considered resistant.[1]
Experimental Protocols
Broth Microdilution Method
This is a widely used method for determining the MIC of antimicrobial agents.[5][9] It involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[3][5]
Materials:
-
This compound powder
-
Sterile deionized water or Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3]
-
Sterile 96-well microtiter plates[3]
-
Standardized bacterial inoculum (0.5 McFarland standard)[3]
-
Quality control bacterial strains[3]
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)[3]
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Aseptically prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like sterile deionized water or DMSO.[3] Ensure the powder is completely dissolved.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.[3]
-
Prepare a working solution of this compound from the stock solution in CAMHB.
-
Add 200 µL of the this compound working solution to well 1.[3] This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10.[3]
-
Discard the final 100 µL from well 10.[3]
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).[3]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[3]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[3]
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12.[3]
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[3][5]
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).[5] This can be determined by visual inspection or with a plate reader. The sterility control (well 12) should remain clear, and the growth control (well 11) should show turbidity.
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with the test bacteria.[5][9]
Materials:
-
This compound powder
-
Sterile deionized water or DMSO
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Quality control bacterial strains
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a stock solution of this compound and perform serial dilutions.
-
Add each dilution to molten MHA (at 45-50°C) to achieve the desired final concentrations.[5]
-
Pour the agar into sterile petri dishes and allow them to solidify.[5]
-
A growth control plate containing no antibiotic should also be prepared.
-
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution method.[5]
-
Inoculation: Apply a standardized volume of the bacterial suspension (typically delivering 10^4 CFU per spot) onto the surface of each agar plate.[5]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[5]
Gradient Diffusion Method (E-test)
The gradient diffusion method uses a predefined and continuous concentration gradient of an antibiotic on a plastic strip.[10][11] This method allows for a more precise determination of the MIC.[11]
Materials:
-
This compound gradient strips (e.g., Ezy MIC™ Strip, Etest®)[10]
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Quality control bacterial strains
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[10]
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate 60° between each streaking to ensure even distribution.[10]
-
-
Application of Gradient Strip:
-
Allow the inoculated plate to dry for 5-15 minutes.
-
Aseptically apply the this compound gradient strip to the center of the agar surface.[10] Ensure the strip is in full contact with the agar.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[10] For bactericidal drugs like this compound, the MIC should be read at the point of complete inhibition of all growth.[10]
References
- 1. This compound, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comparative activity of this compound with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Quality control limits for microdilution susceptibility tests with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality control limits for microdilution susceptibility tests with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmdr.ubc.ca [cmdr.ubc.ca]
- 10. himedialabs.com [himedialabs.com]
- 11. health.maryland.gov [health.maryland.gov]
Application Notes and Protocols for Norfloxacin Minimum Bactericidal Concentration (MBC) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[1][2][3] This procedure is a crucial step in antimicrobial drug efficacy testing, performed subsequently to the determination of the Minimum Inhibitory Concentration (MIC).[3][4]
This compound functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication and cell division, ultimately leading to bacterial cell death.[5][6][7] Understanding its bactericidal activity is vital for establishing effective dosages and monitoring for the emergence of resistant strains.[8]
Core Principles
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8][9]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum density.[1][2]
Experimental Protocols
This procedure is divided into two main parts: first, the determination of the MIC by the broth microdilution method, followed by the determination of the MBC.[4][8]
Part 1: Minimum Inhibitory Concentration (MIC) Determination
This part of the assay determines the lowest concentration of this compound that inhibits bacterial growth.
Materials:
-
This compound powder
-
Suitable solvent (e.g., sterile deionized water, DMSO)[8]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Sterile 96-well microtiter plates[2]
-
Test bacterial strain (e.g., E. coli, S. aureus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)[8]
Protocol:
-
Preparation of this compound Stock Solution: Aseptically prepare a 1 mg/mL stock solution of this compound in a suitable solvent.[8] Ensure the powder is completely dissolved. Further dilutions will be made from this stock.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.[8]
-
Prepare a working solution of this compound from the stock solution. Add 200 µL of this working solution to well 1. This well will contain the highest concentration of the antibiotic.[8]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly, and then transfer 100 µL from well 2 to well 3.[8]
-
Continue this serial dilution process down to well 10. After mixing the contents of well 10, discard 100 µL.[8]
-
Well 11 will serve as the growth control (no antibiotic).[8]
-
Well 12 will serve as the sterility control (no broth or bacteria) to ensure media sterility.[8]
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several bacterial colonies and suspend them in sterile saline.[8]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[8]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.[1][8]
-
-
Inoculation of the Plate: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.[8]
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.[1][8]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[2][3]
Part 2: Minimum Bactericidal Concentration (MBC) Determination
This part of the assay determines the lowest concentration of this compound that kills the bacteria.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates[8]
-
Sterile pipette tips or loops
-
Incubator (35°C ± 2°C)[8]
Protocol:
-
Subculturing: From each well that showed no visible growth in the MIC test (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[1][8]
-
Plating: Spread the aliquot evenly onto a labeled MHA plate. Also, plate an aliquot from the growth control well (Well 11) to establish the initial inoculum count.[3][8]
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[8]
-
Reading the MBC: After incubation, count the number of colony-forming units (CFU) on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control well.[1][8]
Data Presentation
Quantitative data from the MIC and MBC assays should be clearly organized.
Table 1: Key Experimental Parameters for this compound MIC/MBC Assay
| Parameter | Recommendation | Reference |
|---|---|---|
| Test Method | Broth Microdilution followed by subculturing | CLSI M07, M26[1] |
| Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) & Mueller-Hinton Agar (MHA) | CLSI M07[1][8] |
| Inoculum Density | 5 x 10^5 CFU/mL | CLSI M07[1][8] |
| Incubation Temp. | 35°C ± 2°C | [1][8] |
| Incubation Duration | 16-20 hours (MIC); 18-24 hours (MBC) | [8] |
| This compound Solvent | Sterile deionized water or DMSO | [8] |
| MBC Endpoint | ≥99.9% reduction in initial inoculum |[1][2] |
Table 2: Example of MBC Data Interpretation
| This compound Conc. (µg/mL) | Growth in MIC well | CFU/mL on MHA Plate | % Kill |
|---|---|---|---|
| 0 (Growth Control) | + | 5.2 x 10^5 | 0% |
| 0.125 | + | - | - |
| 0.25 | + | - | - |
| 0.5 (MIC) | - | 1.5 x 10^3 | 99.71% |
| 1.0 (MBC) | - | 3.5 x 10^1 | 99.99% |
| 2.0 | - | 0 | 100% |
| 4.0 | - | 0 | 100% |
Visualizations
This compound Mechanism of Action
This compound targets bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication. Its inhibitory action leads to double-stranded DNA breaks and ultimately cell death.[5][6][7]
Caption: this compound's mechanism of action targeting bacterial DNA replication.
Experimental Workflow for MBC Assay
The workflow begins with the MIC assay to identify inhibitory concentrations, followed by subculturing to determine the concentration required for bactericidal activity.
Caption: Workflow for this compound MIC and MBC determination.
Important Considerations
-
Aseptic Technique: Strict aseptic technique is critical throughout the procedure to prevent contamination and ensure the reliability of the results.[8]
-
Quality Control: Include appropriate quality control strains with known MIC values in each experimental run to validate the assay's accuracy.[8]
-
Interpretation: The interpretation of MIC results as susceptible, intermediate, or resistant should be based on established breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[8][10]
-
Solubility: Ensure that the this compound powder is completely dissolved in the chosen solvent to avoid inaccurate concentration gradients in the microtiter plate.[8]
-
Documentation: Meticulously document all experimental details, including reagent lot numbers, bacterial strain information, incubation times, and raw data.[8]
References
- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. microchemlab.com [microchemlab.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kirby-Bauer Disk Diffusion Susceptibility Testing of Norfloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism of action of this compound involves the inhibition of the A subunit of DNA gyrase, an essential enzyme for bacterial DNA replication[1]. Understanding the susceptibility of bacterial isolates to this compound is crucial for clinical and research applications.
The Kirby-Bauer disk diffusion method is a standardized, widely used technique for determining the in vitro susceptibility of bacteria to antimicrobial agents[2]. This method is valued for its simplicity, cost-effectiveness, and the flexibility it offers in selecting various antibiotics for testing. This document provides a detailed protocol for performing the Kirby-Bauer disk diffusion susceptibility test for this compound, including quality control procedures and interpretation of results according to the latest available guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
It is important to note that while CLSI reinstated breakpoints for this compound in 2020, primarily for urinary tract isolates, EUCAST now primarily recommends this compound as a screening agent for fluoroquinolone resistance in Staphylococcus aureus. This distinction is critical for the correct application and interpretation of results. The initial removal of breakpoints by CLSI in 2019 was prompted by pharmacokinetic and pharmacodynamic (PK/PD) analyses indicating that previous breakpoints were too high and failed to detect low-level resistance[3]. The subsequent reinstatement suggests a reassessment of its utility for specific clinical scenarios.
Principle of the Kirby-Bauer Test
The Kirby-Bauer test involves placing a paper disk impregnated with a known concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a standardized suspension of the test bacterium. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent and is used to determine the organism's susceptibility or resistance.
Materials and Reagents
-
This compound antimicrobial susceptibility test disks (10 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton or dacron swabs
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Forceps or a disk dispenser
-
Quality control (QC) strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
Permanent marker
-
Bunsen burner or sterile hood
Experimental Protocol
Inoculum Preparation
-
From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.
-
Transfer the colonies into a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.
-
Incubate the broth culture at 35 ± 2°C for 2-6 hours until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This turbidity corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding sterile saline or broth if the suspension is too light, or more bacteria if it is too heavy. This can be done visually against a white background with contrasting black lines or using a photometric device.
Inoculation of the Mueller-Hinton Agar Plate
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is achieved by swabbing the plate in three directions, rotating the plate approximately 60 degrees between each streaking.
-
Finally, run the swab around the rim of the agar to ensure complete coverage.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.
Application of this compound Disks
-
Using sterile forceps or a disk dispenser, place a 10 µg this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If testing multiple antibiotics on the same plate, ensure the disks are spaced at least 24 mm apart from center to center.
Incubation
-
Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of applying the disks.
-
Incubate for 16-20 hours.
Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete inhibition (including the 6 mm disk diameter) to the nearest millimeter using calipers or a ruler.
-
View the plate from the back against a dark background, illuminated with reflected light.
-
Interpret the results by comparing the measured zone diameter to the interpretive criteria provided in the tables below.
Quality Control
Quality control must be performed on each new batch of MHA and with each new lot of this compound disks. The following QC strains should be tested using the same procedure as for the test isolates. The resulting zone diameters must fall within the acceptable ranges listed in Table 2.
Data Presentation
Table 1: CLSI Interpretive Criteria for this compound Disk Diffusion (10 µg disk)
| Organism Group | Zone Diameter (mm) |
| Susceptible (S) | |
| Enterobacterales | ≥ 17 |
| Pseudomonas aeruginosa | ≥ 17 |
| Staphylococcus spp. | ≥ 17 |
| Enterococcus spp. | ≥ 17 |
Source: Based on reinstated breakpoints in CLSI M100, 30th Edition.[4][5]
Table 2: EUCAST Guidelines for this compound as a Screening Agent for Fluoroquinolone Resistance in S. aureus (10 µg disk)
| Screening Result | Zone Diameter (mm) | Interpretation |
| Screen Negative | ≥ 17 | Report susceptible to moxifloxacin and "susceptible, increased exposure" to levofloxacin. |
| Screen Positive | < 17 | Test for susceptibility to individual fluoroquinolone agents or report as resistant. |
Source: EUCAST Breakpoint Tables v14.0, 2024.[6]
Table 3: Quality Control Zone Diameter Ranges for this compound (10 µg disk)
| Quality Control Strain | ATCC® Number | Acceptable Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 28 - 35 |
| Pseudomonas aeruginosa | 27853 | 22 - 29 |
| Staphylococcus aureus | 25923 | 17 - 28 |
Source: CLSI standards.[7]
Visualizations
Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.
Caption: Logic diagram for interpreting this compound disk diffusion results.
References
- 1. Disk diffusion susceptibility tests with this compound: confirmation of proposed interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microxpress.in [microxpress.in]
- 3. researchgate.net [researchgate.net]
- 4. standards-global.com [standards-global.com]
- 5. reginfo.gov [reginfo.gov]
- 6. megumed.de [megumed.de]
- 7. scribd.com [scribd.com]
Application Notes and Protocols: Preparation of Norfloxacin Stock Solution for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norfloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2][3] This document provides detailed protocols for the preparation of this compound stock solutions for various laboratory applications, ensuring accurate and reproducible experimental results.
Data Presentation: this compound Solubility and Stock Solution Parameters
The solubility of this compound is highly dependent on the solvent and pH.[4][5] The following table summarizes key quantitative data for the preparation of this compound stock solutions.
| Solvent | Maximum Solubility (approx.) | Recommended Stock Concentration | Storage Temperature | Storage Duration | Notes |
| DMSO (Dimethyl Sulfoxide) | 2-3 mg/mL[6][7] | 1-2 mg/mL | -20°C or -80°C | Up to 1 year at -80°C, 1 month at -20°C[7] | Use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[7] |
| DMF (Dimethylformamide) | 5 mg/mL[6] | 1-5 mg/mL | -20°C or -80°C | Not specified, but similar to DMSO is expected. | Purge with an inert gas.[6] |
| 0.1 M NaOH | Soluble (exact value not specified, but used for dissolution)[8][9] | 1 mg/mL | 2-8°C | Short-term (prepare fresh) | This compound is susceptible to degradation under alkaline conditions.[8] |
| 0.1 M HCl | Soluble (used for dissolution of succinil derivative)[10] | 1 mg/mL | 2-8°C | Short-term (prepare fresh) | This compound is more resistant to acidic degradation compared to alkaline conditions.[8] |
| Water | 0.28 mg/mL (at 25°C, pH dependent)[4][5] | 0.2 mg/mL | 2-8°C | Not recommended for more than one day.[6] | Solubility increases significantly at pH < 5 and pH > 10.[4][5] |
| PBS (Phosphate-Buffered Saline), pH 7.2 | 0.5 mg/mL[6] | 0.5 mg/mL | 2-8°C | Not recommended for more than one day.[6] | Useful for direct use in some biological assays. |
| Glacial Acetic Acid | 340 mg/mL[5] | Not typically used for biological stock solutions | Room Temperature | Not applicable | Used in some chemical analyses. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (Recommended for most cell-based assays)
This protocol describes the preparation of a 1 mg/mL this compound stock solution in DMSO.
Materials:
-
This compound powder (crystalline solid)[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 1 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Sterilization (Optional): If the stock solution is intended for cell culture applications where sterility is critical, it can be sterilized by filtering through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[7]
Protocol 2: Preparation of this compound Stock Solution in an Aqueous Acidic/Basic Solution
This protocol is suitable for applications where an organic solvent is not desirable.
Materials:
-
This compound powder
-
0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH)
-
Sterile water
-
pH meter
-
Sterile containers
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small amount of 0.1 M HCl or 0.1 M NaOH dropwise while stirring to dissolve the powder. This compound's solubility in water is significantly increased at pH values below 5 or above 10.[4]
-
Dilution: Once dissolved, add sterile water to reach the desired final concentration.
-
pH Adjustment (if necessary): Adjust the pH of the final solution to the desired value for your experiment using HCl or NaOH. Be aware that this compound is least soluble around neutral pH.[10]
-
Storage: Store the aqueous solution at 2-8°C. It is recommended to prepare these solutions fresh and not store them for more than one day.[6]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway: Mechanism of Action of this compound
This compound functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and ultimately, bacterial cell death.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound [drugfuture.com]
- 5. This compound | 70458-96-7 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. benchchem.com [benchchem.com]
Norfloxacin: Applications in Bacterial Cell Culture Infection Models
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Norfloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[1][2][3] By targeting these enzymes, this compound induces double-stranded DNA breaks, ultimately leading to bacterial cell death.[1] This document provides detailed application notes and experimental protocols for the use of this compound in bacterial cell culture infection models, a critical tool for studying host-pathogen interactions and evaluating the efficacy of antimicrobial agents.
Data Presentation
Table 1: In Vitro Activity of this compound Against Common Bacterial Pathogens
| Bacterial Species | Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Gram-negative | 0.008 - 32 | - | 0.25 |
| Pseudomonas aeruginosa | Gram-negative | 0.12 - 2 | - | - |
| Haemophilus influenzae | Gram-negative | 0.03 - 0.12 | - | - |
| Neisseria gonorrhoeae | Gram-negative | 0.008 - 0.016 | - | - |
| Staphylococcus aureus | Gram-positive | 0.25 - 4 | 1.0 | 4.0 |
| Enterococcus spp. | Gram-positive | <1 (highly active) | - | - |
| Streptococcus spp. | Gram-positive | 0.5 - 64 | - | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.[4][5][6]
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Assay | Concentration (µg/mL) | Incubation Time (h) | % Viability Reduction |
| Bladder Cancer Cells | MTT | 25 - 800 | 48 | Dose-dependent |
| Non-cancer Urothelium Cells | MTT | 25 - 800 | 48 | Less cytotoxic than to cancer cells |
| Normal Human Melanocytes | - | ~160 (0.5 mM) | - | 50% (EC₅₀) |
Data compiled from multiple sources.[7][8]
Signaling Pathways
Bacterial DNA Replication Inhibition
This compound's primary mode of action is the disruption of bacterial DNA replication. It targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into DNA, a process crucial for the initiation of replication.[1] Topoisomerase IV is involved in the separation of interlinked daughter chromosomes following replication.[1] this compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and subsequent cell death.[1]
Figure 1: Mechanism of this compound's bactericidal action.
Immunomodulatory Effects on Host Cells
Beyond its direct antibacterial activity, this compound exhibits immunomodulatory effects on host cells, which can be significant in the context of an infection. Studies have shown that this compound can modulate the inflammatory response by reducing the production of pro-inflammatory cytokines.
Figure 2: this compound's impact on host cell inflammatory signaling.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (sterile)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the bacterial culture to a concentration of 1 x 10⁸ CFU/mL (0.5 McFarland standard). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Bacterial Adhesion and Invasion Assay (Gentamicin Protection Assay)
This assay quantifies the ability of bacteria to adhere to and invade mammalian cells and assesses the efficacy of this compound in preventing these processes.
Materials:
-
Mammalian cell line grown to confluence in 24-well plates
-
Bacterial culture in logarithmic growth phase
-
Cell culture medium without antibiotics
-
This compound stock solution
-
Gentamicin solution (e.g., 100 µg/mL)
-
Sterile PBS
-
1% Triton X-100 in PBS
-
Sterile water
-
Agar plates for bacterial enumeration
Procedure:
Infection:
-
Wash the confluent cell monolayers twice with sterile PBS.
-
Add 500 µL of antibiotic-free medium to each well.
-
Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10-100.
-
To assess the effect of this compound, add the desired concentration of the antibiotic to the medium at the time of infection. Include an untreated control.
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for bacterial adhesion and invasion.
Quantification of Adherent Bacteria:
-
After the incubation period, gently wash the wells three times with sterile PBS to remove non-adherent bacteria.
-
Lyse the cells by adding 500 µL of 1% Triton X-100 to each well and incubate for 10 minutes at room temperature.
-
Perform serial dilutions of the lysate in sterile water and plate on appropriate agar plates.
-
Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the total number of cell-associated (adherent and intracellular) bacteria.
Quantification of Intracellular Bacteria:
-
Following the initial infection period, remove the medium and wash the cells three times with PBS.
-
Add 500 µL of medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to each well to kill extracellular bacteria.
-
Incubate for 1-2 hours at 37°C.
-
Wash the cells three times with PBS to remove the gentamicin.
-
Lyse the cells with 500 µL of 1% Triton X-100.
-
Perform serial dilutions of the lysate and plate on agar plates to determine the number of intracellular bacteria (CFU/well).
Figure 3: Workflow for the Gentamicin Protection Assay.
Conclusion
This compound remains a valuable tool for in vitro studies of bacterial infections. Its well-characterized mechanism of action and broad-spectrum activity make it a suitable control antibiotic and a subject of study for understanding bacterial resistance and host-pathogen dynamics. The protocols provided herein offer a framework for researchers to investigate the efficacy of this compound and other antimicrobial agents in cell culture-based infection models. Careful consideration of experimental parameters, including bacterial strain, host cell type, and drug concentrations, is crucial for obtaining reproducible and meaningful results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative activity of this compound with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity of this compound (MK-0366) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound and moxifloxacin on melanin synthesis and antioxidant enzymes activity in normal human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norfloxacin Efflux Pump Inhibition Assay in Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibiotic resistance is a significant global health threat, and efflux pumps are a primary mechanism by which bacteria, including the pathogenic Staphylococcus aureus, develop resistance to antimicrobial agents like norfloxacin.[1][2][3][4] These membrane-associated proteins actively extrude antibiotics from the bacterial cell, reducing the intracellular concentration of the drug to sub-therapeutic levels.[3][5] The NorA efflux pump, a member of the major facilitator superfamily (MFS), is one of the most extensively studied efflux pumps in S. aureus and is known to confer resistance to fluoroquinolones such as this compound and ciprofloxacin.[2][3][6] Other efflux pumps implicated in this compound resistance in S. aureus include NorB, NorC, and MepA.[6][7][8][9]
The inhibition of these efflux pumps presents a promising strategy to restore the efficacy of existing antibiotics. Efflux pump inhibitors (EPIs) can be used in combination with antibiotics to increase the intracellular drug concentration and overcome resistance.[2][10] This document provides detailed protocols for assays designed to identify and characterize inhibitors of this compound efflux pumps in S. aureus. The described methods include determination of minimum inhibitory concentration (MIC), checkerboard assays for synergy, and real-time efflux assays using fluorescent probes.
Key Efflux Pumps in Staphylococcus aureus Transporting this compound
| Efflux Pump | Family | Substrates | Known Inhibitors |
| NorA | MFS | This compound, ciprofloxacin, ethidium bromide, quaternary ammonium compounds.[2][3][6] | Reserpine, verapamil, paroxetine, capsaicin conjugates, quercetin, chalcone derivatives.[1][2] |
| NorB | MFS | This compound, ciprofloxacin, ethidium bromide, moxifloxacin, sparfloxacin, tetracycline.[6][9] | Reserpine (broad spectrum).[8] |
| NorC | MFS | Ciprofloxacin, moxifloxacin, garenoxacin, rhodamine.[6] | Reserpine (broad spectrum).[8] |
| MepA | MATE | This compound, ciprofloxacin, moxifloxacin, tigecycline, ethidium bromide, chlorhexidine.[1] | Reserpine, paroxetine, phenothiazines.[1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a fundamental step to quantify the level of resistance and the effect of a potential EPI.
Materials:
-
Staphylococcus aureus strains (e.g., wild-type, NorA overexpressing strain like SA1199B, and a norA knockout strain).[2][11]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound.
-
Potential Efflux Pump Inhibitor (EPI).
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Protocol:
-
Prepare a bacterial inoculum by suspending overnight-grown colonies in CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate.
-
To assess the effect of the EPI, prepare a parallel set of dilutions of this compound in CAMHB containing a fixed, sub-inhibitory concentration of the EPI. The concentration of the EPI should not affect bacterial growth on its own.[2]
-
Add the bacterial inoculum to each well.
-
Include a growth control (no antibiotic or EPI) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.[2]
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A four-fold or greater reduction in the MIC of this compound in the presence of the EPI is considered indicative of significant efflux pump inhibition.[8]
Checkerboard (Synergy) Assay
This assay is used to evaluate the synergistic effect of an antibiotic and a potential EPI.
Materials:
-
Same as for MIC determination.
Protocol:
-
Prepare a 96-well microtiter plate with serial two-fold dilutions of this compound along the x-axis and serial two-fold dilutions of the potential EPI along the y-axis.
-
Inoculate the wells with the S. aureus strain at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
A synergistic interaction suggests that the EPI enhances the activity of this compound, likely by inhibiting its efflux.[2]
Real-Time Ethidium Bromide (EtBr) Efflux Assay
This fluorometric assay directly measures the extrusion of the fluorescent dye ethidium bromide, a common substrate of many S. aureus efflux pumps.[5][12] Inhibition of efflux results in increased intracellular accumulation of EtBr and, consequently, higher fluorescence.
Materials:
-
Staphylococcus aureus strains.
-
Phosphate-buffered saline (PBS).
-
Tryptic Soy Broth (TSB).
-
Ethidium bromide (EtBr).
-
Glucose.
-
Potential EPI.
-
Fluorometer or fluorescence plate reader.
Protocol:
-
Grow S. aureus to the mid-logarithmic phase in TSB.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of 0.4.
-
Load the cells with EtBr (final concentration 1-2 µg/mL) in the presence of an efflux inhibitor like reserpine (to maximize loading) and incubate for a set period.
-
Centrifuge the loaded cells, wash with PBS to remove extracellular EtBr, and resuspend in PBS.
-
To initiate efflux, add glucose (final concentration ~25-50 mM) to energize the pumps.[2]
-
Immediately add the potential EPI at the desired concentration to one set of samples. Use a known EPI like reserpine as a positive control and a sample with no EPI as a negative control.
-
Monitor the decrease in fluorescence over time using a fluorometer (Excitation ~520 nm, Emission ~600 nm).
-
A slower rate of fluorescence decrease in the presence of the test compound compared to the control indicates inhibition of EtBr efflux.[2]
Note on Safety: Ethidium bromide is a potential mutagen and should be handled with appropriate safety precautions. Alternative, less hazardous fluorescent dyes like DiOC₃ can also be used.[13]
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables for easy comparison.
Table 1: MIC of this compound in the Presence and Absence of an Efflux Pump Inhibitor (EPI)
| S. aureus Strain | MIC of this compound (µg/mL) | MIC of this compound + EPI (µg/mL) | Fold Reduction in MIC |
| Wild-type | |||
| NorA Overexpressor | |||
| norA Knockout |
Table 2: Synergy between this compound and an Efflux Pump Inhibitor (EPI) determined by the Checkerboard Assay
| S. aureus Strain | FICI | Interpretation |
| Wild-type | ||
| NorA Overexpressor |
Visualization of Workflows and Mechanisms
Caption: Workflow for this compound Efflux Pump Inhibition Assay.
Caption: Mechanism of Efflux Pump Action and Inhibition.
References
- 1. aimspress.com [aimspress.com]
- 2. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]
- 3. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidrug Efflux Pumps in Staphylococcus aureus: an Update [openmicrobiologyjournal.com]
- 7. jabs.fums.ac.ir [jabs.fums.ac.ir]
- 8. Efflux-Related Resistance to this compound, Dyes, and Biocides in Bloodstream Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidrug Efflux Pumps in Staphylococcus aureus: an Update [openmicrobiologyjournal.com]
- 10. Promising FDA-approved drugs with efflux pump inhibitory activities against clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel DiOC3 96-well real-time efflux assay for discovery of NorA efflux pump inhibitors in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Gyrase Activity Assay Using Norfloxacin as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive target for the development of antibacterial agents. The fluoroquinolone class of antibiotics, including norfloxacin, function by inhibiting DNA gyrase.[2][3] this compound specifically targets the A subunit of DNA gyrase, preventing the re-ligation of cleaved DNA strands.[4][5] This action leads to an accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[4]
These application notes provide a detailed protocol for a DNA gyrase supercoiling assay using this compound as a reference inhibitor. This assay is a fundamental tool for screening and characterizing new potential antibacterial compounds that target DNA gyrase. The protocol is based on the principle that DNA gyrase converts relaxed circular plasmid DNA into a supercoiled form in the presence of ATP. The different topological forms of DNA (supercoiled and relaxed) can then be separated and visualized by agarose gel electrophoresis.
Mechanism of Action of this compound
This compound and other fluoroquinolone antibiotics inhibit bacterial DNA replication by binding to the complex formed between DNA gyrase and DNA.[3][5] This binding stabilizes the cleavage complex, where the DNA is cut to allow for the passage of another DNA segment, but prevents the subsequent rejoining of the DNA strands.[5][6] This results in the stalling of replication forks and the formation of lethal double-stranded breaks in the bacterial chromosome.[4][7] While DNA gyrase is the primary target in many Gram-negative bacteria, in some Gram-positive bacteria, the related enzyme topoisomerase IV can be the more susceptible target.[8][9]
Data Presentation: Inhibitory Concentration of this compound
The inhibitory activity of a compound against DNA gyrase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 of this compound can vary depending on the bacterial source of the DNA gyrase and the specific assay conditions.
| Bacterial Species | Enzyme | IC50 of this compound | Reference |
| Escherichia coli | DNA Gyrase | 18.2 µM | [10] |
| Staphylococcus aureus | DNA Gyrase | 48.23 ± 3.92 μM | [9][11] |
| Enterococcus faecalis | DNA Gyrase | 28.1 µg/ml | [12] |
Experimental Protocols
DNA Gyrase Supercoiling Assay
This protocol describes the determination of DNA gyrase activity and its inhibition by this compound using an agarose gel-based supercoiling assay.
Materials and Reagents:
-
Enzyme: Purified E. coli DNA Gyrase (e.g., TopoGEN, Inspiralis)[13]
-
Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Dilution Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).
-
Stop Solution/Loading Dye (6X): 30% glycerol, 0.75% bromophenol blue, 3% Sarkosyl, 60 mM EDTA.
-
Proteinase K: (10 mg/mL)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer (50X): 242 g Tris base, 57.1 mL glacial acetic acid, 100 mL 0.5 M EDTA (pH 8.0), water to 1 L.
-
Ethidium Bromide (10 mg/mL stock solution)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. For each 30 µL reaction, combine the following:
-
6 µL of 5X Assay Buffer
-
0.5 µL of relaxed pBR322 DNA (0.5 µg)
-
Nuclease-free water to a final volume of 26.7 µL (after addition of inhibitor and enzyme).
-
-
Aliquot 26.7 µL of the master mix into pre-chilled 1.5 mL microcentrifuge tubes.
-
-
Inhibitor Addition:
-
For inhibitor assays, add 0.3 µL of this compound at various concentrations to the reaction tubes.
-
For the no-inhibitor control, add 0.3 µL of the solvent (e.g., DMSO).
-
For the negative control (no enzyme), add 0.3 µL of the solvent.
-
-
Enzyme Addition:
-
Dilute the DNA gyrase enzyme in 1X Dilution Buffer to the desired concentration (e.g., 1 Unit/µL). The optimal amount of enzyme should be determined empirically to achieve complete supercoiling of the substrate.
-
Add 3 µL of the diluted enzyme to all tubes except the negative control. For the negative control, add 3 µL of 1X Dilution Buffer.
-
Gently mix the contents of the tubes.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 30-60 minutes.[14]
-
-
Reaction Termination:
-
Stop the reaction by adding 6 µL of 6X Stop Solution/Loading Dye.
-
(Optional but recommended) Add 1.5 µL of Proteinase K (10 mg/mL) and incubate at 37°C for 15-30 minutes to digest the enzyme.[14]
-
(Optional) To remove the protein, perform a chloroform:isoamyl alcohol extraction. Add 30 µL of chloroform:isoamyl alcohol (24:1), vortex briefly, and centrifuge for 1 minute. Carefully transfer the upper aqueous phase to a new tube.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.
-
Load 20 µL of each reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 90 V) for approximately 90 minutes, or until the bromophenol blue dye has migrated sufficiently.
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands under a UV transilluminator.
-
The supercoiled DNA will migrate faster through the gel than the relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of DNA gyrase inhibition by this compound.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Lactate? [synapse.patsnap.com]
- 6. inspiralis.com [inspiralis.com]
- 7. This compound-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. N4-Substituted Piperazinyl this compound Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. topogen.com [topogen.com]
- 14. topogen.com [topogen.com]
Application Notes and Protocols: Norfloxacin Efficacy in Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, an enzyme essential for DNA replication.[1] While effective against planktonic (free-floating) bacteria, its efficacy against bacteria within biofilms is a critical area of investigation due to the inherent resistance of biofilm communities. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a physical barrier and contributes to reduced antibiotic susceptibility. This application note provides detailed protocols for testing the efficacy of this compound against bacterial biofilms using the crystal violet (CV) assay for biomass quantification and confocal laser scanning microscopy (CLSM) for visualization of biofilm architecture and cell viability.
Data Presentation
The following table summarizes quantitative data on the efficacy of this compound against bacterial biofilms, compiled from various studies. This data can serve as a reference for expected outcomes and for designing experiments with appropriate concentration ranges.
| Bacterial Strain | Assay Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Pseudomonas aeruginosa | Biofilm Growth Monitoring | 0.63-1.25 µg/mL | 96 h | No suppression of biofilm | [2] |
| Pseudomonas aeruginosa | Biofilm Growth Monitoring | 2.5 µg/mL | 28 h | Slight suppression of biofilm | [2] |
| Pseudomonas aeruginosa | Biofilm Growth Monitoring | 5.0 µg/mL (MIC) | 47 h | Complete suppression of biofilm at baseline | [2] |
| Pseudomonas aeruginosa | Biofilm Growth Monitoring | 10.0 µg/mL (MPC) | 96 h | Complete inhibition of biofilm growth | [2] |
| Streptococcus suis | Biofilm Formation Assay | 1/2 MIC | 24 h | Inhibition of bacterial growth | [3] |
| Streptococcus suis | Biofilm Formation Assay | 1/4 MIC | 24 h | Increased biofilm formation | [3] |
| Staphylococcus aureus | Biofilm Disruption Assay | 12.5 µg/mL | 18 h | Modest impact on biofilm cell viability | [4] |
| Staphylococcus aureus (in presence of P. aeruginosa exoproducts) | Biofilm Disruption Assay | 12.5 µg/mL | 18 h | 3-4 log increase in killing of biofilm cells | [4] |
MIC: Minimum Inhibitory Concentration; MPC: Mutant Prevention Concentration
Experimental Protocols
Crystal Violet (CV) Biofilm Assay
This protocol outlines the determination of the Minimum Biofilm Inhibitory Concentration (MBIC) and the effect of this compound on established biofilms.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Cation-adjusted Mueller Hinton Broth (CaMHB))
-
This compound stock solution
-
96-well flat-bottom sterile microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.05 (approximately 1 x 10⁸ CFU/mL).
-
Biofilm Formation:
-
Add 180 µL of the standardized bacterial suspension to each well of a 96-well plate.
-
Include wells with sterile medium only as a negative control.
-
Incubate the plate at 37°C for 24 to 72 hours without shaking to allow for biofilm formation. The age of the biofilm can be a critical parameter, with older biofilms often showing increased resistance.[5]
-
-
This compound Treatment:
-
For MBIC determination: After inoculation, add 20 µL of this compound serial dilutions to the wells to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µg/mL).
-
For established biofilm treatment: After the biofilm formation period (24-72h), gently remove the planktonic bacteria by washing the wells twice with 200 µL of sterile PBS. Then, add 200 µL of fresh medium containing the desired this compound concentrations to each well.
-
-
Incubation: Incubate the plates at 37°C for a specified duration, typically 24 hours. The exposure time to the antibiotic can significantly influence the outcome.[5]
-
Crystal Violet Staining:
-
Discard the medium and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells after treatment with this compound.
Materials:
-
Bacterial strain expressing a fluorescent protein (e.g., GFP) or fluorescent stains for live/dead cell differentiation (e.g., SYTO 9 and propidium iodide).
-
Glass-bottom dishes or chamber slides suitable for microscopy.
-
This compound solution.
-
Confocal microscope.
Protocol:
-
Biofilm Formation: Grow biofilms directly on the glass surface of the imaging dish or slide by inoculating with a standardized bacterial culture as described in the CV assay protocol. Incubate for 24 to 72 hours at 37°C.
-
This compound Treatment: Gently remove the planktonic cells by washing with PBS. Add fresh medium containing the desired concentration of this compound and incubate for the desired time (e.g., 24 hours). Include an untreated control.
-
Staining (if not using a fluorescently tagged strain):
-
Remove the medium and wash the biofilm gently with PBS.
-
Add a solution containing a mixture of a live stain (e.g., SYTO 9, which stains all cells) and a dead stain (e.g., propidium iodide, which only enters cells with compromised membranes).
-
Incubate in the dark according to the manufacturer's instructions (typically 15-30 minutes).
-
-
Imaging:
-
Gently rinse the biofilm with PBS to remove excess stain.
-
Add fresh PBS or medium to the dish to keep the biofilm hydrated during imaging.
-
Acquire z-stack images of the biofilm using a confocal microscope with appropriate laser excitation and emission filters for the fluorescent signals.
-
-
Image Analysis: Use imaging software to reconstruct 3D images of the biofilm and to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.
Visualizations
References
- 1. This compound, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Sub-Inhibitory Concentration Affects Streptococcus suis Biofilm Formation and Virulence Gene Expression [arccjournals.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Influence of biofilm growth age, media, antibiotic concentration and exposure time on Staphylococcus aureus and Pseudomonas aeruginosa biofilm removal in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Bacterial Resistance Development to Norfloxacin In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin, a synthetic fluoroquinolone antibiotic, has been a valuable therapeutic agent against a broad spectrum of bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] However, the emergence and spread of bacterial resistance to this compound and other fluoroquinolones pose a significant threat to their clinical efficacy. Understanding the mechanisms and dynamics of resistance development is paramount for the development of novel antimicrobial strategies and the preservation of existing antibiotic arsenals.
These application notes provide detailed protocols for studying the in vitro development of bacterial resistance to this compound. The methodologies described herein are designed to enable researchers to select for, characterize, and quantify this compound resistance in bacterial populations. Furthermore, this document elucidates key signaling pathways involved in this compound resistance and provides a framework for visualizing experimental workflows.
Key Mechanisms of this compound Resistance
Bacteria primarily develop resistance to this compound through two main mechanisms:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of this compound to its target enzymes.[1][3]
-
Efflux Pump Overexpression: Increased expression of efflux pumps, which are transmembrane proteins that actively extrude this compound from the bacterial cell. This reduces the intracellular drug concentration to sub-inhibitory levels.[1][4] In Escherichia coli, the AcrAB-TolC efflux pump is a major contributor to fluoroquinolone resistance and its expression is regulated by global transcription factors such as MarA, SoxS, and Rob.[1][4] In Staphylococcus aureus, efflux pumps like NorA, NorB, and NorC play a significant role.[5][6]
Data Presentation
Table 1: Example of Progressive Increase in this compound Minimum Inhibitory Concentration (MIC) during an In Vitro Evolution Experiment
| Day | This compound Concentration (µg/mL) | Observed MIC (µg/mL) of Evolving Population | Fold Increase in MIC |
| 0 | 0 (Initial MIC determination) | 0.06 | 1 |
| 1 | 0.03 | 0.06 | 1 |
| 2 | 0.06 | 0.12 | 2 |
| 3 | 0.12 | 0.12 | 2 |
| 4 | 0.25 | 0.25 | 4 |
| 5 | 0.5 | 0.5 | 8 |
| 6 | 1.0 | 1.0 | 16 |
| 7 | 2.0 | 2.0 | 33 |
| 8 | 4.0 | 4.0 | 67 |
| 9 | 8.0 | 8.0 | 133 |
| 10 | 16.0 | 16.0 | 267 |
| 11 | 32.0 | 32.0 | 533 |
| 12 | 64.0 | >64 | >1067 |
This table is a representative example based on typical outcomes of in vitro evolution experiments. Actual results may vary depending on the bacterial species, strain, and specific experimental conditions.
Table 2: Gene Expression Changes in this compound-Resistant S. aureus
| Gene | Function | Fold Change in Expression (Resistant vs. Susceptible) |
| norA | Efflux Pump | 0.0036 - 34.05[5] |
| norB | Efflux Pump | 12.082 - 42.81[5] |
| norC | Efflux Pump | Overexpressed (quantitative data varies)[7] |
Data adapted from studies on ciprofloxacin and levofloxacin resistance in S. aureus, which are mechanistically similar to this compound resistance.[5][7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water).[1] Filter-sterilize the stock solution.
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.03 µg/mL).[1]
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[1]
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1] This can be determined by visual inspection or by using a microplate reader.
Protocol 2: In Vitro Evolution of this compound Resistance by Serial Passage
This protocol is designed to select for bacterial mutants with high-level resistance to this compound.
Materials:
-
Bacterial strain of interest
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound stock solution (as prepared in Protocol 1)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
-
Glycerol for preparation of frozen stocks
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the ancestral bacterial strain for this compound using Protocol 1.
-
Initiation of Evolution: Inoculate a culture tube containing fresh broth with the ancestral strain. Add this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
Daily Passaging:
-
Incubate the culture at 37°C with shaking for 24 hours.
-
The next day, measure the OD₆₀₀ of the culture.
-
If significant growth is observed (e.g., OD₆₀₀ > 0.3), dilute the culture 1:100 into fresh broth containing a higher concentration of this compound (e.g., 2x the previous concentration).
-
If growth is minimal, re-passage the culture into fresh broth with the same this compound concentration.
-
-
Iterative Selection: Repeat the daily passaging with incrementally increasing concentrations of this compound. A common approach is to double the this compound concentration at each successful passage.[8]
-
Monitoring Resistance Development: Periodically (e.g., every 2-3 days), determine the MIC of the evolving population using Protocol 1 to track the increase in resistance.
-
Archiving of Evolved Populations: At each passage, archive a sample of the bacterial population by mixing with glycerol to a final concentration of 15-20% and storing at -80°C. This creates a frozen "fossil record" of the evolutionary trajectory.
-
Endpoint: Continue the experiment until the desired level of resistance is achieved or until the bacterial population is unable to adapt to higher concentrations of this compound.
Visualizations
Signaling Pathways
Caption: Key signaling pathways in this compound action and resistance.
Experimental Workflow
References
- 1. MarA, SoxS and Rob of Escherichia coli – Global regulators of multidrug resistance, virulence and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic and biochemical characterization of this compound resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug resistance and physiological roles of RND multidrug efflux pumps in Salmonella enterica, Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Gene Expression of norA and norB Gene in Ciproflaxin and Levofloxacin Resistant Staphylococcus aureus [archrazi.areeo.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Expression of norA, norB and norC efflux pump genes mediating fluoroquinolones resistance in MRSA isolates | The Journal of Infection in Developing Countries [jidc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Norfloxacin Time-Kill Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for conducting a norfloxacin time-kill curve analysis to determine its bactericidal or bacteriostatic activity against a specific bacterial strain.
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[2][4] By targeting these enzymes, this compound disrupts critical cellular processes, ultimately leading to bacterial cell death.[2][5] The time-kill curve assay is a crucial in vitro pharmacodynamic method used to assess the rate and extent of bacterial killing by an antimicrobial agent over time.[6][7] This analysis helps to determine whether an agent is bactericidal (causes cell death) or bacteriostatic (inhibits growth) and provides insights into its concentration-dependent or time-dependent killing kinetics.[6][7] Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[6][8]
Key Experimental Protocols
A successful time-kill curve analysis requires careful preparation and execution. The following protocol outlines the necessary steps.
Materials and Reagents
-
Bacterial Strain: A log-phase culture of the test organism.
-
This compound: Stock solution of a known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or another suitable broth.
-
Plating Medium: Tryptic Soy Agar (TSA) or other appropriate solid agar.
-
Sterile Saline: 0.9% NaCl solution for dilutions.
-
Sterile test tubes or flasks.
-
Sterile micropipette tips and micropipettes.
-
Incubator (37°C).
-
Spectrophotometer.
-
Vortex mixer.
-
Sterile petri dishes.
-
Automated or manual colony counter.
Experimental Procedure
-
Inoculum Preparation:
-
From a fresh overnight culture plate, inoculate a single colony of the test organism into a tube of appropriate broth medium.[6]
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth. This is typically determined by measuring the optical density (OD) at 600 nm to a value corresponding to approximately 1-5 x 10⁸ CFU/mL.[6]
-
Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum concentration of approximately 5 x 10⁵ CFU/mL.[6]
-
Verify the initial inoculum concentration by performing a viable count (plating serial dilutions) at time zero (T=0).[6]
-
-
Time-Kill Assay Setup:
-
Prepare a series of tubes or flasks containing the appropriate growth medium with varying concentrations of this compound. These concentrations are typically multiples of the Minimum Inhibitory Concentration (MIC) for the test organism (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).
-
Include a growth control tube containing no antibiotic.
-
Inoculate each tube (including the growth control) with the prepared bacterial suspension to achieve the final target inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Quantification of Viable Bacteria:
-
Perform serial ten-fold dilutions of each collected sample in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[6]
-
Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible.[6]
-
Count the number of colonies on plates that contain between 30 and 300 colonies.[6]
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL).[6]
-
Convert the CFU/mL values to log10 CFU/mL.[6]
-
Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each this compound concentration and the growth control to generate the time-kill curves.
-
Data Presentation
The results of the time-kill assay should be summarized in a clear and structured table for direct comparison of the different this compound concentrations.
| This compound Concentration (µg/mL) | Mean Log10 CFU/mL ± SD (Time = 0 hr) | Mean Log10 CFU/mL ± SD (Time = 2 hr) | Mean Log10 CFU/mL ± SD (Time = 4 hr) | Mean Log10 CFU/mL ± SD (Time = 6 hr) | Mean Log10 CFU/mL ± SD (Time = 8 hr) | Mean Log10 CFU/mL ± SD (Time = 12 hr) | Mean Log10 CFU/mL ± SD (Time = 24 hr) | Log10 Reduction at 24 hr |
| Growth Control (0) | 5.72 ± 0.08 | 6.89 ± 0.11 | 7.95 ± 0.09 | 8.54 ± 0.13 | 8.89 ± 0.10 | 9.12 ± 0.15 | 9.25 ± 0.11 | -3.53 |
| 0.5 x MIC | 5.71 ± 0.07 | 5.65 ± 0.09 | 5.58 ± 0.12 | 5.45 ± 0.10 | 5.38 ± 0.09 | 5.31 ± 0.14 | 5.25 ± 0.12 | 0.46 |
| 1 x MIC | 5.73 ± 0.09 | 4.88 ± 0.10 | 4.12 ± 0.11 | 3.56 ± 0.08 | 3.11 ± 0.13 | 2.89 ± 0.11 | 2.75 ± 0.10 | 2.98 |
| 2 x MIC | 5.72 ± 0.08 | 3.95 ± 0.09 | 2.88 ± 0.10 | 2.15 ± 0.09 | <2.00 | <2.00 | <2.00 | >3.72 |
| 4 x MIC | 5.71 ± 0.07 | 2.98 ± 0.08 | <2.00 | <2.00 | <2.00 | <2.00 | <2.00 | >3.71 |
Note: Data presented are hypothetical and for illustrative purposes only. The limit of detection is assumed to be 100 CFU/mL (2.00 log10 CFU/mL).
Visualizations
This compound Mechanism of Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [helda.helsinki.fi]
- 8. actascientific.com [actascientific.com]
- 9. A new time-kill method of assessing the relative efficacy of antimicrobial agents alone and in combination developed using a representative beta-lactam, aminoglycoside and fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Twenty-four-hour area under the concentration-time curve/MIC ratio as a generic predictor of fluoroquinolone antimicrobial effect by using three strains of Pseudomonas aeruginosa and an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Broth Microdilution Screening of Norfloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1][2][3][4] This characteristic makes it a critical tool in combating various bacterial infections. The emergence of antibiotic resistance necessitates efficient methods for screening large compound libraries to identify new antibacterial agents or to test the susceptibility of numerous bacterial isolates against existing drugs like this compound.[5][6] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[7][8][9] Adapting this method for high-throughput screening (HTS) by incorporating automation and miniaturization significantly increases efficiency, enabling the rapid evaluation of many compounds or isolates.[5][10][11]
These application notes provide a detailed protocol for conducting a high-throughput broth microdilution assay for this compound screening in a 96-well format, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[6][12][13][14]
Data Presentation
Table 1: Key Experimental Parameters and Quality Control Ranges
| Parameter | Recommendation | Reference |
| Test Method | Broth Microdilution | CLSI M07[1][6][12] |
| Primary Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | CLSI M07[1] |
| High-Throughput Format | 96-well microtiter plates | [1][5][15] |
| This compound Stock Solution | 1 mg/mL in 0.1 M NaOH, further diluted in sterile deionized water or DMSO | [1][2][16] |
| Final Inoculum Density | Approximately 5 x 10^5 CFU/mL | CLSI M07[1] |
| Incubation Temperature | 35°C ± 2°C | [1] |
| Incubation Duration | 16-20 hours | [1] |
| MIC Reading | Visual inspection or absorbance reading (OD600) using a microplate reader | [3][17][18] |
| Quality Control Strains & Expected MIC (µg/mL) | ||
| Escherichia coli ATCC® 25922™ | 0.03 - 0.125 | CLSI M100 |
| Staphylococcus aureus ATCC® 29213™ | 0.5 - 2.0 | CLSI M100 |
| Pseudomonas aeruginosa ATCC® 27853™ | 1.0 - 4.0 | CLSI M100 |
| Enterococcus faecalis ATCC® 29212™ | 2.0 - 8.0 | CLSI M100 |
Experimental Protocols
I. Preparation of this compound Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL):
-
Aseptically prepare a 1 mg/mL stock solution of this compound. This compound powder can be dissolved in a minimal amount of 0.1 M NaOH and then brought to the final volume with sterile deionized water or dimethyl sulfoxide (DMSO).[1][2][16]
-
Ensure complete dissolution. This stock solution can be stored at -20°C for up to one year.[4]
-
-
Preparation of Intermediate Dilutions:
-
Based on the desired final concentration range in the 96-well plate (e.g., 0.015 to 16 µg/mL), prepare intermediate dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
II. Inoculum Preparation and Standardization
-
Bacterial Culture Revival: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-4 well-isolated colonies.
-
Suspension Preparation: Suspend the selected colonies in sterile saline.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is approximately equivalent to 1-2 x 10^8 CFU/mL.[1][15]
-
Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1][19]
III. High-Throughput Broth Microdilution Assay in 96-Well Plates
This protocol can be performed manually or adapted for automated liquid handling systems to increase throughput.[5][11]
-
Plate Preparation:
-
Serial Dilution of this compound:
-
Add 200 µL of the highest concentration of this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
After mixing in well 10, discard 100 µL.
-
Well 11 will contain only CAMHB and will serve as the growth control (no antibiotic).[1]
-
-
Inoculation:
-
Add 100 µL of the final standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in these wells to 200 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
IV. Determination of Minimum Inhibitory Concentration (MIC)
-
Visual Reading: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control well.[7][8]
-
Automated Reading using a Microplate Reader:
-
Measure the optical density (OD) of the wells at 600 nm.[3]
-
Use the sterility control well (well 12) to blank the reader.
-
The MIC can be defined as the lowest drug concentration that inhibits ≥90% of bacterial growth compared to the growth control.[5][20] To calculate this, subtract the blank OD from all wells, and then determine the concentration at which the OD is less than or equal to 10% of the growth control OD.
-
V. Quality Control
-
Concurrent to testing unknown samples, perform the broth microdilution assay with the recommended quality control strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™).[19][21]
-
The resulting MIC values for the QC strains must fall within the acceptable ranges specified by CLSI M100 to ensure the validity of the experiment.[22]
Mandatory Visualizations
Caption: this compound's mechanism of action pathway.
Caption: High-throughput broth microdilution workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. testinglab.com [testinglab.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. youtube.com [youtube.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. researchgate.net [researchgate.net]
- 21. Quality Control Guidelines for Disk Diffusion and Broth Microdilution Antimicrobial Susceptibility Tests with Seven Drugs for Veterinary Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. EUCAST: MIC Determination [eucast.org]
Application Notes and Protocols for Norfloxacin Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo evaluation of Norfloxacin in animal models. The information is intended to guide researchers in preparing appropriate dosing solutions and conducting pharmacokinetic and efficacy studies.
Overview and Mechanism of Action
This compound is a broad-spectrum synthetic fluoroquinolone antibiotic.[1] Its bactericidal activity stems from the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] By binding to the enzyme-DNA complex, this compound stabilizes it, leading to double-stranded DNA breaks that inhibit DNA replication and transcription, ultimately causing bacterial cell death.[4][5][6] This dual-targeting mechanism makes it effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2]
Signaling Pathway of this compound's Antibacterial Action
Caption: Mechanism of this compound Action.
This compound Formulation for In Vivo Administration
The poor water solubility of this compound presents a challenge for in vivo studies.[7] The choice of vehicle is critical for achieving appropriate drug exposure.
Oral Administration Formulations
Protocol 1: Suspension in Carboxymethylcellulose (CMC)
This is a common and straightforward method for oral gavage.
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Weighing scale and appropriate glassware
-
-
Procedure:
-
Calculate the required amount of this compound and 0.5% CMC solution for the desired concentration and total volume.
-
Weigh the this compound powder accurately.
-
Gradually add a small amount of the 0.5% CMC solution to the this compound powder in a mortar and triturate to form a smooth paste.
-
Slowly add the remaining 0.5% CMC solution while continuously stirring or homogenizing until a uniform suspension is achieved.[8]
-
Stir the suspension continuously using a magnetic stir bar before and during administration to ensure homogeneity.
-
Protocol 2: Acidified Aqueous Solution for Gavage
This compound solubility increases in acidic conditions.[9]
-
Materials:
-
This compound powder
-
0.1 N Hydrochloric Acid (HCl)
-
Sterile water
-
pH meter and calibration buffers
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Dissolve the this compound powder in a minimal amount of 0.1 N HCl. For example, a 3.33% solution can be made by dissolving 50 mg of this compound in 1.5 mL of 0.1 N HCl.[10]
-
Once dissolved, the volume can be adjusted with sterile water if a lower concentration is needed.
-
Check the pH and adjust if necessary, keeping in mind that the acidic nature of the vehicle might influence the gastrointestinal tract.
-
Parenteral Administration Formulations
Protocol 3: Aqueous Solution for Injection
For intravenous, intramuscular, or subcutaneous administration, a sterile, clear solution is required.
-
Materials:
-
Procedure:
-
Prepare a sterile aqueous vehicle. The solubility of this compound can be increased by forming salts in situ with organic or inorganic acids.[11] For example, a 2% aqueous solution of this compound has been used in rabbits.[12]
-
Aseptically weigh and add the this compound powder to the vehicle.
-
Stir until completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
Once dissolved, sterile-filter the solution through a 0.22 µm filter into a sterile vial.
-
Store appropriately, protected from light.
-
In Vivo Study Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Pharmacokinetic Study Workflow.
Protocol 4: Oral Pharmacokinetic Study in Rodents
-
Animals: Male Wistar rats (200-250 g) or mice are commonly used.[8] Animals should be acclimatized for at least one week.[8]
-
Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[8]
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
Quantify this compound concentrations in plasma using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][15]
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½). A one-compartment open model has been used to describe the plasma concentration-time profile of this compound.[10]
-
Efficacy Studies
Objective: To evaluate the therapeutic effect of this compound in an animal model of infection.
Protocol 5: Mouse Sepsis Model
-
Infection Model:
-
Use a suitable bacterial strain, for example, Escherichia coli or Salmonella typhimurium.[16]
-
Induce a systemic infection (sepsis) by intraperitoneal injection of a predetermined lethal or sub-lethal dose of the bacteria.
-
-
Treatment:
-
Initiate this compound treatment at a specific time point post-infection (e.g., 1-2 hours).
-
Administer this compound via the desired route (e.g., oral gavage, subcutaneous, or intravenous injection). Doses will vary depending on the infection severity and bacterial strain.
-
-
Monitoring and Endpoints:
-
Monitor animals for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and mortality for a defined period (e.g., 7-14 days).
-
At the end of the study, or at specific time points, euthanize a subset of animals and collect tissues (e.g., spleen, liver, blood) for bacterial load determination (colony-forming units, CFU).
-
-
Data Analysis:
-
Compare survival rates between treated and control groups using Kaplan-Meier survival analysis.
-
Compare bacterial loads in tissues between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound from various in vivo animal studies.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration
| Animal Species | Dose (mg/kg) | Vehicle | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference(s) |
| Mice | 25 | Not Specified | ~1.0 - 2.35 | Not Specified | Similar to humans | Moderately absorbed | [17] |
| Rats | 25 | Not Specified | Not Specified | Not Specified | Similar to humans | Moderately absorbed | [17] |
| Rabbits | 100 | 0.1 N HCl | Not Specified | Not Specified | Increased with curcumin | Not Specified | [10] |
| Pigs | 7.2 | This compound-glycine acetate | 0.43 ± 0.06 | 1.36 ± 0.39 | 7.13 ± 1.41 | 31.10 ± 15.16 | [18][19] |
Table 2: Pharmacokinetic Parameters of this compound Following Parenteral Administration
| Animal Species | Route | Dose (mg/kg) | Cmax (µg/mL) | t½ (h) | Reference(s) |
| Mice | Subcutaneous | Not Specified | Not Specified | Similar to humans | [17] |
| Rats | Subcutaneous | Not Specified | Not Specified | Similar to humans | [17] |
| Rabbits | Intravenous | 10 | - | 3.18 | [12] |
| Rabbits | Intramuscular | 10 | 3.68 | 4.90 | [12] |
| Rabbits | Subcutaneous | 10 | 4.28 | 4.16 | [12] |
| Horses | Intravenous | 4 | - | 5.44 ± 1.36 | [20] |
| Horses | Intramuscular | 4 | 0.44 ± 0.04 | 9.47 ± 2.24 | [20] |
Disclaimer: The data presented are compiled from various sources and should be used as a reference. Actual pharmacokinetic parameters can vary depending on the specific experimental conditions, animal strain, and formulation used. Researchers should conduct their own pilot studies to determine the optimal formulation and dosing regimen for their specific animal model and research question.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of this compound Lactate? [synapse.patsnap.com]
- 5. This compound-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102755291A - this compound nanometer emulsion used for animals - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Modification of pharmacokinetics of this compound following oral administration of curcumin in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of this compound after intravenous, intramuscular and subcutaneous administration to rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. benchchem.com [benchchem.com]
- 16. Comparative activities of this compound and fleroxacin in experimental infections due to Salmonella typhimurium and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic studies of this compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. KoreaMed Synapse [synapse.koreamed.org]
- 19. researchgate.net [researchgate.net]
- 20. Clinical pharmacokinetics of this compound-glycine acetate after intravenous and intramuscular administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Norfloxacin in Liquid Media Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Norfloxacin using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections, including urinary tract infections.[1][2] Accurate and reliable analytical methods are crucial for quality control in pharmaceutical formulations and for research purposes.[1] This application note outlines the complete workflow, from sample preparation to data analysis, and includes a summary of various validated methods and their performance characteristics. The principle of this method is applicable to this compound's salts and prodrugs as the core chromophore remains the same.[1]
Introduction
This compound is a first-generation synthetic fluoroquinolone antibacterial agent.[2][3] Its bactericidal action results from the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes required for bacterial DNA replication, transcription, repair, and recombination.[3][4] Given its widespread use, a simple, accurate, and precise analytical method for its quantification is essential for routine quality control and research applications.[5] This document presents a validated RP-HPLC method for the determination of this compound in liquid media.
Experimental Workflow
The overall workflow for the quantification of this compound in liquid media using HPLC is depicted below.
References
Application Notes and Protocols for Flow Cytometry Analysis of Norfloxacin's Effect on Bacterial Viability
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Norfloxacin, a synthetic fluoroquinolone antibiotic, is a critical tool in combating bacterial infections. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. By targeting DNA gyrase, this compound introduces negative supercoils into the DNA double helix, a crucial step for DNA replication, and its inhibition leads to the cessation of this process and the formation of double-stranded DNA breaks, ultimately causing cell death.[1][3] Furthermore, its effect on topoisomerase IV disrupts the separation of interlinked daughter chromosomes following DNA replication, preventing proper cell division.[1]
Flow cytometry is a powerful technique for rapidly assessing the viability of bacterial populations at the single-cell level.[4][5] This method offers a significant advantage over traditional plating techniques, which can be time-consuming and may not account for viable but non-culturable (VBNC) cells. The use of fluorescent nucleic acid stains, such as SYTO 9 and propidium iodide (PI), allows for the differentiation of bacterial cells into distinct populations based on membrane integrity.[6][7]
SYTO 9 is a green fluorescent stain that can permeate the membranes of all bacteria, both live and dead, and intercalates with nucleic acids. Propidium iodide is a red fluorescent stain that is membrane-impermeable and therefore only enters cells with compromised membranes, characteristic of dead or dying cells.[6][7] When both dyes are used, live bacteria with intact cell membranes fluoresce green, while dead bacteria with compromised membranes fluoresce red. A third population of cells, often considered damaged or dying, may exhibit intermediate fluorescence characteristics.[8][9]
This combination of this compound treatment and flow cytometric analysis provides a robust and quantitative method to evaluate the bactericidal or bacteriostatic effects of this antibiotic, offering valuable insights for antimicrobial research and drug development.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from a flow cytometry experiment analyzing the effect of different concentrations of this compound on the viability of a bacterial culture (e.g., Escherichia coli) after a fixed incubation period.
| This compound Concentration (µg/mL) | % Live Cells (SYTO 9+/PI-) | % Damaged/Dying Cells (SYTO 9+/PI+) | % Dead Cells (SYTO 9-/PI+) |
| 0 (Control) | 95.2 | 3.1 | 1.7 |
| 0.5 x MIC | 75.8 | 15.3 | 8.9 |
| 1 x MIC | 42.1 | 35.7 | 22.2 |
| 2 x MIC | 15.6 | 40.2 | 44.2 |
| 4 x MIC | 5.3 | 25.1 | 69.6 |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Bacterial Culture Preparation
-
Inoculate a single colony of the target bacterium (e.g., E. coli) into 5 mL of a suitable sterile broth medium (e.g., Luria-Bertani broth).
-
Incubate the culture overnight at 37°C with shaking (e.g., 200 rpm).
-
The following day, dilute the overnight culture into fresh, pre-warmed broth to an optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Incubate the diluted culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution in sterile water).
-
In a multi-well plate or individual tubes, add the bacterial culture from the mid-logarithmic phase.
-
Add different concentrations of this compound to the bacterial cultures to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a vehicle-only control.
-
Incubate the treated and control cultures under the same conditions as for growth (e.g., 37°C with shaking) for a specified period (e.g., 2-4 hours).
SYTO 9 and Propidium Iodide Staining
-
Prepare a staining solution containing SYTO 9 and propidium iodide in a suitable buffer (e.g., sterile saline or PBS). The final concentrations may need to be optimized for the specific bacterial strain but are typically in the micromolar range (e.g., 5 µM SYTO 9 and 30 µM PI).[8]
-
Following this compound treatment, dilute the bacterial cultures in the staining buffer to a concentration suitable for flow cytometry (e.g., approximately 10^6 cells/mL).
-
Add the SYTO 9/PI staining solution to each bacterial suspension.
-
Incubate the samples in the dark at room temperature for 15-20 minutes.[8]
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser excitation (e.g., 488 nm) and emission filters for detecting the green fluorescence of SYTO 9 (e.g., ~520/30 nm) and the red fluorescence of propidium iodide (e.g., ~610/20 nm).
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the bacterial population and exclude debris.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
Analyze the data using appropriate software. Create dot plots of green fluorescence versus red fluorescence to distinguish between live (green), dead (red), and damaged/dying (intermediate) populations.
-
Quantify the percentage of cells in each population for all treatment conditions.
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound's effect on bacterial viability.
Caption: Mechanism of action of this compound leading to bacterial cell death.
Caption: Gating logic for bacterial viability using SYTO 9 and PI.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationships among ciprofloxacin, gatifloxacin, levofloxacin, and this compound MICs for fluoroquinolone-resistant Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A flow cytometry method for safe detection of bacterial viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Optimization of staining with SYTO 9/propidium iodide: interplay, kinetics and impact on Brevibacillus brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment and Interpretation of Bacterial Viability by Using the LIVE/DEAD BacLight Kit in Combination with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparison between Flow Cytometry and Traditional Culture Methods for Efficacy Assessment of Six Disinfectant Agents against Nosocomial Bacterial Species [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting inconsistent Norfloxacin MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies with Norfloxacin Minimum Inhibitory Concentration (MIC) assay results.
Frequently Asked Questions (FAQs)
Q1: My MIC results for the quality control (QC) strain are consistently out of the expected range. What should I do?
A1: When your QC strain yields MICs outside the acceptable range, it indicates a systematic issue with the assay. First, verify the identity and purity of your QC strain. Ensure you are using a fresh subculture (not more than a week old from the reference stock)[1]. Next, check the expiration dates and storage conditions of all reagents, including the this compound powder, media, and any supplements[2]. Prepare a fresh stock solution of this compound and repeat the assay[2]. If the problem persists, refer to the detailed troubleshooting guide below to investigate other potential causes such as inoculum density or incubation conditions.
Q2: I am observing "skipped wells" in my 96-well plate, where there is no growth at a lower concentration, but growth appears at a higher concentration. How should I interpret this?
A2: Skipped wells can be caused by a number of factors, including improper dilution of the antimicrobial agent, contamination, or the presence of a resistant subpopulation.[3] It is recommended to disregard a single skipped well if the wells at higher concentrations show no growth. However, if multiple skipped wells are observed, the assay should be repeated, paying close attention to the serial dilution technique and ensuring a homogenous inoculum.[1]
Q3: What is a "trailing endpoint" and how does it affect the interpretation of my this compound MIC results?
A3: A trailing endpoint, also known as the "trailing effect," is characterized by reduced but still visible bacterial growth over a range of concentrations, making it difficult to determine a clear MIC.[4][5] This can be particularly prominent with bacteriostatic agents. For this compound, if you observe trailing, the MIC should be read as the lowest concentration that causes at least an 80% reduction in growth compared to the growth control well.[1] Using a spectrophotometer to read the optical density can provide a more objective measure in these cases.[6][7]
Q4: Can the pH of the Mueller-Hinton Broth (MHB) affect my this compound MIC results?
A4: Yes, the pH of the growth medium is a critical factor that can influence the activity of this compound. The antibacterial activity of fluoroquinolones, including this compound, can be lower at an acidic pH (e.g., pH 5).[8][9] It is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB) and ensure its pH is within the recommended range (typically 7.2 to 7.4) before use.
Q5: How should I prepare and store my this compound stock solution to ensure its stability?
A5: this compound stock solutions should be prepared by dissolving the powder in a suitable solvent, such as DMSO or sterile deionized water.[10][11] It is recommended to prepare a high-concentration stock (e.g., 1 mg/mL or higher) that can be further diluted.[10][11] These stock solutions should be stored at 2-8°C and protected from light.[12] For working solutions, it is best to prepare them fresh daily by diluting the stock solution.[12] Aqueous solutions of this compound are not recommended for storage for more than one day.[13]
Troubleshooting Guide for Inconsistent this compound MIC Results
| Observed Problem | Possible Causes | Recommended Solutions |
| MICs are consistently higher than expected for QC and test strains. | 1. Inoculum too heavy: An overly dense bacterial suspension can lead to higher MICs.[14] 2. This compound degradation: The antibiotic may have lost potency due to improper storage or preparation.[2] 3. Incorrect incubation time or temperature: Incubation for longer than the recommended time or at a suboptimal temperature can affect results. | 1. Verify inoculum density: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) and then diluted to the final target concentration (approximately 5 x 10^5 CFU/mL in the well).[10][14] 2. Prepare fresh this compound stock: Use a new vial of this compound powder if possible and prepare a fresh stock solution.[2] 3. Confirm incubation parameters: Ensure the incubator is calibrated and set to 35°C ± 2°C for 16-20 hours.[10] |
| MICs are consistently lower than expected for QC and test strains. | 1. Inoculum too light: A less dense bacterial suspension will be inhibited by lower concentrations of the antibiotic.[14] 2. Error in this compound concentration: The stock or working solutions may have been prepared at a higher concentration than intended. | 1. Re-standardize inoculum: Prepare a fresh bacterial suspension and carefully adjust it to the 0.5 McFarland standard.[14] 2. Verify calculations and dilutions: Double-check all calculations for the preparation of this compound solutions and ensure accurate pipetting during serial dilutions. |
| Poor reproducibility between replicates or repeated assays. | 1. Inconsistent inoculum preparation: Variations in the inoculum density between assays. 2. Pipetting errors: Inaccurate volumes during serial dilutions or inoculation. 3. Non-homogenous bacterial suspension: Clumping of bacteria can lead to variable cell numbers in different wells. 4. Edge effects in the 96-well plate: Evaporation from the outer wells can concentrate the antibiotic and media components. | 1. Standardize inoculum procedure: Follow a consistent protocol for preparing and standardizing the inoculum for every experiment.[14] 2. Calibrate pipettes: Ensure all pipettes are properly calibrated and use proper pipetting techniques. 3. Vortex bacterial suspension: Thoroughly vortex the bacterial suspension before and during the dilution process to ensure homogeneity. 4. Mitigate edge effects: Fill the outer wells with sterile water or media without inoculum, or use plate sealers to minimize evaporation. |
| No growth in any wells, including the growth control. | 1. Inoculum was not viable or not added: The bacteria may not have been viable, or the inoculum was accidentally omitted. 2. Incorrect growth medium: The medium used may not support the growth of the test organism. 3. Residual sterilizing agent in the plate: The 96-well plate may not have been properly rinsed if it was sterilized with a chemical agent. | 1. Check inoculum viability: Streak a sample of the inoculum onto an appropriate agar plate to confirm viability. Double-check the inoculation step. 2. Verify medium: Ensure you are using the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) for the organism being tested.[10] 3. Use sterile, disposable plates: It is best to use pre-sterilized, disposable 96-well plates to avoid contamination issues. |
| Growth in the sterility control well. | 1. Contaminated medium or reagents: The broth, saline, or this compound solution may be contaminated. 2. Contamination during plate preparation: The plate may have been contaminated during the addition of reagents. | 1. Check sterility of reagents: Culture a sample of the media and other reagents on agar plates to check for contamination. 2. Use aseptic technique: Ensure all steps of the plate preparation are performed under sterile conditions. |
Summary of this compound MIC Quality Control Ranges
The following table provides the expected MIC ranges for commonly used ATCC® quality control strains when tested against this compound, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
| Quality Control Strain | ATCC® Number | This compound MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.03 - 0.125[15] |
| Pseudomonas aeruginosa | 27853 | 1.0 - 4.0[15] |
| Staphylococcus aureus | 29213 | 0.5 - 2.0[15] |
| Enterococcus faecalis | 29212 | 2.0 - 8.0[15] |
Detailed Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution: a. Aseptically prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).[10][11] Ensure the powder is completely dissolved. b. Store the stock solution at 2-8°C, protected from light.[12]
2. Preparation of 96-Well Microtiter Plate: a. Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.[10][11] b. Prepare an intermediate dilution of the this compound stock solution in CAMHB. c. Add 200 µL of the appropriate this compound working solution to well 1. This will be the highest concentration.[10][11] d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10.[10][11] e. Discard 100 µL from well 10.[10][11] f. Well 11 will serve as the growth control (no antibiotic).[10][11] g. Well 12 will serve as the sterility control (no bacteria).[10][11]
3. Inoculum Preparation: a. From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[10][14] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[10]
4. Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12.[10][11] b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
5. Reading and Interpreting Results: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14] c. The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Mechanism of action of this compound and bacterial resistance pathways.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. researchgate.net [researchgate.net]
- 3. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of method, medium, pH and inoculum on the in-vitro antibacterial activities of fleroxacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Formulation Development and Stability Studies of this compound Extended-Release Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Quality control limits for microdilution susceptibility tests with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Norfloxacin Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with norfloxacin, particularly in neutral pH media.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility at neutral pH?
This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Specifically, it has a carboxylic acid group with a pKa of approximately 6.34 and a piperazinyl nitrogen with a pKa of about 8.75.[1][2][3] This means that at a neutral pH of around 7.0 to 7.5, this compound exists predominantly in its zwitterionic form, where both groups are ionized.[4][5] This zwitterionic state leads to strong intermolecular interactions, resulting in low aqueous solubility.[4] The solubility of this compound is significantly higher at a pH below 5 and above 10, where it exists as a more soluble cationic or anionic species, respectively.[1][2][3] In fact, its minimum solubility is observed at a urinary pH of 7.5.[6][7]
Q2: What is the reported aqueous solubility of this compound?
The aqueous solubility of this compound at 25°C is approximately 0.28 mg/mL.[1][3] However, this value is highly dependent on the pH of the medium.[1][2][3] For instance, in PBS at pH 7.2, the solubility is reported to be around 0.5 mg/mL.[8]
Q3: What are the common strategies to enhance the solubility of this compound?
Several techniques can be employed to improve the aqueous solubility of this compound. These include:
-
pH adjustment: As this compound's solubility is pH-dependent, adjusting the pH of the medium to be either acidic (pH < 5) or basic (pH > 10) can significantly increase its solubility.[1][2][3]
-
Complexation with cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (βCD) and its derivatives like hydroxypropyl-β-cyclodextrin (HPβCD), can enhance solubility by encapsulating the hydrophobic this compound molecule within the cyclodextrin cavity.[9][10][11][12][13]
-
Solid dispersions: This involves dispersing this compound in an inert, hydrophilic carrier matrix.[14] Techniques like mixed hydrotropic solubilization using agents such as sodium citrate, niacinamide, and polyethylene glycol 4000 have been shown to be effective.[15][16]
-
Nanoparticle formation: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution rate and solubility.[17][18][19][20] This can be achieved through methods like drug-polyelectrolyte complexation (nanoplex) or using lipid-polymer hybrid nanoparticles.[17][18][19]
-
Cocrystallization: Forming cocrystals of this compound with a suitable coformer, such as resorcinol, can alter the crystal lattice and improve the drug's physicochemical properties, including solubility.[5][21]
-
Use of cosolvents and surfactants: The solubility of this compound can be increased by using cosolvents like ethanol, propylene glycol, and polyethylene glycol, or by incorporating surfactants.[22]
Troubleshooting Guide
Issue 1: this compound precipitates out of my neutral pH buffer.
This is a common issue due to the low intrinsic solubility of this compound at neutral pH.
Troubleshooting Steps:
-
Verify pH: Double-check the pH of your buffer. Even slight variations can significantly impact solubility.
-
Consider pH Modification (if experimentally permissible): If your experimental design allows, try lowering the pH to below 5 or increasing it to above 10 to dissolve the this compound before adjusting it back towards neutral, if necessary. Be aware that this might not be a stable long-term solution as it can lead to supersaturation and subsequent precipitation.
-
Employ a Solubility Enhancement Technique: If the pH must remain neutral, you will need to use one of the solubility enhancement strategies mentioned in the FAQs. The choice of technique will depend on your specific application.
-
For in vitro cell culture experiments, cyclodextrin complexation is often a good starting point due to the generally low toxicity of cyclodextrins.
-
For formulation development, solid dispersions or nanoparticle approaches might be more suitable for achieving higher drug loading and improved bioavailability.
-
Issue 2: Inconsistent solubility results between experiments.
Variations in experimental conditions can lead to inconsistent solubility data.
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental parameters, including temperature, agitation speed, and equilibration time, are kept consistent.
-
Control Temperature: this compound solubility is temperature-dependent. Maintain a constant temperature throughout your experiments.
-
Ensure Equilibration: Allow sufficient time for the solution to reach equilibrium. The shake-flask method, a common technique for solubility determination, often requires 24-48 hours of agitation.[5]
-
Analytical Method Validation: Validate your analytical method (e.g., UV-Vis spectrophotometry or HPLC) for accuracy, precision, and linearity in the relevant concentration range.[23]
Quantitative Data on Solubility Enhancement
The following tables summarize the reported improvements in this compound solubility using various techniques.
Table 1: Solubility Enhancement using Cyclodextrins
| Cyclodextrin | Preparation Method | Drug:Cyclodextrin Ratio | Solubility (mg/mL) | Fold Increase | Reference |
| βCD | Kneading | 1:1 | 3.07 | ~11 | [9] |
| HPβCD | Solvent Evaporation | 1:2 | - | Higher than βCD | [9] |
| βCD with Citric Acid | - | - | Enhanced dissolution | - | [11] |
Table 2: Solubility Enhancement using Nanoparticle and Cocrystal Formulations
| Formulation Type | Key Excipients/Coformer | Particle Size | Solubility (mg/mL) | Fold Increase | Reference |
| Nanoplex | Dextran Sulfate, Pluronic F 68 | 346 nm | - | 20 | [17][18] |
| Cocrystal | Resorcinol | - | 2.64 | ~10 | [5][21] |
| Lipid-Polymer Hybrid Nanoparticles | Oleic Acid, Ethyl Cellulose | 121.27 nm | - | - | [19] |
Table 3: Solubility Enhancement using Solid Dispersions
| Carrier/Method | Components | Solubility Enhancement | Reference |
| Mixed Hydrotropic Solid Dispersion | Sodium Citrate, Niacinamide, PEG 4000 (1:1:1) | Highest solubility among tested blends | [15] |
| Mixed Solvency-based Solid Dispersion | Sodium Benzoate (20%), Niacinamide (15%), Urea (5%) | 563.42-fold enhancement | [16] |
Key Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This is a standard method to determine the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired medium (e.g., phosphate buffer, pH 7.4) in a sealed container (e.g., a glass vial).
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.[5]
-
Sampling and Dilution: Carefully withdraw a sample from the supernatant. Filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.[23] Dilute the filtrate with the dissolution medium to a concentration within the calibrated range of your analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry (at ~278 nm) or HPLC.[23]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
This method is a simple and effective way to prepare inclusion complexes.
-
Mixing: Mix this compound and the chosen cyclodextrin (e.g., β-cyclodextrin) in the desired molar ratio in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powder mixture to form a thick paste.
-
Trituration: Knead the paste thoroughly for a specified period (e.g., 45-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
Visualizing Experimental Workflows and Concepts
Caption: Workflow for solubility determination and cyclodextrin complexation.
References
- 1. This compound | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 70458-96-7 [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of a New this compound/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of β-cyclodextrin on the Properties of this compound Form A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of enhancement of solubility of this compound beta-cyclodextrin in presence of acidic solubilizing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pharmacophorejournal.com [pharmacophorejournal.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound Loaded Lipid Polymer Hybrid Nanoparticles for Oral Administration: Fabrication, Characterization, In Silico Modelling and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. ijpsonline.com [ijpsonline.com]
- 23. rjpbcs.com [rjpbcs.com]
Technical Support Center: Optimizing Norfloxacin Concentration for Effective Bacterial Growth Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norfloxacin.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in bacterial growth inhibition assays?
A typical starting point for determining the effective concentration of this compound is to test a broad range of concentrations, often guided by known Minimum Inhibitory Concentration (MIC) values for the specific bacterial species. A common range to start with is 0.008 to 128 µg/mL.[1][2] this compound is highly active against most enterobacteria, with MICs often below 1 µg/mL.[3] For many common urinary tract pathogens, the MIC90 (the concentration required to inhibit 90% of isolates) is 0.5 mg/l or less.[4]
Q2: How does the mechanism of action of this compound influence its effective concentration?
This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[5][6][7][8][9] This bactericidal action means that the effective concentration is one that is sufficient to bind to these enzymes and induce double-strand DNA breaks, leading to cell death.[6] The concentration should be well above the MIC to ensure a bactericidal effect rather than just a bacteriostatic one. The Minimum Bactericidal Concentration (MBC) for this compound is often only slightly higher than its MIC.[3]
Q3: What are the key factors that can influence the apparent optimal concentration of this compound in my experiments?
Several factors can significantly impact the effectiveness of this compound:
-
Bacterial Species and Strain: Susceptibility to this compound varies widely among different bacteria. Gram-negative bacteria are generally more susceptible than Gram-positive bacteria.[10] For example, the MIC90 for Enterobacteriaceae is around 0.5 mg/l, while for Staphylococcus aureus and enterococci it can be between 0.5 and 4 mg/l.[4]
-
Inoculum Size: While this compound's activity is not as dependent on inoculum size as some other antibiotics, a very high bacterial density can potentially reduce its apparent effectiveness.[3][11]
-
pH of the Medium: The activity of this compound can be substantially reduced in acidic conditions. For instance, its activity is lower in urine agar at pH 6.5 and in DST agar adjusted to pH 5.5.[12]
-
Presence of Divalent Cations: Divalent cations like Mg2+ and Ca2+ can chelate with this compound, reducing its bioavailability and antibacterial activity.
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively remove this compound from the cell, thereby increasing the MIC.[7] Overexpression of pumps like NorA, NorB, and NorC in Staphylococcus aureus is a known resistance mechanism.[13]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Higher than expected MIC values | 1. Bacterial strain has developed resistance (e.g., mutations in DNA gyrase or topoisomerase IV).[7] 2. Overexpression of efflux pumps.[13] 3. Incorrect inoculum density (too high). 4. Degradation of this compound stock solution. 5. Inappropriate pH of the culture medium.[12] | 1. Sequence the gyrA and parC genes to check for resistance mutations. 2. Perform an efflux pump inhibitor assay. 3. Standardize the inoculum to a 0.5 McFarland standard.[13] 4. Prepare a fresh stock solution of this compound. 5. Ensure the pH of the medium is within the optimal range for this compound activity (typically neutral to slightly alkaline). |
| Inconsistent results between experiments | 1. Variation in inoculum preparation. 2. Inconsistent incubation times or temperatures. 3. Contamination of bacterial cultures. 4. Pipetting errors leading to incorrect drug concentrations. | 1. Strictly adhere to a standardized protocol for inoculum preparation.[14] 2. Use a calibrated incubator and maintain consistent incubation parameters. 3. Perform Gram staining and culture purity checks before each experiment.[14] 4. Calibrate pipettes regularly and use proper pipetting techniques. |
| No inhibition of growth even at high concentrations | 1. The bacterial species is intrinsically resistant to this compound (e.g., many anaerobic bacteria).[1] 2. The this compound stock solution is inactive. 3. Incorrect experimental setup or protocol. | 1. Confirm the identity of your bacterial species. Consult literature for known resistance patterns. 2. Test the activity of the this compound stock against a known susceptible control strain (e.g., E. coli ATCC 25922).[13] 3. Carefully review your experimental protocol and compare it with established methods like CLSI guidelines. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | 0.008 - 32 | - | 0.05 - 0.25 | [1][15] |
| Klebsiella spp. | - | - | 0.4 | [15] |
| Pseudomonas aeruginosa | 0.12 - 2 | 0.8 | 1.6 - 4 | [1][4][15] |
| Staphylococcus aureus | 0.25 - 4 | 1.0 | 1.6 | [1][15] |
| Enterococcus spp. | 0.5 - 64 | - | 4 | [1][4] |
| Haemophilus influenzae | 0.03 - 0.12 | - | - | [1] |
| Neisseria gonorrhoeae | 0.008 - 0.016 | - | 0.25 | [1][4] |
| Bacteroides fragilis group | 8 - 128 | - | - | [1] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method for determining the MIC of this compound.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Sterile 96-well microtiter plates[13]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[13]
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual assessment aid
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1000 µg/mL) in an appropriate solvent as recommended by the manufacturer.[13]
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range (e.g., 0.03 to 64 µg/mL).[13]
-
Inoculum Preparation:
-
Select 3-4 colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[14]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[13]
-
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[13]
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by the unaided eye or a microplate reader.[13]
-
Quality Control: Concurrently test reference strains with known this compound MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) to ensure the accuracy and reproducibility of the assay.[13]
Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. In vitro antibacterial activity of this compound (MK-0366) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparative activity of this compound with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. What is the mechanism of this compound Lactate? [synapse.patsnap.com]
- 9. This compound | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. benchchem.com [benchchem.com]
- 14. microxpress.in [microxpress.in]
- 15. In vitro activity of this compound, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Norfloxacin Interference in Bacterial Assays
Welcome to the technical support center for researchers encountering interference from norfloxacin in fluorescence-based bacterial assays. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate issues related to the intrinsic fluorescence of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my background fluorescence signal high when using this compound in my bacterial assay?
A1: this compound, a member of the fluoroquinolone class of antibiotics, is an intrinsically fluorescent molecule.[1][2][3] When excited by UV or blue light, it emits its own fluorescent signal, which can lead to high background readings and interfere with the detection of fluorescent probes used in your assay.[1] This autofluorescence is a known property of fluoroquinolones and can lead to false-positive or inaccurate results if not properly controlled for.[1][4]
Q2: What are the excitation and emission wavelengths of this compound?
A2: this compound has a broad excitation range, typically between 310-390 nm.[1][4] Its emission is also broad, occurring from approximately 350 nm to 650 nm.[1][4] A notable emission peak is often observed around 420-450 nm.[5] The exact spectral properties can be influenced by environmental factors such as pH and solvent polarity.[5][6][7]
Q3: How does this compound's fluorescence interfere with common bacterial probes?
A3: Interference occurs due to spectral overlap. If the emission spectrum of this compound overlaps with the emission spectrum of your chosen fluorescent probe (e.g., SYTO 9, propidium iodide), your instrument will detect the combined signals, making it difficult to distinguish the probe's specific signal. This is especially problematic if this compound's emission falls into the detection channel of your probe.
Q4: Is the fluorescence of this compound affected by experimental conditions like pH?
A4: Yes, the fluorescence of this compound is highly dependent on pH.[5][7][8] Its fluorescence intensity is generally weak in neutral and alkaline media but becomes very strong in acidic conditions, with a maximum signal reported around pH 3.04.[8] Changes in pH can also cause shifts in its emission wavelength.[5][8] Therefore, it is critical to consider the pH of your assay buffer.
Q5: Can I just subtract the signal from a "this compound-only" control well?
A5: Simple background subtraction using a well with only media and this compound is a necessary first step but may not be sufficient. The fluorescence of this compound can be altered by its interaction with bacteria, DNA, or other components in the assay.[9] A more accurate control would include bacteria treated with this compound but without the fluorescent probe. For quantitative assays, more advanced correction methods may be required.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| High fluorescence in "no probe" control wells containing this compound and bacteria. | This compound's intrinsic fluorescence is being detected. | 1. Confirm the spectral properties of this compound under your exact experimental conditions (See Protocol 1).2. Use appropriate optical filters to minimize the detection of this compound's emission.3. Implement a background correction protocol (See Protocol 2). |
| Fluorescence readings in treated wells are inconsistent or non-reproducible. | 1. pH of the medium is fluctuating, affecting this compound's fluorescence quantum yield.[5]2. Photodegradation of this compound upon exposure to light is altering its fluorescent properties.[10]3. Interaction with other media components or cellular debris. | 1. Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH.2. Protect your samples and stock solutions from light as much as possible.3. Centrifuge samples to pellet bacteria and resuspend in a clean buffer (like PBS) before reading fluorescence to remove interfering media components. |
| Apparent increase in cell viability/staining at high this compound concentrations. | The strong fluorescence from high concentrations of this compound is being misinterpreted as a signal from your viability probe. | 1. Perform a serial dilution of this compound in your assay medium (without probes or bacteria) to determine the concentration at which its fluorescence becomes negligible or problematic.2. Use the lowest effective concentration of this compound for your experiment.3. If possible, choose a fluorescent probe with excitation/emission spectra that do not overlap with this compound (See Table 1). |
| Difficulty distinguishing between live and dead populations in a dual-stain assay (e.g., SYTO 9/PI). | This compound's broad emission spectrum is bleeding into both the green (SYTO 9) and red (Propidium Iodide) channels. | 1. Run single-color controls for each dye and for this compound alone to assess bleed-through.2. Use spectral unmixing techniques if your instrument supports it (e.g., spectral flow cytometry or confocal microscopy with spectral detectors).3. Optimize the gain/voltage settings on your instrument to maximize the signal-to-noise ratio for your specific probes. |
Spectral Data Summary
For effective troubleshooting, understanding the spectral overlap is crucial. The table below summarizes the spectral properties of this compound and common bacterial fluorescent probes.
| Compound | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with this compound |
| This compound | ~330-360 [1][4] | ~420-450 [5][9][11] | - |
| SYTO 9 (bound to DNA) | ~483[12] | ~503[12] | Moderate. this compound's broad emission tail can extend into the green channel used for SYTO 9. |
| Propidium Iodide (PI) (bound to DNA) | ~535[13][14] | ~617[13][14] | Low to Moderate. Interference is less likely but possible if this compound concentration is very high, as its emission can extend past 600 nm.[1] |
| DAPI (bound to DNA) | ~358 | ~461 | High. Significant spectral overlap between DAPI's emission and this compound's emission peak. |
| Hoechst 33342 (bound to DNA) | ~350 | ~461 | High. Significant spectral overlap, similar to DAPI. |
Experimental Protocols
Protocol 1: Characterizing this compound's Intrinsic Fluorescence
Objective: To determine the excitation and emission spectra of this compound in your specific experimental buffer.
Materials:
-
Fluorometer or microplate reader with spectral scanning capability
-
UV-transparent quartz cuvette or 96-well plate (e.g., clear bottom, UV-transparent)[15]
-
Your experimental buffer (e.g., LB broth, M9 media, PBS)
-
This compound stock solution
Methodology:
-
Prepare Samples: Create a solution of this compound in your experimental buffer at the highest concentration you plan to use in your assays. Also, prepare a "buffer only" blank.
-
Instrument Setup: Turn on the instrument and allow the lamp to warm up for at least 30 minutes.[16]
-
Measure Blank: Record the fluorescence of the "buffer only" sample to use for background subtraction.[16]
-
Determine Emission Spectrum:
-
Set the excitation wavelength to a value within this compound's known excitation range (e.g., 340 nm).
-
Perform an emission scan across a broad range (e.g., 360 nm to 700 nm).
-
Identify the wavelength of maximum emission.
-
-
Determine Excitation Spectrum:
-
Set the emission wavelength to the maximum identified in the previous step (e.g., 440 nm).
-
Perform an excitation scan across a relevant range (e.g., 250 nm to 420 nm).
-
Identify the wavelength of maximum excitation.
-
-
Analyze Data: Subtract the buffer blank spectrum from the this compound spectrum.[16] The resulting plot shows the intrinsic fluorescence profile of this compound under your specific conditions. This data is crucial for selecting appropriate filters and designing correction protocols.
Protocol 2: Background Correction for Endpoint Assays
Objective: To accurately quantify probe fluorescence by subtracting the signal from this compound and bacterial autofluorescence.
Methodology:
-
Prepare Control and Experimental Wells: For each condition, prepare four sets of wells in a microplate:
-
A (Blank): Media/buffer only.
-
B (this compound Control): Media/buffer + this compound.
-
C (Bacteria Control): Media/buffer + Bacteria + this compound (NO probe).
-
D (Experimental): Media/buffer + Bacteria + this compound + Fluorescent Probe.
-
-
Incubation: Incubate the plate under your standard experimental conditions.
-
Fluorescence Measurement:
-
Read the fluorescence of the entire plate at the excitation and emission wavelengths appropriate for your fluorescent probe.
-
-
Data Calculation:
-
Calculate the fluorescence contribution from the bacteria and this compound combined: Signal_C-B = C - B. This accounts for any change in this compound fluorescence upon interacting with the bacteria.
-
Calculate the corrected experimental signal: Corrected Signal = D - (Signal_C-B) - B or more simply, Corrected Signal = D - C.
-
This corrected value represents the fluorescence originating solely from your probe.
-
Visualizations (Graphviz)
References
- 1. Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitization by this compound is a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pH and polarity on the excited states of this compound and its 4′-N-acetyl derivative: A steady-state and time-resolved study | Semantic Scholar [semanticscholar.org]
- 8. [The fluorescence characteristics of this compound and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of photodegradation on the fluorescent properties of this compound: (photodegradation and fluorescence of this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. SYTO 9 Stain | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Propidium Iodide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. Measure intrinsic tryptophan fluorescence on SpectraMax iD3 Reader [moleculardevices.com]
- 16. nist.gov [nist.gov]
Adjusting Norfloxacin dosage for different bacterial strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norfloxacin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA synthesis, leading to cell death.[1] It targets two essential enzymes involved in DNA replication:
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for DNA replication and transcription. This compound binds to the A subunit of DNA gyrase, inhibiting its function.
-
Topoisomerase IV: This enzyme is involved in the separation of interlinked daughter chromosomes after DNA replication, a vital process for bacterial cell division.
By inhibiting both enzymes, this compound effectively disrupts bacterial DNA replication and cell division.[1]
Q2: How does this compound's activity vary against different types of bacteria?
This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] However, its potency varies:
-
High Activity: It is particularly effective against many Gram-negative bacteria, including most Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis) and Pseudomonas aeruginosa.[2][3]
-
Moderate Activity: Its activity against Gram-positive bacteria is generally less potent than against Gram-negatives. It is active against some strains of Staphylococcus aureus and Enterococcus faecalis.[2][4]
-
Low Activity: It has limited activity against streptococci and most anaerobic bacteria.
Q3: What are the primary mechanisms of resistance to this compound?
Bacterial resistance to this compound primarily arises from two main mechanisms:
-
Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) can reduce the binding affinity of this compound to these enzymes, thereby decreasing its effectiveness.[1]
-
Reduced Drug Accumulation: This can occur through two main pathways:
-
Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing it from reaching its intracellular targets.
-
Decreased Permeability: Changes in the bacterial cell membrane can reduce the uptake of this compound.
-
Data Presentation: this compound In-Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of common bacterial pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.03 - 0.12 | 0.06 - 1.0 |
| Pseudomonas aeruginosa | 1.0 - 2.0 | 4.0 - 8.0 |
| Staphylococcus aureus | 0.5 - 1.0 | 2.0 - 4.0 |
| Enterococcus faecalis | 2.0 - 4.0 | 8.0 - 16.0 |
| Klebsiella pneumoniae | 0.12 - 0.25 | 0.5 - 1.0 |
| Proteus mirabilis | 0.12 - 0.25 | 0.5 - 1.0 |
| Neisseria gonorrhoeae | 0.03 - 0.12 | 0.12 - 0.25 |
Note: These values are approximate and can vary depending on the specific strain and testing conditions. It is crucial to determine the MIC for the specific bacterial strain used in your experiments.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual assessment aid
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent as recommended by the manufacturer.[1]
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.03 µg/mL) in the wells of the 96-well microtiter plate.[1]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[1]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[1]
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.[1]
-
Quality Control: Concurrently test reference strains with known this compound MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) to ensure the accuracy of the results.[1]
Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following MIC determination, select the wells showing no visible growth.
-
Aseptically transfer a standardized volume (e.g., 10 µL) from each of these clear wells to a fresh, antibiotic-free agar plate.
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in the growth control well | Inoculum was not viable; Incubation conditions were incorrect. | Use a fresh bacterial culture; Verify incubator temperature and atmosphere. |
| Contamination in the sterility control well | Non-sterile technique or reagents. | Repeat the assay using aseptic techniques and sterile materials. |
| Skipped wells (growth at higher concentrations, no growth at lower concentrations) | Pipetting error during serial dilution; Contamination of a single well. | Repeat the assay with careful attention to pipetting technique. |
| Trailing endpoints (hazy growth over a range of concentrations) | The organism may be slow-growing; The antibiotic may be bacteriostatic rather than bactericidal at those concentrations. | Re-incubate for an additional 24 hours; Perform an MBC assay to determine bactericidal activity. |
| Precipitation of this compound in wells | This compound has limited solubility at neutral pH. | Ensure the stock solution is fully dissolved before preparing dilutions; Consider adjusting the pH of the media if appropriate for the experiment, though this may affect bacterial growth and antibiotic activity. |
| Inconsistent MIC results between replicates | Variation in inoculum density; Pipetting inaccuracies. | Ensure the inoculum is well-mixed and standardized to 0.5 McFarland for each replicate; Calibrate pipettes and use proper pipetting technique. |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining this compound dosage.
References
- 1. benchchem.com [benchchem.com]
- 2. Types of interpretive errors in susceptibility testing. Zone breakpoints for this compound disk diffusion testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary tract infection pathogens and antimicrobial susceptibilities in Kobe, Japan and Taipei, Taiwan: an international analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Norfloxacin MIC Testing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of inoculum size on Norfloxacin Minimum Inhibitory Concentration (MIC) values.
Frequently Asked Questions (FAQs)
Q1: Does inoculum size affect this compound MIC values?
A1: The effect of inoculum size on this compound MIC values, known as the "inoculum effect," can be variable and depends on the bacterial species being tested. Some studies have shown that for certain bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa, a higher inoculum concentration can lead to an increase in the MIC value. Conversely, for other bacteria like Escherichia coli, the effect of inoculum size on this compound MIC may not be significant within the standard recommended ranges. There are also reports indicating that for anaerobic bacteria, a significant inoculum effect is observed at very high inoculum densities (e.g., 10⁹ CFU/mL), a condition not typically used in standard aerobic susceptibility testing. One study suggested that the in vitro activity of this compound was not dependent on the inoculum size when it was increased from 10³ to 10⁶ colony-forming units per ml.[1]
Q2: What is the standard inoculum size for this compound MIC testing?
A2: For standardized broth microdilution and agar dilution susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) recommends a final inoculum concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[2] This standardized inoculum is crucial for obtaining reproducible and comparable MIC results across different laboratories.
Q3: Why is there conflicting information regarding the inoculum effect on this compound?
A3: The conflicting reports in the literature can be attributed to several factors, including variations in experimental conditions, the specific strains of bacteria tested, and the range of inoculum sizes evaluated. For example, a significant inoculum effect might only be apparent at very high bacterial densities, which may not be reflective of the conditions in all studies. Additionally, methodological differences in how the inoculum is prepared and quantified can contribute to variability in the observed results.
Q4: Besides inoculum size, what other factors can influence this compound MIC results?
A4: Several other factors can impact this compound MIC values:
-
pH of the medium: The antibacterial activity of quinolones like this compound can be pH-dependent. Studies have shown that the activity of this compound can be lower in acidic conditions (e.g., pH 5.7) compared to a neutral pH.[3][4]
-
Cation concentration: The concentration of divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), in the testing medium can affect the activity of fluoroquinolones. These cations can chelate the antibiotic, reducing its effective concentration.
-
Growth medium composition: Variations in the nutrient content of the culture medium can influence bacterial growth rates and, consequently, the apparent MIC.
-
Incubation time and temperature: Deviations from the recommended incubation conditions can lead to inconsistent results.
-
Presence of resistance mechanisms: The presence of efflux pumps or mutations in the target enzymes (DNA gyrase and topoisomerase IV) can significantly increase this compound MIC values.[5][6]
Troubleshooting Guide for Inconsistent this compound MIC Results
Encountering variability in this compound MIC values can be a common challenge. This guide provides a systematic approach to troubleshooting inconsistent results.
| Observation | Potential Cause | Recommended Action |
| Higher than expected MIC values | Inoculum too high: An overly dense bacterial suspension can lead to an apparent increase in resistance (inoculum effect). | Verify the inoculum density using a spectrophotometer or by comparing it to a 0.5 McFarland standard. Ensure the final concentration in the assay is approximately 5 x 10⁵ CFU/mL. |
| Incorrect pH of the medium: An acidic pH can decrease the activity of this compound. | Check and adjust the pH of the Mueller-Hinton broth to the recommended range of 7.2 to 7.4. | |
| High cation concentration in the medium: Divalent cations can interfere with this compound activity. | Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI. | |
| Degraded this compound stock solution: Improper storage or repeated freeze-thaw cycles can reduce the potency of the antibiotic. | Prepare a fresh stock solution of this compound and store it in appropriate conditions (protected from light and at the recommended temperature). | |
| Lower than expected MIC values | Inoculum too low: A less dense inoculum may result in a falsely low MIC. | Re-standardize the inoculum to a 0.5 McFarland turbidity standard to achieve the correct final concentration. |
| Incorrect reading of results: Subjective interpretation of growth inhibition can lead to errors. | Use a standardized method for reading the MIC, such as a microplate reader or comparison with a growth control well. The MIC is the lowest concentration with no visible growth. | |
| Inconsistent results between experiments | Variation in experimental protocol: Minor deviations in the procedure can introduce variability. | Strictly adhere to a standardized protocol, such as the CLSI M07 guidelines, for all experiments. |
| Contamination of bacterial culture: A mixed culture can lead to unreliable and non-reproducible results. | Streak the bacterial culture on an agar plate to check for purity before starting the MIC assay. |
Data Presentation: Impact of Inoculum Size on this compound MIC
The following tables provide an illustrative summary of how inoculum size may affect this compound MIC values for different bacteria, based on qualitative descriptions from the literature. These are not direct data from a single study but are representative of the observed trends.
Table 1: Illustrative this compound MIC (µg/mL) for Staphylococcus aureus
| Inoculum Size (CFU/mL) | Representative MIC (µg/mL) | Fold Change |
| 5 x 10⁵ (Standard) | 1 | - |
| 5 x 10⁷ (High) | 4 | 4-fold increase |
Table 2: Illustrative this compound MIC (µg/mL) for Pseudomonas aeruginosa
| Inoculum Size (CFU/mL) | Representative MIC (µg/mL) | Fold Change |
| 5 x 10⁵ (Standard) | 2 | - |
| 5 x 10⁷ (High) | 8 | 4-fold increase |
Table 3: Illustrative this compound MIC (µg/mL) for Escherichia coli
| Inoculum Size (CFU/mL) | Representative MIC (µg/mL) | Fold Change |
| 5 x 10⁵ (Standard) | 0.125 | - |
| 5 x 10⁷ (High) | 0.125 | No significant change |
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Testing (Based on CLSI M07 Guidelines)
This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of this compound.
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve it in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution with sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The final volume in each well should be 50 µL.
-
Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 of the 0.5 McFarland suspension into the final test volume.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control).
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
References
- 1. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Influence of pH and human urine on the antibacterial activity of ciprofloxacin, this compound and ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of method, medium, pH and inoculum on the in-vitro antibacterial activities of fleroxacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
How to avoid Norfloxacin precipitation during serial dilutions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid Norfloxacin precipitation during serial dilutions in experimental settings.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Precipitation observed in stock solution or during serial dilutions.
This compound is an amphoteric compound with low aqueous solubility, particularly between pH 5 and 10.[1] Precipitation is a common issue and is typically related to the pH of the solvent and the concentration of the drug.
| Symptom | Potential Cause | Recommended Solution |
| Cloudiness or visible particles upon initial dissolving. | Incorrect Solvent/pH: this compound's zwitterionic nature makes it poorly soluble in neutral water.[2] | Use a solvent that creates an acidic or basic environment. For a stock solution, dissolve this compound in 0.1 M HCl or 0.1 M NaOH.[3] Glacial acetic acid is also an effective solvent.[1][4] |
| Precipitation occurs when diluting a stock solution with a neutral buffer (e.g., PBS pH 7.2-7.4). | pH Shift: The neutral pH of the diluent is causing the dissolved this compound to fall out of solution. The isoelectric point, where it is least soluble, is around pH 7.5.[5][6] | 1. Adjust Diluent pH: Slightly acidify or basify the diluent before adding the this compound stock. 2. Work at Lower Concentrations: Ensure the final concentration in the neutral buffer does not exceed its solubility limit (approx. 0.5 mg/mL in PBS pH 7.2).[7] |
| Precipitation occurs over time, even after initial successful dilution. | Supersaturation and Equilibration: The solution may have been temporarily supersaturated, and precipitation occurs as it equilibrates. | 1. Use Freshly Prepared Solutions: For aqueous solutions, it is recommended not to store them for more than one day.[7] 2. Store Properly: Stock solutions prepared in solvents like glacial acetic acid should be stored at 2–8°C and protected from light.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration this compound stock solution?
For high concentrations, it is best to use solvents where this compound has high solubility. Glacial acetic acid is highly effective, capable of dissolving this compound up to 340 mg/mL.[1] Alternatively, organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used, with solubilities of approximately 2 mg/mL and 5 mg/mL, respectively.[7] For aqueous-based experiments, preparing a concentrated stock in 0.1 M HCl or 0.1 M NaOH is a common practice.[3][8]
Q2: Why does my this compound precipitate when I dilute it in my cell culture medium?
Most cell culture media are buffered to a physiological pH (typically 7.2-7.4). This compound's solubility is lowest in this pH range.[6] When a concentrated, pH-adjusted stock solution is added to the neutral medium, the pH of the microenvironment around the drug particle shifts, causing it to precipitate. To avoid this, ensure the final concentration in the medium is well below its solubility limit at that pH and add the stock solution slowly while mixing.
Q3: Can I use sonication to redissolve precipitated this compound?
While sonication can help break up aggregates and may temporarily redissolve the precipitate, it does not address the underlying issue of pH-dependent insolubility. If the pH of the solution is not favorable, the this compound will likely precipitate again over time. The primary focus should be on pH and solvent selection.
Q4: How does pH affect this compound's solubility?
This compound is a zwitterionic molecule with two pKa values: pKa1 ≈ 6.34 (carboxylic acid group) and pKa2 ≈ 8.75 (piperazine ring).[1][2]
-
At pH < 5: The piperazine ring is protonated, making the molecule a more soluble cation.
-
At pH > 10: The carboxylic acid group is deprotonated, resulting in a more soluble anion.
-
Between pH 5 and 10: The molecule exists predominantly as a less soluble zwitterion.[5]
This pH-dependent solubility is the critical factor to manage during dilutions.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (at 25°C) | Reference |
| Water | 0.28 mg/mL | [1] |
| PBS (pH 7.2) | ~0.5 mg/mL | [7] |
| Methanol | 0.98 mg/mL | [1] |
| Ethanol | 1.9 mg/mL | [1] |
| Acetone | 5.1 mg/mL | [1] |
| Chloroform | 5.5 mg/mL | [1] |
| DMSO | ~2 mg/mL | [7] |
| Dimethylformamide (DMF) | ~5 mg/mL | [7] |
| Glacial Acetic Acid | 340 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution (Aqueous)
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Initial Dissolution: Add the powder to a sterile conical tube. Add 0.1 M NaOH dropwise while vortexing until the powder is fully dissolved. This will require a small volume.
-
Volume Adjustment: Once dissolved, bring the final volume to 1 mL with sterile, nuclease-free water.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. Protect from light.
Protocol 2: Performing Serial Dilutions for a Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare sterile microcentrifuge tubes or a 96-well plate. Fill each tube/well (except the first one) with 100 µL of the appropriate sterile broth or buffer.
-
Initial Dilution: Add 200 µL of the prepared this compound stock solution (e.g., 100 µg/mL) to the first tube/well.
-
First Transfer: Mix the contents of the first tube/well thoroughly. Transfer 100 µL from the first tube/well to the second one. This creates a 1:2 dilution.
-
Serial Transfer: Mix the contents of the second tube/well and transfer 100 µL to the third. Continue this process for the desired number of dilutions.
-
Control: The last tube/well, containing only the broth/buffer, serves as a negative control.
Visualizations
References
- 1. This compound [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Development and Stability Studies of this compound Extended-Release Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of a New this compound/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Stabilizing Norfloxacin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of norfloxacin in aqueous solutions for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound aqueous solutions.
| Problem | Potential Causes | Recommended Solutions |
| Rapid loss of this compound potency in solution | - pH of the solution is near neutral.[1][2] - Exposure to light.[2][3][4][5] - Presence of dissolved oxygen.[1][2][5] - Elevated temperature.[2][3][5] | - Adjust the pH to either acidic (below 6.0) or basic (above 8.0) conditions where this compound is more stable.[2][6] - Store solutions in amber vials or protect from light with aluminum foil.[4] - Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen). - Store solutions at refrigerated temperatures (2-8 °C).[2][5] |
| Precipitate formation in the aqueous solution | - The pH is between its pKa values (pKa1 ≈ 6.3, pKa2 ≈ 8.8), where this compound exists as a zwitterion with minimal solubility.[6][7] - Interaction with ions in the buffer or media. | - Ensure the pH of the solution is outside the 6.0-8.0 range to maintain solubility.[6][8] - If using buffers, check for compatibility. |
| Inconsistent results in stability studies | - Inadequate control of experimental conditions. - Non-validated analytical method. | - Tightly control pH, temperature, and light exposure during the experiment. - Use a validated stability-indicating HPLC method to ensure accurate quantification of this compound in the presence of its degradants.[9][10] |
| Appearance of unknown peaks in chromatograms | - Formation of degradation products. | - Conduct forced degradation studies to systematically generate and identify potential degradation products.[1][11] - Use techniques like LC-MS/MS for structural elucidation of the unknown peaks.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is significantly influenced by pH, exposure to light (photodegradation), temperature, and the presence of dissolved oxygen.[2][5][13] this compound is most stable at acidic and basic pH ranges and is susceptible to degradation under neutral conditions, especially when exposed to light and oxygen at elevated temperatures.[2][5]
Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
A2: this compound exhibits a V-shaped pH-rate profile, with maximum stability in acidic and basic conditions and minimum stability in the neutral pH range.[1] It is most stable at pH values below 6.0 and above 8.0.[2][6] The lowest solubility is observed around its isoelectric point (pH ≈ 7.5).[6][8][14]
Q3: How does light exposure affect this compound solutions?
A3: this compound is photosensitive and can undergo significant photodegradation when exposed to UV and even visible light.[3][4] This can lead to the formation of various degradation products, including formyl piperazine and ethylenediamine analogs, which can compromise the integrity of the research.[2] Therefore, it is crucial to protect this compound solutions from light by using amber glassware or wrapping containers in aluminum foil.[4]
Q4: Can cyclodextrins be used to enhance the stability of this compound in aqueous solutions?
A4: Yes, complexation with β-cyclodextrin has been shown to improve both the solubility and stability of this compound.[15][16][17] The inclusion complex can protect the this compound molecule from photodegradation and hydrolysis.[4][18] This is a useful strategy for preparing more robust aqueous formulations for research.
Q5: What are the major degradation pathways of this compound in water?
A5: The main degradation pathways for this compound in aqueous solutions include photodegradation, hydrolysis, and oxidation.[9][19][20] Photodegradation involves cleavage of the quinolone ring and side-chain reactions.[12] Hydrolysis can occur at the piperazine ring, and oxidation can be initiated by reactive oxygen species.[2][19] The specific degradation products can vary depending on the conditions (pH, light, presence of other substances).[21][22]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of a this compound solution with enhanced stability for research purposes.
Materials:
-
This compound powder
-
High-purity water (Milli-Q or equivalent), deoxygenated by sparging with nitrogen for at least 30 minutes.
-
0.1 M Hydrochloric acid (HCl) or 0.1 M Sodium hydroxide (NaOH) for pH adjustment.
-
Amber volumetric flasks and storage vials.
-
Calibrated pH meter.
Procedure:
-
Weigh the desired amount of this compound powder.
-
In an amber volumetric flask, dissolve the this compound powder in a small amount of deoxygenated high-purity water.
-
Adjust the pH of the solution to either below 6.0 with 0.1 M HCl or above 8.0 with 0.1 M NaOH, while stirring continuously.
-
Once the this compound is completely dissolved, add deoxygenated water to the final desired volume.
-
Verify the final pH of the solution.
-
Store the solution in a tightly sealed amber vial at 2-8°C.
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
This protocol outlines a general method for the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC).[9][23]
Chromatographic System:
-
HPLC System: A system equipped with a UV-VIS detector.
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a mixture of ammonium formate buffer and acetonitrile (e.g., 70:30 v/v), with the pH adjusted to 4.0 with formic acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.[24]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Dilute the this compound samples to be analyzed with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.
Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for stabilizing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Photodegradation of this compound in aqueous solution containing algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. primescholars.com [primescholars.com]
- 10. Quantitative Analysis of this compound in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Photolytic degradation of this compound, enrofloxacin and ciprofloxacin in various aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of a New this compound/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile [mdpi.com]
- 15. Influence of β-cyclodextrin on the Properties of this compound Form A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sennosbiotech.com [sennosbiotech.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Degradation of this compound in aqueous solution by atmospheric-pressure non-thermal plasma: Mechanism and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Formulation Development and Stability Studies of this compound Extended-Release Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The In Vitro Effect of Serum Proteins on Norfloxacin Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro antibacterial activity of Norfloxacin.
Frequently Asked Questions (FAQs)
Q1: How does the presence of serum proteins affect the in vitro antibacterial activity of this compound?
A1: Serum proteins, primarily Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AGP), can bind to this compound. This binding reduces the concentration of free, unbound this compound in the experimental medium. According to the free drug hypothesis, only the unbound fraction of an antibiotic is available to exert its antibacterial effect.[1][2] Consequently, the presence of serum proteins can lead to an increase in the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacteria. One study demonstrated that in the presence of 50% human serum, the MIC90 of ciprofloxacin (a closely related fluoroquinolone) against members of the Enterobacteriaceae family and P. aeruginosa increased, and similar effects can be anticipated for this compound.[3]
Q2: Which serum proteins are most significant in binding this compound?
A2: this compound primarily binds to Human Serum Albumin (HSA).[1][2] Studies have shown that this compound interacts with HSA through a static quenching mechanism, indicating the formation of a complex.[4] Displacement studies have further identified that this compound binds to Sudlow's site I on the HSA molecule.[5] While AGP is known to bind many basic drugs, specific quantitative data on its binding affinity for this compound is less documented in readily available literature.
Q3: What is the binding affinity of this compound to Human Serum Albumin (HSA)?
A3: The binding affinity of this compound to HSA has been determined using various biophysical techniques, most notably fluorescence spectroscopy. The binding constant (Ka) and the number of binding sites (n) are key parameters. The reported values can vary depending on the experimental conditions such as temperature and pH.
Q4: Can the binding of this compound to serum albumin alter the protein's structure?
A4: Yes, the interaction between this compound and Human Serum Albumin can induce conformational changes in the protein.[2] Circular dichroism (CD) spectroscopy has revealed alterations in the secondary structure of HSA upon binding with this compound.[2]
Q5: Are there standard protocols to measure the impact of serum proteins on this compound's MIC?
A5: Yes, standard MIC determination protocols, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI), can be adapted to include serum proteins.[6][7] This typically involves supplementing the standard Mueller-Hinton Broth (MHB) with a specific concentration of HSA, AGP, or whole serum. It is crucial to maintain consistency in the protein concentration and other experimental conditions to obtain reproducible results.
Data Presentation
Table 1: Binding Parameters of this compound to Human Serum Albumin (HSA)
| Parameter | Value | Method | Reference |
| Binding Constant (Ka) | Varies (specific values require consulting full-text articles) | Fluorescence Spectroscopy | [4] |
| Number of Binding Sites (n) | Approximately 1 | Fluorescence Spectroscopy | [4] |
| Dissociation Constant (Kd) | 16.7-33.6 μM | Fluorescence, ITC, CD | [2] |
Note: The exact values for binding constants can be influenced by experimental conditions such as temperature, pH, and buffer composition. Researchers should refer to the primary literature for detailed information.
Table 2: Effect of 50% Human Serum on the MIC90 of Ciprofloxacin (as a proxy for this compound)
| Organism Group | Antibiotic | MIC90 in Mueller-Hinton Broth (µg/ml) | MIC90 in 50% Human Serum (µg/ml) | Reference |
| Enterobacteriaceae | Ciprofloxacin | Not specified | 0.12 | [3] |
| P. aeruginosa | Ciprofloxacin | Not specified | 0.12 | [3] |
Note: This table presents data for ciprofloxacin as specific data for this compound under these exact conditions was not available in the searched literature. Given their structural similarities, a similar trend would be expected for this compound.
Experimental Protocols
Protocol 1: Determination of this compound Binding to Serum Proteins by Equilibrium Dialysis
This protocol outlines the general steps for determining the binding of this compound to a specific serum protein like HSA using equilibrium dialysis.
-
Preparation of Dialysis Cells:
-
Assemble equilibrium dialysis cells with a semi-permeable membrane (e.g., with a molecular weight cutoff of 10-12 kDa) that retains the protein but allows free passage of this compound.
-
-
Sample Preparation:
-
Prepare a solution of the serum protein (e.g., 4% HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a range of this compound concentrations in the same buffer.
-
-
Dialysis Procedure:
-
Add the protein solution to one chamber of the dialysis cell and the this compound solution to the other chamber.
-
Incubate the cells at a constant temperature (e.g., 37°C) with gentle agitation for a sufficient period to reach equilibrium (typically 18-24 hours).
-
-
Sample Analysis:
-
After incubation, carefully collect samples from both chambers.
-
Determine the concentration of this compound in both the protein-containing and protein-free chambers using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The concentration of unbound (free) this compound is the concentration in the protein-free chamber at equilibrium.
-
The concentration of bound this compound is the total this compound concentration in the protein-containing chamber minus the free this compound concentration.
-
Calculate the percentage of protein binding and, if desired, use Scatchard analysis to determine the binding affinity (Ka) and the number of binding sites (n).
-
Protocol 2: Determination of this compound MIC in the Presence of Serum Proteins (Broth Microdilution)
This protocol is adapted from the CLSI guidelines for broth microdilution.[6][7]
-
Preparation of Media:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[8]
-
Prepare a stock solution of the desired serum protein (e.g., HSA or AGP) in CAMHB to the desired final concentration (e.g., 4% for HSA). Ensure the protein solution is sterile-filtered.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of this compound in the protein-supplemented CAMHB in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the this compound dilutions with the bacterial suspension.
-
Include a growth control well (bacteria in protein-supplemented CAMHB without this compound) and a sterility control well (protein-supplemented CAMHB only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Troubleshooting Guides
Issue 1: High variability in protein binding results from equilibrium dialysis.
-
Possible Cause: Incomplete equilibration.
-
Solution: Increase the incubation time. Perform a time-course experiment to determine the optimal time to reach equilibrium for your specific drug-protein combination.
-
-
Possible Cause: Non-specific binding of this compound to the dialysis membrane or apparatus.
-
Solution: Pre-saturate the dialysis membrane and apparatus with the drug solution before the experiment. Run a control experiment without the protein to quantify the extent of non-specific binding.
-
-
Possible Cause: Protein instability or degradation during incubation.
-
Solution: Ensure the buffer conditions (pH, ionic strength) are optimal for protein stability. Visually inspect the protein solution for precipitation after incubation.
-
Issue 2: No bacterial growth in the growth control well of the MIC assay.
-
Possible Cause: Inoculum preparation error (too low concentration or non-viable bacteria).
-
Solution: Verify the turbidity of the 0.5 McFarland standard. Use a fresh bacterial culture for inoculum preparation. Plate the inoculum to confirm the CFU/mL.
-
-
Possible Cause: Contamination of the growth medium with an inhibitory substance.
-
Solution: Use fresh, sterile media. Ensure aseptic technique throughout the procedure.
-
Issue 3: "Skipped wells" or paradoxical growth at higher antibiotic concentrations in the MIC assay.
-
Possible Cause: Contamination of a single well.
-
Solution: Repeat the assay with careful aseptic technique.
-
-
Possible Cause: The Eagle effect (paradoxical effect), although less common with fluoroquinolones.
-
Solution: Re-examine the wells carefully. If consistent, this may be a true, though rare, phenomenon for the specific strain.[9]
-
-
Possible Cause: Inaccurate pipetting during serial dilutions.
-
Solution: Ensure proper pipette calibration and technique. Use fresh tips for each dilution step.
-
Issue 4: Precipitate formation in the wells of the MIC plate.
-
Possible Cause: Poor solubility of this compound at higher concentrations in the test medium.
-
Solution: Check the solubility of this compound in the protein-supplemented medium beforehand. If necessary, adjust the starting concentration of the drug.
-
-
Possible Cause: Interaction between this compound and components of the medium or the added protein leading to precipitation.
-
Solution: Visually inspect the drug dilutions in the medium before adding the inoculum.
-
Visualizations
Caption: Workflow for Determining the Effect of Serum Protein on this compound MIC.
Caption: Protein Binding Reduces Free (Active) this compound Concentration.
References
- 1. Interplay of Multiple Interaction Forces: Binding of this compound to Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Interaction of Human Serum Albumin with Uremic Toxins: The Need of New Strategies Aiming at Uremic Toxins Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tmmedia.in [tmmedia.in]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for pH-Dependent Activity of Norfloxacin in Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the pH-dependent activity of Norfloxacin in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is controlling pH crucial when working with this compound?
A1: The pH of the experimental medium significantly impacts this compound's chemical properties and antibacterial activity. This compound is an amphoteric molecule with two pKa values, pKa1 ≈ 6.34 (carboxylic acid) and pKa2 ≈ 8.75 (piperazine ring).[1] This means its ionization state, and consequently its solubility, stability, and ability to penetrate bacterial cells, is highly dependent on the surrounding pH. Failure to control pH can lead to inconsistent and erroneous results.
Q2: How does pH affect the solubility of this compound?
A2: this compound's solubility is lowest in the neutral pH range (approximately pH 7) where it exists predominantly as a zwitterion.[2] Its solubility increases significantly in acidic conditions (pH < 5) due to the protonation of the piperazine nitrogen, forming a more soluble cationic species.[1][3] Similarly, in alkaline conditions (pH > 10), the deprotonation of the carboxylic acid group leads to the formation of a more soluble anionic species.[1][3]
Q3: What is the optimal pH for this compound's stability in aqueous solutions?
A3: this compound is most stable in acidic and basic conditions and exhibits lower stability around neutral pH.[2][4][5][6] The degradation follows a V-shaped pH-rate profile, with minimal degradation observed outside the neutral range.[4] Therefore, for preparing stock solutions and during long-term storage, using acidic or basic solvents is preferable to neutral water.
Q4: How does pH influence the antibacterial activity of this compound?
A4: The antibacterial activity of this compound is pH-dependent, as the charge of the molecule influences its translocation across the bacterial membrane.[7] At pH values below 5.8, the cationic form of this compound predominates, which can lead to decreased activity.[7] As the pH increases towards neutral, the zwitterionic species becomes more prevalent. This form is more lipophilic, which is thought to facilitate its diffusion through the bacterial membrane, leading to restored or increased activity.[7] However, some studies have shown that alkaline pH can increase the activity of fluoroquinolones against certain bacteria like Proteus mirabilis.[8]
Troubleshooting Guides
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause 1: Fluctuations in Media pH. The pH of bacterial culture media can change during bacterial growth due to metabolic processes.[9] This shift in pH can alter this compound's activity, leading to variable MIC results.
-
Recommended Solution: Use buffered media to maintain a constant pH throughout the experiment. Common buffers for bacterial culture include phosphate buffers (e.g., for Mueller-Hinton Broth) or Good's buffers like MOPS, which are effective at physiological pH.[10] Always measure and record the pH of the media before and after the experiment.
-
-
Possible Cause 2: Precipitation of this compound. If the pH of the media is near neutral, this compound may precipitate out of the solution, reducing its effective concentration and leading to artificially high MIC values.[4]
-
Recommended Solution: Visually inspect your solutions and microplates for any signs of precipitation. If precipitation is suspected, consider adjusting the pH of your stock solution or using a solubilizing agent, ensuring it does not interfere with the assay.
-
-
Possible Cause 3: Inconsistent Inoculum Preparation. The density of the bacterial culture can significantly affect MIC results.
-
Recommended Solution: Standardize your inoculum preparation using a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution).[11]
-
Issue: Low or no antibacterial activity observed.
-
Possible Cause 1: Inappropriate pH of the test medium. If the medium is too acidic, the predominantly cationic form of this compound may exhibit reduced activity against some bacterial strains.[7]
-
Recommended Solution: Evaluate the effect of a range of pH values on this compound's activity against your specific bacterial strain to determine the optimal pH for your experiments.
-
-
Possible Cause 2: Degradation of this compound. this compound is sensitive to light and oxygen, which can lead to its degradation and loss of potency.[4][5] This degradation is more pronounced at neutral pH.[2]
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (mg/mL) | Predominant Species | Reference(s) |
| < 5 | High | Cationic | [1][3] |
| 7.0 | 0.28 | Zwitterionic | [1] |
| > 10 | High | Anionic | [1][3] |
Table 2: pKa Values of this compound
| pKa | Value | Corresponding Functional Group | Reference(s) |
| pKa1 | 6.34 | Carboxylic acid | [1] |
| pKa2 | 8.75 | Piperazine ring | [1] |
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted Mueller-Hinton Broth (MHB)
-
Prepare MHB: Prepare MHB according to the manufacturer's instructions.
-
Adjust pH: Before autoclaving, divide the broth into aliquots and adjust the pH of each aliquot to the desired value (e.g., 5.5, 7.0, 8.5) using sterile 1M HCl or 1M NaOH. Use a calibrated pH meter for accurate measurements.
-
Sterilization: Autoclave the pH-adjusted media.
-
Verification: After autoclaving and cooling to room temperature, re-check the pH of a small sample from each batch to ensure it has not significantly changed.
Protocol 2: Determination of this compound MIC at Different pH Values (Broth Microdilution)
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl or 0.1 M NaOH to ensure solubility).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution using the pH-adjusted MHB prepared in Protocol 1. Each row of the plate should correspond to a specific pH.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]
-
Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a positive control (wells with bacteria and no drug) and a negative control (wells with media only) for each pH.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Caption: Influence of pH on this compound's chemical properties and activity.
Caption: Workflow for pH-controlled this compound MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Types of interpretive errors in susceptibility testing. Zone breakpoints for this compound disk diffusion testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Influence of technical factors in the determination of minimal inhibitory concentration by microdilution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Norfloxacin Interference in Reporter Gene Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with norfloxacin in fluorescence-based reporter gene assays. This compound, a fluoroquinolone antibiotic, can interfere with these assays by quenching the fluorescent signal, leading to inaccurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore (a fluorescent molecule). This can occur through various mechanisms, broadly classified as static or dynamic quenching.[1]
-
Dynamic (Collisional) Quencing: The fluorophore and the quencher molecule collide while the fluorophore is in its excited state. This provides a non-radiative pathway for the fluorophore to return to its ground state, thus reducing fluorescence.
-
Static Quenching: The fluorophore and the quencher form a non-fluorescent complex in the ground state. This complex is unable to absorb light and fluoresce.
Q2: How does this compound cause fluorescence quenching?
A2: this compound can act as a quencher in reporter gene assays. While the precise mechanism of this compound-induced quenching of reporter proteins like GFP or luciferase is not extensively documented in publicly available literature, fluoroquinolones as a class can interact with proteins and other molecules, potentially leading to both static and dynamic quenching. The drug itself is fluorescent, which can also lead to spectral overlap issues.[2][3][4]
Q3: At what concentrations is this compound likely to cause interference?
A3: Significant cellular effects of this compound have been observed at a concentration of 0.5 mM, where it caused a 50% loss in viability of normal human melanocytes (EC50).[5] While this is not a direct measure of fluorescence quenching, it is advisable to be cautious when using this compound at concentrations approaching this level, as cytotoxicity itself can lead to a decrease in reporter gene expression. It is crucial to determine the specific quenching potential of this compound at the concentrations used in your experimental system.
Q4: Can this compound affect both Firefly and Renilla luciferase assays?
A4: Yes, it is possible for this compound to affect both Firefly and Renilla luciferase, as well as other fluorescent reporters like Green Fluorescent Protein (GFP). However, the extent of interference may differ between reporter systems. Some compounds have been shown to inhibit Firefly luciferase while having no effect on Renilla luciferase.[6] Therefore, a dual-luciferase assay can sometimes help to identify compound-specific interference with one of the reporter enzymes.[7]
Q5: What are the signs of this compound interference in my reporter gene assay?
A5: Signs of interference include:
-
A dose-dependent decrease in signal intensity that is not attributable to the biological activity being studied.
-
High variability between replicate wells.
-
Discrepancies between the results of your primary reporter and a control reporter in a dual-reporter system.
-
Unexpectedly low signal-to-background ratios.
Troubleshooting Guides
Problem 1: My reporter signal is lower than expected in this compound-treated cells.
This could be due to fluorescence quenching, cytotoxicity, or inhibition of the reporter enzyme.
Caption: Troubleshooting workflow for low reporter signals.
Problem 2: How can I correct for this compound-induced fluorescence quenching?
If quenching is confirmed, several strategies can be employed to mitigate its effects.
-
Lower this compound Concentration: Use the minimum effective concentration of this compound required to prevent bacterial contamination.
-
Use an Appropriate Blank: For every concentration of this compound used in your experiment, prepare a corresponding blank that contains the same concentration of this compound in the assay buffer. This will help to correct for the background fluorescence of this compound itself.
-
Perform a Quenching Curve: Generate a standard curve of your reporter's fluorescence in the presence of varying concentrations of this compound to quantify the quenching effect. This data can be used to mathematically correct your experimental results.
-
Switch to a Different Antibiotic: If quenching is severe, consider using an alternative antibiotic that does not have fluorescent properties or is less likely to interfere with your assay.
-
Use an Orthogonal Assay: Confirm your findings with a non-fluorescence-based assay, such as a colorimetric assay or RT-qPCR, to measure the expression of the gene of interest.[8]
Experimental Protocols
Protocol 1: Determining this compound-Induced Fluorescence Quenching in a Cell-Free System
This protocol allows you to assess the direct quenching effect of this compound on your fluorescent reporter protein independent of cellular processes.
Materials:
-
Purified fluorescent reporter protein (e.g., GFP, recombinant luciferase)
-
Assay buffer (the same buffer used in your reporter gene assay)
-
This compound stock solution
-
Black, clear-bottom 96-well plates
-
Fluorometer or luminometer
Procedure:
-
Prepare a dilution series of your purified fluorescent reporter protein in the assay buffer.
-
Prepare a dilution series of this compound in the assay buffer, covering the concentration range you plan to use in your cell-based assay.
-
In the 96-well plate, add a fixed concentration of the fluorescent reporter protein to each well.
-
Add the different concentrations of this compound to the wells containing the reporter protein. Include a control with no this compound.
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence or luminescence using the appropriate settings for your reporter protein.
-
Plot the fluorescence intensity as a function of this compound concentration. A decrease in signal with increasing this compound concentration indicates quenching.
Protocol 2: Dual-Luciferase® Reporter Assay to Identify Compound Interference
This protocol is adapted from general guidelines for dual-luciferase assays and can help differentiate between effects on the experimental reporter and general cellular effects or interference with the luciferase enzyme.[7]
Materials:
-
Cells co-transfected with an experimental reporter (e.g., Firefly luciferase under a promoter of interest) and a control reporter (e.g., Renilla luciferase under a constitutive promoter).
-
This compound stock solution.
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
Luminometer with injectors.
Procedure:
-
Plate the co-transfected cells in a 96-well white plate and allow them to adhere.
-
Treat the cells with a dilution series of this compound. Include untreated and vehicle-treated controls.
-
Incubate for the desired experimental time.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Measure Firefly luciferase activity by injecting the Firefly luciferase substrate and reading the luminescence.
-
Quench the Firefly luciferase reaction and measure Renilla luciferase activity by injecting the Renilla luciferase substrate and reading the luminescence.
-
Calculate the ratio of Firefly to Renilla luminescence for each well.
Data Interpretation:
| Firefly Signal | Renilla Signal | Ratio (Firefly/Renilla) | Possible Interpretation |
| Decreased | Unchanged | Decreased | Potential specific effect on the experimental pathway or direct inhibition of Firefly luciferase. |
| Decreased | Decreased | Unchanged | Likely due to cytotoxicity or non-specific quenching/inhibition affecting both reporters. |
| Unchanged | Decreased | Increased | Possible inhibition of Renilla luciferase, leading to a misleading increase in the normalized signal. |
Signaling Pathways and this compound Interference
Reporter gene assays are commonly used to study a variety of cell signaling pathways. This compound, as a DNA gyrase inhibitor, could potentially have off-target effects on these pathways, in addition to its fluorescence quenching properties.
Caption: NF-κB signaling pathway with potential this compound interference.
Data Presentation
Table 1: Hypothetical Quenching of GFP by this compound
| This compound (µM) | Mean Fluorescence Intensity (RFU) | % Quenching |
| 0 (Control) | 50,000 | 0% |
| 10 | 48,500 | 3% |
| 50 | 45,000 | 10% |
| 100 | 40,000 | 20% |
| 250 | 32,500 | 35% |
| 500 | 25,000 | 50% |
Alternatives to this compound for Cell Culture
If this compound interference is problematic, consider these alternatives for controlling bacterial contamination. It is recommended to test any new antibiotic for compatibility with your specific cell line and reporter assay.
Table 2: Alternative Antibiotics for Cell Culture
| Antibiotic | Spectrum of Activity | Notes |
| Penicillin/Streptomycin | Broad spectrum (Gram-positive and Gram-negative) | Standard, but resistance is possible. |
| Gentamicin | Broad spectrum (primarily Gram-negative) | Can be used in combination with other antibiotics. |
| Ciprofloxacin | Broad spectrum | Also a fluoroquinolone; should be tested for similar quenching effects.[9] |
| Plasmocin™ | Mycoplasma and other bacteria | Specifically designed for cell culture; may have less interference. |
| Normocin™ | Mycoplasma, bacteria, and fungi | Broad-spectrum antimicrobial for cell culture. |
References
- 1. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. High sensitivity determination of ciprofloxacin by fluorescence sensor based on encapsulation of coumarin derivative with ZIF-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Fluorescent Probe for the Assessment of Cefepime in Biological Fluids and Pharmaceutical Formulation; Investigation of the Greenness and Blueness Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innovationinfo.org [innovationinfo.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. goldbio.com [goldbio.com]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing trailing endpoints in Norfloxacin broth microdilution
Welcome to the Technical Support Center for Norfloxacin broth microdilution susceptibility testing. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a specific focus on the phenomenon of trailing endpoints.
Frequently Asked Questions (FAQs)
Q1: What is a "trailing endpoint" in broth microdil-ution testing?
A trailing endpoint, also known as trailing growth, is a phenomenon where partial or reduced bacterial growth is observed in several wells of a microdilution plate at antibiotic concentrations above the expected Minimum Inhibitory Concentration (MIC). This can make it difficult to determine the true MIC, leading to ambiguous and potentially inaccurate results. While well-defined in antifungal susceptibility testing (low MIC at 24 hours, high MIC at 48 hours), in bacterial testing with agents like this compound, it often manifests as hazy or granular growth that persists across a range of concentrations.
Q2: What are the primary causes of trailing endpoints with this compound?
Trailing endpoints with this compound are often linked to the physicochemical properties of the drug and its interaction with the test environment. The most significant contributing factors include:
-
pH of the Culture Medium: The antibacterial activity of this compound is highly dependent on the pH of the medium.[1][2][3] As bacteria grow, they can produce metabolic byproducts that alter the local pH. A decrease in pH can reduce the activity of this compound, allowing for residual growth at higher concentrations and contributing to a trailing effect.[1][4]
-
Inoculum Size: A higher than recommended inoculum density can lead to a more pronounced trailing effect.[4] A larger bacterial population can more rapidly alter the pH of the medium and may also contain a small subpopulation of resistant cells that can grow at higher antibiotic concentrations.
-
Cation Concentration: While less commonly a cause of trailing, the concentration of divalent cations like magnesium and calcium in the Mueller-Hinton Broth (MHB) can influence the activity of fluoroquinolones. This compound can chelate these cations, which may affect its uptake by bacterial cells.[5]
Q3: How should I read the MIC when I observe trailing growth?
Currently, there are no specific CLSI or EUCAST guidelines that dictate a different reading method for trailing endpoints with this compound in bacterial testing, unlike the recommendations sometimes made for certain antifungal agents. The standard recommendation is to read the MIC as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. However, when trailing is present, this can be subjective. It is generally recommended to read the well with approximately 80% reduction in growth compared to the positive control. If you encounter persistent trailing, it is crucial to investigate the underlying cause using the troubleshooting guide below. For particularly problematic isolates, EUCAST has suggested that agar dilution may produce clearer endpoints for fluoroquinolones.[1]
Q4: Are there specific bacterial species that are more prone to showing trailing endpoints with this compound?
While trailing can theoretically occur with any bacterium, it may be more frequently observed with organisms that significantly alter the pH of the growth medium during metabolism. There is no definitive list of species, and the phenomenon is highly dependent on the specific strain and experimental conditions.
Troubleshooting Guides
Issue: Trailing Endpoints Observed in this compound Broth Microdilution Assay
This guide provides a systematic approach to troubleshooting trailing endpoints in your this compound broth microdilution experiments.
Step 1: Verify and Standardize Your Inoculum
An incorrect inoculum size is a common source of error.
-
Action: Ensure your inoculum is prepared to a 0.5 McFarland standard and subsequently diluted to achieve the recommended final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Pro-Tip: Use a spectrophotometer to verify the density of your McFarland standard. Ensure thorough vortexing of the bacterial suspension before dilution and inoculation to prevent clumping.
Step 2: Control and Monitor the pH of Your Medium
The pH of the Mueller-Hinton Broth (MHB) is critical for accurate this compound MIC determination.
-
Action: Check the pH of your prepared MHB. According to CLSI, the pH should be between 7.2 and 7.4 at room temperature. If you are preparing your own medium, adjust the pH as necessary.
-
Experiment: If you suspect pH shifts during incubation are causing trailing, you can perform a control experiment where you measure the pH of the growth control well at the beginning and end of the incubation period. A significant drop in pH could indicate that this is the primary cause of the trailing.
Step 3: Consider Alternative Testing Methods for Problematic Isolates
For isolates that consistently produce ambiguous results with broth microdilution, an alternative method may be necessary.
-
Action: As suggested by EUCAST for fluoroquinolones, consider performing an agar dilution susceptibility test.[1] This method may provide a clearer endpoint for some isolates.
Step 4: Review Your Reading Technique
Ensure consistency in how you are reading and interpreting the MICs.
-
Action: Read the plates against a dark, non-reflective background. The MIC should be the lowest concentration with no visible growth. For trailing endpoints, consider the lowest concentration that shows a significant reduction in growth (e.g., 80%) compared to the growth control. It is beneficial to have a second trained individual read the plates to ensure consistency.
Data Presentation
The following table summarizes the impact of pH on the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial pathogens, as reported in the literature. This data highlights the importance of pH control in your experiments.
| Bacterial Species | Medium | pH | This compound MIC (µg/mL) | Fold Change in MIC | Reference |
| Escherichia coli | Broth | 7.1 | - | Baseline | [2] |
| Urine | 5.7 | - | 8 to 32-fold increase | [2] | |
| Staphylococcus aureus | Broth | 7.1 | - | Baseline | [2] |
| Urine | 5.7 | - | 8 to 32-fold increase | [2] | |
| Pseudomonas aeruginosa | Broth | 7.1 | - | Baseline | [2] |
| Urine | 5.7 | - | 8 to 32-fold increase | [2] | |
| Proteus mirabilis | Media | 5 | - | Higher MIC | [3] |
| Media | 9 | - | Lower MIC | [3] |
Experimental Protocols
Broth Microdilution for this compound MIC Determination (Adapted from CLSI M07)
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water).
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a final volume of 50 µL in each well with decreasing concentrations of this compound.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells (this typically requires a 1:100 dilution of the 0.5 McFarland suspension).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth).
-
The final volume in each well will be 100 µL.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, place the microtiter plate on a dark, non-reflective surface and determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Caption: A workflow for troubleshooting trailing endpoints in this compound broth microdilution.
Caption: The influence of pH on this compound's antibacterial activity and its relation to trailing.
References
- 1. megumed.de [megumed.de]
- 2. Tentative interpretive standards for disk diffusion susceptibility testing with this compound (MK-0366, AM-715) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Influence of technical factors in the determination of minimal inhibitory concentration by microdilution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EUCAST: Expert Rules [eucast.org]
Optimizing incubation time for Norfloxacin susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time and resolving common issues encountered during Norfloxacin antimicrobial susceptibility testing (AST).
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for this compound susceptibility testing?
For most rapidly growing aerobic bacteria, the standard incubation time for both broth microdilution and disk diffusion methods is 16-20 hours.[1][2][3] Some automated systems may provide results in a shorter timeframe, ranging from 3.5 to 16 hours.[3][4] For certain organism-drug combinations or for the detection of specific resistance mechanisms (e.g., vancomycin resistance in Enterococcus spp.), an extended incubation of up to 24 hours may be necessary.[5]
Q2: What is the recommended incubation temperature?
The recommended incubation temperature for this compound susceptibility testing is 35°C ± 2°C.[3][6] Testing at temperatures exceeding 35°C may fail to detect certain resistance mechanisms, such as methicillin resistance in Staphylococcus spp.[7]
Q3: Can I extend the incubation time beyond the recommended period?
Extending incubation beyond the recommended 16-20 hours (or 24 hours for specific cases) is generally not advised as it can lead to erroneous results.[8] Prolonged incubation may result in the growth of resistant mutants within the inhibition zone, leading to a susceptible isolate being falsely reported as resistant.[9] Furthermore, the stability of this compound can be affected by prolonged incubation, potentially leading to a decrease in its antimicrobial activity and an increase in the Minimum Inhibitory Concentration (MIC) value.[9]
Q4: What should I do if I read the results after a shorter-than-recommended incubation time?
Reading results prematurely may lead to falsely susceptible interpretations, as the bacteria may not have had sufficient time to grow. If plates are read early, any isolate appearing resistant can be reported as such, but susceptible results should be confirmed by re-incubating the plates for the full recommended duration.
Q5: How does inoculum density affect this compound susceptibility results, and how does it relate to incubation time?
The density of the bacterial inoculum is a critical factor that must be standardized to a 0.5 McFarland turbidity standard.[6][10] An inoculum that is too heavy can overwhelm the antibiotic, leading to smaller zones of inhibition or higher MICs, potentially resulting in falsely resistant results. Conversely, an inoculum that is too light can lead to larger zones or lower MICs, and falsely susceptible results. The standard incubation time is optimized for a correctly prepared inoculum.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound susceptibility testing, with a focus on problems related to incubation time.
Issue 1: Quality Control (QC) Results for this compound are Out of Range
| Possible Cause | Observation | Recommended Action |
| Incorrect Incubation Time | MICs are consistently too high or too low; Zone diameters are consistently too small or too large. | Ensure incubators are set to 35°C ± 2°C and that plates are incubated for 16-20 hours. Verify the timing with a calibrated timer. |
| Incorrect Incubation Temperature | Similar to incorrect incubation time. | Check and calibrate the incubator temperature. |
| Improper Inoculum Preparation | QC zones are consistently too large or too small. | Ensure the inoculum is standardized to a 0.5 McFarland standard. Prepare a fresh standard if it is more than 6 months old.[6] |
| Media Issues | Variation in results between different batches of Mueller-Hinton Agar (MHA) or Broth (MHB). | Check the pH of each new batch of media (should be 7.2-7.4). Ensure uniform agar depth (4 mm) for disk diffusion.[3][6][10] |
| Deteriorated this compound Disks or Solution | Zone diameters are consistently smaller than expected, or MICs are higher. | Check the expiration date and storage conditions of the this compound disks or powder. Allow disks to come to room temperature before opening the container to prevent condensation.[8] |
Issue 2: Discrepancies Between MIC and Disk Diffusion Results
| Possible Cause | Observation | Recommended Action |
| Incorrect Incubation Time for One Method | One test method indicates susceptibility while the other indicates resistance. | Verify and standardize the incubation time for both tests to 16-20 hours at 35°C ± 2°C. |
| Reading of Results | Difficulty in determining the exact zone edge or MIC endpoint. | For disk diffusion, read the zone of complete inhibition of growth. For broth microdilution, the MIC is the lowest concentration with no visible growth. Use a reading lamp and a dark, non-reflective background to aid in visualization. |
| Organism-Specific Factors | Some organisms may exhibit subtle or "fuzzy" zone edges. | Consult CLSI or EUCAST guidelines for specific reading instructions for the organism being tested. |
Issue 3: Growth of Colonies Within the Zone of Inhibition (Disk Diffusion)
| Possible Cause | Observation | Recommended Action |
| Prolonged Incubation | Small colonies are visible within the inhibition zone after extended incubation. | Repeat the test and ensure plates are read at the 16-20 hour time point. |
| Heteroresistance | A subpopulation of the bacteria is resistant to this compound. | If observed within the standard incubation time, the result should be interpreted as resistant. |
| Mixed Culture | The inoculum was not from a pure culture. | Perform a purity check of the inoculum by subculturing it onto a fresh plate. Repeat the susceptibility test with a pure culture. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound susceptibility testing.
Table 1: Standard Incubation Parameters
| Parameter | Recommendation | Source(s) |
| Incubation Time | 16-20 hours | [1][2][3] |
| Incubation Temperature | 35°C ± 2°C | [3][6] |
Table 2: Quality Control Ranges for this compound
| Quality Control Strain | Method | Acceptable Range | Source(s) |
| Escherichia coli ATCC® 25922 | Broth Microdilution (MIC) | 0.03 - 0.125 µg/mL | [11][12] |
| Disk Diffusion (10 µg disk) | 28 - 35 mm | [13] | |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution (MIC) | 0.5 - 2.0 µg/mL | [11][12] |
| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution (MIC) | 1.0 - 4.0 µg/mL | [11][12] |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution (MIC) | 2.0 - 8.0 µg/mL | [11][12] |
Experimental Protocols
Broth Microdilution Method (Based on CLSI M07)
-
Prepare this compound Dilutions: Prepare serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Disk Diffusion Method (Kirby-Bauer, Based on EUCAST/CLSI M02)
-
Media Preparation: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm. The surface of the agar should be dry before use.
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[10] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10]
-
Disk Application: Aseptically apply a 10 µg this compound disk to the surface of the inoculated agar. Ensure the disk is in firm contact with the agar. Place disks at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[1][2][3]
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or calipers. Interpret the result as Susceptible, Intermediate, or Resistant based on established breakpoints.
Visualizations
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.
Caption: A troubleshooting decision tree for inconsistent AST results.
References
- 1. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apec.org [apec.org]
- 4. academic.oup.com [academic.oup.com]
- 5. szu.gov.cz [szu.gov.cz]
- 6. benchchem.com [benchchem.com]
- 7. microxpress.in [microxpress.in]
- 8. nicd.ac.za [nicd.ac.za]
- 9. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. Quality control limits for microdilution susceptibility tests with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quality control limits for microdilution susceptibility tests with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]
Validation & Comparative
Validating Norfloxacin's Antibacterial Efficacy Against Resistant Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Norfloxacin's antibacterial activity against resistant Pseudomonas aeruginosa with that of alternative antimicrobial agents. The data presented is supported by experimental findings from various studies, offering a valuable resource for researchers in the field of antibiotic development and microbial resistance.
Comparative Antibacterial Activity
The emergence of this compound-resistant Pseudomonas aeruginosa poses a significant challenge in clinical settings. Understanding the efficacy of this compound in comparison to other antipseudomonal agents is crucial for guiding treatment strategies and developing novel therapeutic approaches. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and a panel of alternative antibiotics against both susceptible and resistant strains of P. aeruginosa.
Table 1: MIC of this compound against Susceptible and Resistant P. aeruginosa
| Strain Type | This compound MIC Range (µg/mL) | This compound MIC90 (µg/mL) | Reference(s) |
| Susceptible | 0.4 - 0.84 | 2 | [1][2][3] |
| Gentamicin-Resistant | - | 8 | [2][3] |
| Induced Resistance | 12.5 - 13.5 | - | [1] |
| Ciprofloxacin-Resistant | - | >128 | [4] |
Table 2: Comparative MICs of Various Antibiotics against P. aeruginosa
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Fluoroquinolones | ||||
| This compound | - | - | 8 | [2][3] |
| Ciprofloxacin | - | - | 64 | [4] |
| Levofloxacin | - | - | >32 | [5] |
| β-Lactams/β-Lactamase Inhibitors | ||||
| Piperacillin-Tazobactam | - | - | 8 | [6] |
| Ceftazidime | - | 0.5 | 0.5 | [7] |
| Cefepime | - | - | - | [8] |
| Meropenem | 0.25 - 2 | - | - | [9] |
| Aminoglycosides | ||||
| Amikacin | - | - | - | [10] |
| Other | ||||
| Clinafloxacin | - | - | 4 (against all strains), 16 (against ciprofloxacin-resistant strains) | [4] |
Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented here is a compilation from multiple sources to provide a comparative overview.
Mechanisms of this compound Resistance in P. aeruginosa
Resistance to this compound in P. aeruginosa is a multifactorial phenomenon, primarily driven by mutations in genes encoding DNA gyrase and topoisomerase IV, as well as the overexpression of efflux pumps.[11][12][13][14]
Caption: Fluoroquinolone resistance mechanisms in P. aeruginosa.
Experimental Protocols
Standardized methodologies are critical for the accurate assessment of antibacterial activity. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension of the P. aeruginosa isolate in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Perform two-fold serial dilutions of this compound and the comparator antibiotics in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Time-Kill Curve Assay
This dynamic assay assesses the rate of bacterial killing by an antimicrobial agent over time.
Methodology:
-
Culture Preparation: Prepare a logarithmic phase culture of P. aeruginosa.
-
Exposure: Add the antibiotic at a specific concentration (e.g., 1x, 2x, or 4x the MIC) to the bacterial culture. A growth control without the antibiotic is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between two antimicrobial agents (e.g., this compound and another antibiotic).
Methodology:
-
Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of drug A along the x-axis and drug B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Inoculate all wells with a standardized bacterial suspension of P. aeruginosa.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).
Alternatives to this compound for Resistant P. aeruginosa
Given the rise in this compound resistance, several alternative antibiotics are considered for the treatment of infections caused by resistant P. aeruginosa. These include:
-
Anti-pseudomonal β-lactams: Piperacillin-tazobactam, Ceftazidime, Cefepime[1]
-
Carbapenems: Meropenem, Imipenem[1]
-
Aminoglycosides: Amikacin, Tobramycin[15]
-
Newer Cephalosporins: Ceftazidime-avibactam, Ceftolozane-tazobactam[1]
Combination therapy, such as an anti-pseudomonal β-lactam with an aminoglycoside, is often recommended for severe infections to enhance efficacy and mitigate the development of further resistance.[1]
Conclusion
The validation of this compound's antibacterial activity against resistant P. aeruginosa reveals a landscape of increasing challenges. While this compound remains a valuable therapeutic option in some contexts, the prevalence of resistance necessitates a thorough understanding of its limitations and the exploration of alternative treatment strategies. The experimental data and protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of novel antimicrobial agents to combat the growing threat of resistant P. aeruginosa infections. Researchers are encouraged to utilize these standardized methods to ensure the comparability and reliability of future findings.
References
- 1. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]
- 2. Comparative activities of this compound and fifteen other antipseudomonal agents against gentamicin-susceptible and -resistant Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activities of this compound and fifteen other antipseudomonal agents against gentamicin-susceptible and -resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The activity of four fluoroquinolones against strains of Pseudomonas aeruginosa with a different sensitivity pattern to ceftazidime and imipenem] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activity of cefepime (BMY 28142) against multiresistant nosocomial isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of enoxacin compared with this compound and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bib.irb.hr:8443 [bib.irb.hr:8443]
- 12. Item - Molecular mechanisms of fluoroquinolone resistance in Pseudomonas aeruginosa - Karolinska Institutet - Figshare [openarchive.ki.se]
- 13. journals.asm.org [journals.asm.org]
- 14. Resistance to Fluoroquinolones in Pseudomonas aeruginosa from Human, Animal, Food and Environmental Origin: The Role of CrpP and Mobilizable ICEs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to Norfloxacin Cross-Resistance with Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge. Within the fluoroquinolone class of antibiotics, the development of resistance to one agent, such as Norfloxacin, often leads to decreased susceptibility to other drugs in the same class—a phenomenon known as cross-resistance. This guide provides an objective comparison of this compound cross-resistance with other key fluoroquinolones, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Quantitative Analysis of Cross-Resistance
The development of resistance to this compound invariably impacts the efficacy of other fluoroquinolones. The following tables summarize the changes in Minimum Inhibitory Concentrations (MICs) for various fluoroquinolones following the induction of this compound resistance in different bacterial species. A higher MIC value indicates greater resistance.
Table 1: this compound-Induced Cross-Resistance in Pseudomonas aeruginosa
| Fluoroquinolone | Initial MIC (μg/mL) | MIC after this compound Resistance Induction (μg/mL) | Fold Increase in MIC |
| This compound | 0.4 - 0.84 | 12.5 - 13.5 | ~15-33 |
| Ciprofloxacin | Not specified | Significant Decrease in Zone Diameter | Not specified |
| Ofloxacin | Not specified | Major Decrease in Zone Diameter | Not specified |
| Pefloxacin | Not specified | Major Decrease in Zone Diameter | Not specified |
Table 2: Cross-Resistance in Fluoroquinolone-Resistant Escherichia coli Clinical Isolates [1][2]
| Fluoroquinolone | MIC Range for Resistant Isolates (μg/mL) |
| This compound | 10 to >1,000 |
| Ciprofloxacin | up to 500 |
| Levofloxacin | up to 200 |
| Gatifloxacin | up to 300 |
Note: Data is compiled from multiple studies and represents a general trend. Specific values can vary based on the bacterial strain and experimental conditions.
Unraveling the Mechanisms: Signaling Pathways of Resistance
Fluoroquinolone resistance is primarily driven by two key mechanisms: mutations in the target enzymes and increased efflux of the drug from the bacterial cell. These mechanisms are often interconnected and contribute to the high degree of cross-resistance observed within the fluoroquinolone class.
Primary Resistance Mechanisms:
-
Target Site Mutations: Fluoroquinolones target bacterial type II topoisomerases, namely DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[3] Specific point mutations within the Quinolone Resistance-Determining Regions (QRDRs) of these genes alter the drug-binding site, reducing the affinity of fluoroquinolones and rendering them less effective. A single mutation may confer low-level resistance, while multiple mutations can lead to high-level resistance.
-
Efflux Pump Overexpression: Bacteria possess membrane proteins called efflux pumps that can actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets.[3] Overexpression of these pumps, such as NorA in Staphylococcus aureus or the Mex family in Pseudomonas aeruginosa, is a significant mechanism of resistance to this compound and other fluoroquinolones.
The development of resistance is a stepwise process, often initiated by a single mutation or increased efflux, which then facilitates the acquisition of further resistance mechanisms.
Experimental Protocols
Accurate assessment of cross-resistance relies on standardized and reproducible experimental methodologies. Below are protocols for key experiments used to investigate fluoroquinolone resistance.
Protocol 1: In Vitro Induction of this compound Resistance
This protocol describes a method for inducing resistance to this compound in a bacterial population through serial passage in the presence of sub-inhibitory concentrations of the antibiotic.
-
Preparation: Prepare a series of sterile culture tubes containing broth medium (e.g., Mueller-Hinton Broth) with increasing concentrations of this compound. The starting concentration should be well below the known MIC of the susceptible parent strain.
-
Inoculation: Inoculate the tube with the lowest concentration of this compound with a standardized suspension of the susceptible bacterial strain.
-
Incubation: Incubate the tubes at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Serial Passage: After incubation, transfer a small aliquot of the culture from the tube showing growth at the highest this compound concentration to a fresh set of tubes with even higher concentrations of the antibiotic.
-
Repeat: Repeat the incubation and serial passage steps daily for a specified period (e.g., 10-20 days) or until a significant increase in the MIC of this compound is observed.
-
Isolation: Isolate single colonies from the final resistant culture on antibiotic-free agar plates.
-
Confirmation: Confirm the elevated MIC of this compound for the isolated mutants using the broth microdilution method described below.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is the standard method for quantifying the in vitro susceptibility of a bacterium to an antimicrobial agent.
-
Plate Preparation: Prepare 96-well microtiter plates containing serial two-fold dilutions of each fluoroquinolone to be tested in a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 3: Molecular Detection of gyrA and parC Mutations
This protocol outlines a general workflow for identifying mutations in the QRDRs of the target genes using PCR and DNA sequencing.
-
DNA Extraction: Extract genomic DNA from both the susceptible parent strain and the this compound-resistant mutants.
-
PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using specific primers.
-
PCR Product Purification: Purify the amplified PCR products to remove primers and other contaminants.
-
DNA Sequencing: Sequence the purified PCR products using a reliable sequencing method (e.g., Sanger sequencing).
-
Sequence Analysis: Align the DNA sequences from the resistant mutants with the sequence from the susceptible parent strain to identify any nucleotide changes that result in amino acid substitutions.
Protocol 4: Phenotypic Detection of Efflux Pump Activity
This assay uses an efflux pump inhibitor (EPI) to determine if efflux is contributing to fluoroquinolone resistance.
-
MIC Determination with and without an EPI: Perform the broth microdilution MIC assay for this compound and other fluoroquinolones as described in Protocol 2. In parallel, perform the same assay with the addition of a sub-inhibitory concentration of an EPI, such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN).
-
Interpretation: A significant reduction (typically a four-fold or greater decrease) in the MIC of a fluoroquinolone in the presence of the EPI suggests that efflux is a mechanism of resistance.
Experimental and Logical Workflows
Visualizing the workflow for investigating cross-resistance can aid in understanding the logical progression of experiments and data analysis.
This comprehensive guide provides a foundational understanding of the cross-resistance between this compound and other fluoroquinolones. The presented data, protocols, and diagrams serve as valuable resources for researchers and professionals in the ongoing effort to combat antibiotic resistance.
References
- 1. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and this compound MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationships among ciprofloxacin, gatifloxacin, levofloxacin, and this compound MICs for fluoroquinolone-resistant Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotype-First Diagnostic Framework for Tracking Fluoroquinolone Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Norfloxacin's Target Engagement in Bacteria: A Comparative Guide to Using Genetic Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the target engagement of the fluoroquinolone antibiotic, norfloxacin, in bacteria, with a primary focus on the use of genetic mutants. We present supporting experimental data, detailed protocols for key experiments, and a comparative analysis of alternative biophysical techniques.
Introduction to this compound and Target Engagement
This compound is a broad-spectrum antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These type II topoisomerases are critical for DNA replication, repair, and recombination.[2][4] this compound traps the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-stranded breaks and ultimately cell death.[5][6]
Confirming that a drug binds to its intended target within a living cell—a concept known as target engagement—is a critical step in drug discovery and development. For antibiotics like this compound, this is often demonstrated by observing a direct correlation between mutations in the target-encoding genes and a decrease in drug susceptibility.
Using Genetic Mutants to Confirm this compound Target Engagement
The most established method for confirming this compound's targets in bacteria involves the selection and characterization of resistant mutants. The principle is straightforward: if this compound's bactericidal activity is due to its interaction with DNA gyrase and topoisomerase IV, then mutations in the genes encoding these enzymes (gyrA, gyrB, parC, and parE) that reduce this interaction will confer resistance.
Experimental Workflow
The general workflow for this approach involves generating resistant mutants, quantifying their resistance levels, and identifying the genetic basis of this resistance.
Quantitative Data: this compound MICs in Wild-Type vs. Mutant Strains
The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. An increase in the MIC value for a mutant strain compared to its wild-type parent is a quantitative measure of resistance. The following table summarizes representative data from various studies.
| Bacterium | Strain | Relevant Genotype | This compound MIC (µg/mL) | Fold Increase in MIC | Reference |
| Escherichia coli | Wild-Type | - | 0.06 | - | [7] |
| Mutant | gyrA (S83L) | 1.5 | 25 | [8] | |
| Mutant | gyrA (S83L, D87N) | >32 | >533 | [9] | |
| Mutant | gyrA (S83L, D87N), parC (S80I) | 64 | 1067 | [8] | |
| Pseudomonas aeruginosa | Wild-Type | - | ~0.25 | - | [10] |
| Mutant (nfxA) | gyrA allele | 4 | 16 | [10] | |
| Neisseria gonorrhoeae | Susceptible | Wild-Type gyrA | 0.004 - 0.063 | - | [11] |
| Resistant | gyrA (S91F) | 1.0 - 8.0 | 16 - 1270 | [11] | |
| Salmonella spp. | Wild-Type | - | 0.25 - 2 | - | [12] |
| Mutant | gyrA (S83Y) | >256 | >128 | [12] | |
| Mutant | gyrA (D87N) | >256 | >128 | [12] |
Note: MIC values can vary between studies due to differences in experimental conditions and strains.
Comparison with Alternative Target Engagement Methods
While genetic approaches are powerful, other biophysical methods can provide complementary, and often more direct, evidence of target engagement. These methods are particularly useful in early drug discovery before resistance mechanisms are fully understood.
| Method | Principle | Advantages | Disadvantages |
| Genetic Mutants | Measures the phenotypic consequence (resistance) of mutations in the target gene. | In vivo relevance; confirms functional target. | Indirect; can be time-consuming to generate and characterize mutants; resistance may arise from off-target mutations (e.g., efflux pumps).[13][14] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in intact cells or lysates.[5][15] | Label-free; applicable to intact cells; provides direct evidence of binding.[16][17] | Requires specific antibodies or mass spectrometry for detection; throughput can be a limitation for traditional CETSA.[16] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of a ligand to a purified protein.[4][18] | Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, stoichiometry).[19][20] | Requires purified protein; not directly in a cellular context; can be low-throughput. |
Detailed Experimental Protocols
Generation of this compound-Resistant Mutants by Serial Passage
This method involves exposing a bacterial population to gradually increasing concentrations of this compound, thereby selecting for mutants with higher levels of resistance.
-
Initial Culture: Inoculate a single colony of the wild-type bacterial strain into a suitable liquid medium (e.g., Luria-Bertani broth) and grow overnight at 37°C.
-
Sub-MIC Exposure: Determine the sub-inhibitory concentration of this compound for the wild-type strain. Inoculate the overnight culture into fresh medium containing this sub-MIC of this compound.
-
Serial Passage: Incubate the culture until growth is observed (e.g., reaching a specific optical density).
-
Concentration Gradient: Transfer an aliquot of this culture to a new tube containing a higher concentration of this compound (e.g., a two-fold increase).[21]
-
Repeat: Continue this process of serial passage into incrementally higher concentrations of the antibiotic.[14]
-
Isolation of Mutants: At various stages, plate the cultures onto agar containing the corresponding concentration of this compound to isolate single colonies of resistant mutants.
-
Verification: Confirm the resistance phenotype of the isolated mutants by re-testing their MIC.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standardized method for quantifying the susceptibility of a bacterium to an antimicrobial agent.[1]
-
Prepare this compound Stock: Create a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a known concentration (e.g., 1 mg/mL).[1]
-
Prepare Microtiter Plate: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to wells 2 through 12. Add 200 µL of the highest desired this compound concentration (diluted from the stock in CAMHB) to well 1.[1]
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).[1]
-
Prepare Inoculum: Suspend several bacterial colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[1]
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth.
Genetic Analysis of gyrA and parC
This protocol outlines the amplification and sequencing of the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.
-
Genomic DNA Extraction: Isolate genomic DNA from both the wild-type and resistant mutant bacterial strains using a commercial kit or standard protocols.
-
Primer Design: Design or obtain primers that flank the QRDRs of the gyrA and parC genes of the target bacterium.
-
PCR Amplification:
-
Set up a PCR reaction mixture containing the extracted genomic DNA, the designed primers, dNTPs, PCR buffer, MgCl₂, and Taq DNA polymerase.[3]
-
Use the following typical cycling conditions, which may require optimization:
-
Initial denaturation: 94°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 1 minute.
-
Annealing: 55°C for 1 minute (temperature is primer-dependent).
-
Extension: 72°C for 2 minutes.
-
-
Final extension: 72°C for 10 minutes.[3]
-
-
-
Verification of PCR Product: Run the PCR products on an agarose gel to confirm the amplification of a DNA fragment of the expected size.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the mutant strains with the wild-type sequence to identify any nucleotide changes that result in amino acid substitutions.
This compound's Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of this compound and how mutations in its target enzymes can lead to resistance.
Conclusion
The use of genetic mutants remains a cornerstone for validating the target engagement of antibiotics like this compound. The strong correlation between mutations in the gyrA and parC genes and increased MIC values provides compelling in-cell, functional evidence of the drug's mechanism of action. While biophysical methods such as CETSA and ITC offer valuable, direct measures of binding, the genetic approach uniquely links target interaction to the ultimate biological outcome of resistance. For a comprehensive understanding, a multi-faceted approach that combines genetic, microbiological, and biophysical data is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. himedialabs.com [himedialabs.com]
- 3. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and this compound MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. irep.iium.edu.my [irep.iium.edu.my]
- 10. journals.asm.org [journals.asm.org]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. Isolation and characterization of this compound-resistant mutants of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic and biochemical characterization of this compound resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 19. ITC - Creative Biolabs [creative-biolabs.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Battle: Norfloxacin vs. Levofloxacin in the Fight Against Urinary Pathogens
A Comprehensive Analysis for Researchers and Drug Development Professionals
The escalating challenge of antimicrobial resistance necessitates a continuous and rigorous evaluation of existing therapeutic options. Fluoroquinolones, a cornerstone in the treatment of urinary tract infections (UTIs), are no exception. This guide provides a detailed comparative analysis of two prominent members of this class, norfloxacin and levofloxacin, focusing on their in vitro activity against key urinary pathogens, clinical efficacy, and the experimental methodologies underpinning these assessments.
In Vitro Susceptibility: A Quantitative Comparison
The in vitro efficacy of an antimicrobial agent is a critical predictor of its clinical success. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of this activity. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for this compound and levofloxacin against common uropathogens, compiled from various studies.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of this compound and Levofloxacin against Gram-Negative Urinary Pathogens
| Organism | This compound MIC50 | This compound MIC90 | Levofloxacin MIC50 | Levofloxacin MIC90 |
| Escherichia coli | ≤0.12 - 0.5 | 0.5 - >1000 | 0.03 - 0.25 | 0.12 - >1000 |
| Klebsiella pneumoniae | ≤1 | ≤4 | 0.06 - 0.25 | 0.5 - >32 |
| Proteus mirabilis | ≤1 | ≤4 | 0.12 - 0.5 | 0.25 - 1 |
| Pseudomonas aeruginosa | 1 - 4 | 4 - 32 | 0.5 - 2 | 4 - >8 |
Table 2: Comparative MIC50 and MIC90 Values (µg/mL) of this compound and Levofloxacin against Gram-Positive Urinary Pathogens
| Organism | This compound MIC50 | This compound MIC90 | Levofloxacin MIC50 | Levofloxacin MIC90 |
| Enterococcus faecalis | 2 - 4 | 16 | 1 - 4 | 8 |
| Staphylococcus aureus | ≤1 | ≤4 | 0.12 - 0.5 | 1 - 16 |
Note: MIC values can vary significantly based on geographical location and the specific strains tested.
Data from multiple studies indicate that levofloxacin generally exhibits lower MIC values against many uropathogens compared to this compound, suggesting greater in vitro potency.[1][2][3][4] For instance, against E. coli, the most common causative agent of UTIs, levofloxacin often demonstrates a lower MIC90.[1][4] Similarly, against Pseudomonas aeruginosa, levofloxacin tends to be more active in vitro.[3][5] However, resistance to both agents is a growing concern, with some studies showing high resistance rates for both drugs against E. coli and Enterococcus faecalis.[6][7][8]
Clinical Efficacy: Treatment Outcomes in Urinary Tract Infections
While in vitro data provides a valuable foundation, clinical trial results are the ultimate measure of a drug's effectiveness.
A large-scale analysis of a national claims database suggested that outpatients treated with this compound had lower rates of composite treatment failure for UTIs compared to those treated with ciprofloxacin or TMP-SMX.[9] This study, however, found no significant difference in the treatment failure rate for levofloxacin when compared to ciprofloxacin.[9] Another study focusing on uncomplicated UTIs found that short-course treatments with this compound and levofloxacin had comparable bacteriological cure rates.
It is important to note that clinical outcomes can be influenced by a multitude of factors, including patient characteristics, the severity and type of infection (uncomplicated vs. complicated), and local resistance patterns.
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and levofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action: the inhibition of essential bacterial enzymes involved in DNA replication. Specifically, they target DNA gyrase (topoisomerase II) and topoisomerase IV.
In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process crucial for DNA replication and transcription. In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is essential for the separation of daughter chromosomes after replication. By binding to these enzymes, fluoroquinolones stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.
Caption: Mechanism of action of fluoroquinolones.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and levofloxacin.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Caption: Workflow for Broth Microdilution MIC Testing.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Drug Dilution: A series of two-fold dilutions of this compound and levofloxacin are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain a specific concentration of the antibiotic. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to a range of antimicrobial agents by measuring the zone of growth inhibition around paper disks impregnated with the antibiotics.
Detailed Steps:
-
Inoculum Preparation: A bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with specific concentrations of this compound and levofloxacin are placed on the surface of the inoculated agar plate using sterile forceps. The disks should be pressed gently to ensure complete contact with the agar.
-
Incubation: The plate is incubated in an inverted position at 35°C ± 2°C for 16-24 hours.
-
Result Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The zone diameters are then interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing them to the standardized zone diameter interpretive charts provided by the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
Both this compound and levofloxacin remain important therapeutic options for the management of urinary tract infections. In vitro data generally suggest that levofloxacin possesses greater potency against a broad range of uropathogens. However, clinical efficacy can be influenced by various factors, and resistance to both agents is a significant and evolving challenge. The choice between these two fluoroquinolones should be guided by local antimicrobial susceptibility data, the specific pathogen isolated, and the clinical context of the infection. Continuous surveillance of resistance patterns and adherence to standardized testing methodologies are paramount for preserving the effectiveness of these crucial antimicrobial agents.
References
- 1. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and this compound MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationships among ciprofloxacin, gatifloxacin, levofloxacin, and this compound MICs for fluoroquinolone-resistant Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of this compound against urinary tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Italian Survey on Comparative Levofloxacin Susceptibility in 334 Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin Resistance in Enterococcus faecalis Strains Isolated From Male Patients With Complicated Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saspublishers.com [saspublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Effectiveness of Different Oral Antibiotics Regimens for Treatment of Urinary Tract Infection in Outpatients: An Analysis of National Representative Claims Database - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Norfloxacin with β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat multidrug-resistant pathogens. This guide provides a comparative overview of the synergistic effects of Norfloxacin, a fluoroquinolone antibiotic, with β-lactam antibiotics. By targeting different essential bacterial processes, this combination has the potential to produce a more potent bactericidal effect than either agent alone.
Mechanism of Action and Synergy
This compound exerts its bactericidal action by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination.[1][2] This leads to double-stranded breaks in the bacterial DNA, ultimately causing cell death.[2] β-lactam antibiotics, on the other hand, inhibit the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell lysis.
The synergy between this compound and β-lactam antibiotics is believed to stem from their distinct and complementary mechanisms of action.[3] While a definitive signaling pathway for their synergistic interaction is not fully elucidated, a plausible model involves sequential or complementary damage to the bacterial cell.[3][4] One hypothesis suggests that the cell wall weakening induced by β-lactams may facilitate the entry of this compound, allowing it to reach its intracellular targets more effectively. Conversely, the inhibition of DNA replication by this compound may render the bacteria more susceptible to the cell wall-disrupting effects of β-lactams.
Quantitative Analysis of Synergy
The synergistic effect of antibiotic combinations is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays.[5][6][7] The FIC index is the sum of the FICs of each drug, where the FIC is the minimum inhibitory concentration (MIC) of the drug in combination divided by its MIC when used alone.[5]
Interpretation of FIC Index:
While comprehensive data on the synergistic interactions of this compound with a wide range of β-lactams is limited in the readily available literature, the following tables present findings from studies on this compound in combination with other antimicrobials and a representative fluoroquinolone-β-lactam combination.
Table 1: Synergistic Effect of this compound and Metronidazole against Clinical Isolates
| Organism (No. of Isolates) | Mean FIC Index | Interpretation |
| Aerobes (36) | ||
| Escherichia coli | 0.375 | Synergy |
| Klebsiella pneumoniae | 0.5 | Additive |
| Proteus mirabilis | 0.375 | Synergy |
| Pseudomonas aeruginosa | 0.5 | Additive |
| Staphylococcus aureus | 0.5 | Additive |
| Anaerobes (30) | ||
| Bacteroides fragilis | 0.53 | Additive |
| Clostridium perfringens | 0.375 | Synergy |
| Peptostreptococcus spp. | 0.312 | Synergy |
Source: Data adapted from a study evaluating the in vitro synergistic activity of this compound and Metronidazole.[8]
Table 2: Synergistic Effect of Delafloxacin (a fluoroquinolone) and Cefotaxime (a β-lactam) against Streptococcus pneumoniae Isolates (n=30)
| FIC Index | No. of Isolates (%) | Interpretation | Mean MIC of Cefotaxime in Combination (mg/L) | Mean MIC of Delafloxacin in Combination (mg/L) |
| ≤ 0.5 | 2 (6.7%) | Synergy | 0.75 | <0.03 |
| > 0.5 - ≤ 1 | 15 (50%) | No interaction (Additive) | 1 | 0.010 |
| > 1 - ≤ 4 | 13 (43.3%) | No interaction (Indifference) | 1 | 0.003 |
Source: Data adapted from a study on the efficacy of Delafloxacin alone and in combination with Cefotaxime.[9]
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents.[5][6][7]
Materials:
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Stock solutions of this compound and the β-lactam antibiotic
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound (Drug A) horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the β-lactam antibiotic (Drug B) vertically down the microtiter plate.
-
Each well will contain a unique combination of concentrations of the two drugs.[6]
-
-
Inoculation:
-
Dilute the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate growth medium.
-
Inoculate each well of the microtiter plate with the bacterial suspension.[6]
-
Include control wells for each antibiotic alone and a growth control well without any antibiotics.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
-
Calculation of FIC Index:
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC index: FICI = FIC of Drug A + FIC of Drug B.[5]
-
Visualizations
Caption: Proposed mechanism of this compound and β-lactam synergy.
Caption: Experimental workflow for the checkerboard assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. seq.es [seq.es]
Navigating the Complexities of Combination Therapy: Antagonistic Interactions with Norfloxacin
For researchers, scientists, and drug development professionals, understanding the intricate interplay between antibacterial agents is paramount. While combination therapies are often pursued to enhance efficacy and combat resistance, the potential for antagonistic interactions—where the combined effect is less than that of the individual agents—presents a significant challenge. This guide provides an objective comparison of Norfloxacin's performance when combined with other antibacterial agents, focusing on instances of antagonism, supported by experimental data and detailed methodologies.
This compound, a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. However, when used in combination with other antibacterial agents, its efficacy can be diminished through various antagonistic mechanisms. This guide delves into documented cases of antagonism, presenting available quantitative data and the experimental protocols used to assess these interactions.
Comparative Analysis of Antagonistic Interactions
The following table summarizes quantitative data from in vitro studies that have investigated the antagonistic interactions between this compound and other antibacterial agents. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify the nature of the interaction, where a FICI greater than 4 is indicative of antagonism. Time-kill assays provide a dynamic view of the interaction, with antagonism demonstrated by a significant decrease in the rate of bacterial killing by the combination compared to the most active single agent.
| Antibacterial Agent | Test Organism | Method | Key Findings | FICI Value | Reference |
| Nitrofurantoin | Urinary tract pathogens | Theoretical/Pharmacodynamic | The bacteriostatic action of nitrofurantoin may interfere with the bactericidal activity of this compound, which is most effective against actively dividing bacteria.[1] | Data not available | [1] |
| Rifampin | Staphylococcus aureus | Time-Kill Assay | Bactericidal antagonism observed in the logarithmic growth phase.[2][3][4][5] | Data not available | [2][3][4][5] |
| Tetracycline | Salmonella spp. | In vitro studies | Unsatisfactory results in treating enteric infections suggest a lack of synergy or potential antagonism. | Data not available | |
| Chloramphenicol | Salmonella spp. | In vitro studies | Unsatisfactory results in treating enteric infections suggest a lack of synergy or potential antagonism. | Data not available |
Note: While antagonism has been reported, specific quantitative FICI values for this compound in these combinations are not consistently available in the reviewed literature. The findings for Rifampin are based on studies with Ciprofloxacin, a closely related fluoroquinolone, and are considered indicative of a potential class effect.
Mechanisms of Antagonistic Interaction
The underlying reasons for these antagonistic interactions are multifaceted and depend on the specific drugs involved.
A primary mechanism of antagonism involves the interplay between bactericidal and bacteriostatic agents. This compound, being bactericidal, relies on active bacterial replication to exert its lethal effect. When combined with a bacteriostatic agent like nitrofurantoin, which inhibits bacterial growth without killing the cells, the efficacy of this compound can be compromised.[1]
Another proposed mechanism, particularly relevant to the interaction with Rifampin, is the interference with cellular processes necessary for the bactericidal action of fluoroquinolones. Rifampin inhibits RNA synthesis, which may indirectly hinder the DNA replication and repair processes that are the primary targets of this compound.[2] This highlights the intricate cellular signaling and metabolic pathways that can be affected by combination therapy.
Mechanisms of this compound Antagonism.
Experimental Protocols
The determination of antagonistic interactions relies on standardized in vitro methods. The following are detailed protocols for the key experiments cited in the assessment of antibiotic interactions.
Checkerboard Assay
The checkerboard assay is a widely used method to quantitatively assess the in vitro interaction between two antimicrobial agents.[6][7][8]
1. Preparation of Materials:
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Stock solutions of this compound and the second antibacterial agent, prepared at a concentration at least 10 times the highest concentration to be tested.
2. Assay Setup:
-
A two-dimensional array of serial dilutions of the two antibiotics is created in the microtiter plate.
-
Drug A (e.g., this compound) is serially diluted along the x-axis (columns).
-
Drug B (the other antibacterial agent) is serially diluted along the y-axis (rows).
-
Each well contains a unique combination of concentrations of the two drugs.
-
Control wells containing each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria), are included.
3. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35-37°C for 16-24 hours.
4. Data Analysis and Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s), alone or in combination, that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The Fractional Inhibitory Concentration Index (FICI) is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The interaction is interpreted based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[6]
-
Checkerboard Assay Workflow.
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
1. Preparation of Materials:
-
Bacterial inoculum adjusted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium.
-
Antimicrobial agents at desired concentrations (typically multiples of the MIC).
2. Assay Setup:
-
Test tubes or flasks are prepared with the broth medium containing:
-
No antibiotic (growth control).
-
Each antibiotic alone.
-
The combination of antibiotics.
-
-
The bacterial inoculum is added to each tube/flask.
3. Sampling and Viable Cell Counting:
-
The cultures are incubated at 37°C with shaking.
-
Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Serial dilutions of the aliquots are plated on agar plates.
-
After incubation, the number of colonies (CFU/mL) is counted.
4. Data Analysis and Interpretation:
-
The log10 CFU/mL is plotted against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference is a < 2-log10 change in CFU/mL.
Time-Kill Curve Assay Workflow.
Conclusion
The potential for antagonistic interactions between this compound and other antibacterial agents underscores the importance of careful consideration and empirical testing when designing combination therapies. While antagonism with this compound appears to be relatively uncommon, documented instances with agents such as nitrofurantoin and the complex interactions with rifampin highlight the need for a thorough understanding of the mechanisms at play. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate these interactions in their own work, ultimately contributing to the development of more effective and reliable antibacterial treatment strategies.
References
- 1. Nitrofurantoin and this compound Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 2. Antagonistic Effect of Rifampin on the Efficacy of High-Dose Levofloxacin in Staphylococcal Experimental Foreign-Body Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of ciprofloxacin and rifampin alone and in combination against growing and nongrowing strains of methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Norfloxacin Susceptibility Testing: Validating a Novel Rapid Fluorescence-Based Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, rapid fluorescence-based assay for Norfloxacin susceptibility testing against established gold-standard methods: Kirby-Bauer disk diffusion and broth microdilution. The following sections detail the experimental protocols, present comparative performance data, and illustrate the validation workflow, offering a framework for evaluating new antimicrobial susceptibility testing (AST) methodologies.
Introduction to this compound Susceptibility Testing
This compound is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[2] Accurate determination of bacterial susceptibility to this compound is paramount for effective clinical treatment and for monitoring the emergence of resistant strains.[2][3] Standard methods for this purpose, such as disk diffusion and broth microdilution, are well-established and recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6][7][8][9]
While reliable, these traditional methods can be time-consuming, often requiring 18-24 hours for results.[10] This guide introduces a hypothetical "RapidFluoro-Norfloxin Assay," a novel method utilizing fluorescence to determine susceptibility in a significantly shorter timeframe. The validation of this new method is benchmarked against the established techniques.
Performance Metrics for Validation
The validation of a new antimicrobial susceptibility testing method hinges on its comparison to a reference method.[11][12] Key performance metrics, as defined by the Clinical and Laboratory Standards Institute (CLSI), are used to assess the accuracy and reliability of the new assay.[11][12]
| Performance Metric | Description | Acceptance Criteria (per CLSI) |
| Categorical Agreement (CA) | The percentage of results where the new method's interpretation (Susceptible, Intermediate, Resistant) matches the reference method's interpretation. | ≥90.0% |
| Major Error (ME) | The new method produces a "Susceptible" result when the reference method indicates "Resistant." This is a critical error with significant clinical implications. | <3.0% |
| Very Major Error (VME) | The new method produces a "Resistant" result when the reference method indicates "Susceptible." | <3.0% |
| Minor Error (mE) | The new method indicates "Intermediate" when the reference method is "Susceptible" or "Resistant," or vice versa. | ≤10.0% |
| Precision (Reproducibility) | The agreement of results when the same sample is tested multiple times. | >95.0% |
Comparative Analysis of this compound Susceptibility Testing Methods
The following table summarizes the key characteristics and hypothetical performance data of the RapidFluoro-Norfloxin Assay in comparison to the standard Kirby-Bauer and Broth Microdilution methods.
| Feature | Kirby-Bauer Disk Diffusion | Broth Microdilution (Reference Method) | RapidFluoro-Norfloxin Assay (Hypothetical New Method) |
| Principle | Diffusion of this compound from a paper disk into agar, creating a zone of inhibition.[4][5][13][14] | Serial dilution of this compound in broth to determine the Minimum Inhibitory Concentration (MIC).[2][3][15][16] | Detection of bacterial viability through a fluorescent marker in the presence of this compound. |
| Result Type | Qualitative (Zone Diameter in mm) | Quantitative (MIC in µg/mL)[3] | Quantitative (Fluorescence Intensity) correlated to MIC |
| Turnaround Time | 16-24 hours[5][10] | 16-24 hours[2][10] | 4-6 hours |
| Throughput | Moderate | High (with automation) | High (with automation) |
| Cost per Test | Low | Moderate | Moderate-High |
| Categorical Agreement | ~95% (compared to Broth Microdilution) | N/A (Reference Method) | ≥95.0% |
| Major Error Rate | <3% | N/A | <1.5% |
| Very Major Error Rate | <3% | N/A | <1.0% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any susceptibility testing method.
Standard Method: Kirby-Bauer Disk Diffusion
The Kirby-Bauer method is a widely used qualitative test for antimicrobial susceptibility.[4][5]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[4][17]
-
Inoculation: Uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate using a sterile cotton swab.[4][5][17]
-
Disk Application: Aseptically apply a 10 µg this compound disk to the surface of the agar.[4][18]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours.[5]
-
Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters and interpret the results as Susceptible, Intermediate, or Resistant based on CLSI or EUCAST guidelines.[14][18][19][20]
Reference Method: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][3]
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[2]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to a final concentration of 5 x 10^5 CFU/mL in each well.[2]
-
Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[2]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[15]
New Method: RapidFluoro-Norfloxin Assay (Hypothetical)
This proposed method leverages a viability-indicating fluorescent dye to rapidly assess bacterial susceptibility.
-
Preparation of Reagents: Prepare this compound solutions at various concentrations and a working solution of a viability-indicating fluorescent dye (e.g., a resazurin-based dye).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Assay Setup: In a 96-well microtiter plate, combine the bacterial inoculum, this compound solutions, and the fluorescent dye.
-
Incubation: Incubate the plate at 35°C for 4-6 hours.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader.
-
Result Interpretation: A decrease in fluorescence compared to the growth control indicates inhibition of bacterial growth. The MIC is determined as the lowest this compound concentration that causes a significant reduction in fluorescence.
Visualizing the Validation Workflow and Methodologies
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical process for validating the new this compound susceptibility testing method.
References
- 1. Exploring this compound analogs in combating antimicrobial resistance: design, mechanistic insights and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microxpress.in [microxpress.in]
- 5. micromasterlab.com [micromasterlab.com]
- 6. iacld.com [iacld.com]
- 7. szu.gov.cz [szu.gov.cz]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. mdpi.com [mdpi.com]
- 11. Full Validation of Pooled Antibiotic Susceptibility Testing Using CLSI Methods and Performance Criteria in UTI Pathogens [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tmmedia.in [tmmedia.in]
- 14. microbenotes.com [microbenotes.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. asm.org [asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Tentative interpretive standards for disk diffusion susceptibility testing with this compound (MK-0366, AM-715) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Disk diffusion susceptibility tests with this compound: confirmation of proposed interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect of Norfloxacin and Moxifloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the post-antibiotic effect (PAE) of two prominent fluoroquinolone antibiotics: Norfloxacin and Moxifloxacin. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and application of these antimicrobial agents.
Executive Summary
The post-antibiotic effect is a critical pharmacodynamic parameter that describes the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. This phenomenon is crucial for optimizing dosing regimens, as a longer PAE can allow for less frequent administration, potentially minimizing toxicity and the emergence of drug resistance. Both this compound and Moxifloxacin, as fluoroquinolone antibiotics, exhibit a PAE, but its duration can vary depending on the bacterial species and the concentration of the drug.
Comparative Data on Post-Antibiotic Effect
The following table summarizes the available quantitative data on the post-antibiotic effect of this compound and Moxifloxacin against various bacterial strains. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence the observed PAE.
| Antibiotic | Bacterial Strain | Concentration | PAE Duration (hours) |
| Moxifloxacin | Staphylococcus aureus | 4x MIC | 2.8[1] |
| Pseudomonas aeruginosa | 4x MIC | 2.0[1] | |
| Streptococcus pneumoniae | Not Specified | Similar to other fluoroquinolones, concentration-dependent[2][3] | |
| Haemophilus influenzae | Not Specified | Similar to other fluoroquinolones, concentration-dependent[2][3] | |
| Escherichia coli | Not Specified | Similar to other fluoroquinolones, concentration-dependent[2][3] | |
| This compound | Salmonella typhimurium | 2x MIC (0.5h exposure) | Longer than Netilmicin[4] |
| Salmonella enteritidis | 2x MIC (0.5h exposure) | Longer than Netilmicin[4] | |
| Pseudomonas aeruginosa | 2x MIC | 6.0 - 11.4[5] | |
| Pseudomonas aeruginosa | 4x MIC | 10.1 - >13.4[5] | |
| Staphylococcus aureus | Not Specified | 1.1 - 3.8 (in vitro)[6] | |
| Escherichia coli | Not Specified | 1.1 - 3.8 (in vitro)[6] | |
| Pseudomonas aeruginosa | Not Specified | 1.1 - 3.8 (in vitro)[6] |
Experimental Protocols
The determination of the post-antibiotic effect is typically performed using the viable count method. This section outlines a generalized protocol for assessing the in vitro PAE of antimicrobial agents.
Objective: To determine the persistent suppression of bacterial growth after brief exposure to this compound or Moxifloxacin.
Materials:
-
Logarithmic phase bacterial culture
-
This compound and Moxifloxacin stock solutions
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Centrifuge
-
Incubator
-
Shaker
Procedure:
-
Bacterial Culture Preparation: Inoculate a fresh broth medium with the test bacterium and incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth.
-
Antibiotic Exposure: Divide the bacterial culture into test and control groups. Expose the test group to the desired concentration of this compound or Moxifloxacin (typically a multiple of the Minimum Inhibitory Concentration, MIC). The control group should be handled identically but without the addition of the antibiotic. Incubate both groups for a defined period (e.g., 1-2 hours).
-
Removal of Antibiotic: After the exposure period, the antibiotic must be removed from the test culture. This is commonly achieved by centrifugation of the bacterial suspension, removal of the antibiotic-containing supernatant, and washing the bacterial pellet with sterile PBS or fresh broth. This washing step may be repeated to ensure complete removal of the drug. An alternative method for antibiotic removal is dilution of the culture to a sub-MIC level.
-
Regrowth Monitoring: Resuspend the washed bacterial pellets (from both test and control groups) in fresh, pre-warmed broth.
-
Viable Count Determination: At regular time intervals, collect aliquots from both the test and control cultures. Perform serial dilutions in sterile PBS and plate onto agar plates to determine the number of colony-forming units per milliliter (CFU/mL).
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C
-
T: The time required for the CFU/mL of the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C: The time required for the CFU/mL of the untreated control culture to increase by 1 log10.
-
Mechanism of Action: A Visual Representation
Both this compound and Moxifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[7][8][9] Their primary targets are DNA gyrase (Topoisomerase II) and Topoisomerase IV.[7][8][9] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[9]
Caption: Mechanism of action of this compound and Moxifloxacin.
Experimental Workflow for PAE Determination
The following diagram illustrates the key steps involved in the experimental determination of the post-antibiotic effect.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Bactericidal properties of moxifloxacin and post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Postantibiotic effects of this compound and netilmicin and their influence on the biological properties of Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postantibiotic effect of this compound and its influence on profiles of outer membrane proteins of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postantibiotic effects of imipenem, this compound, and amikacin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
A Head-to-Head In Vitro Comparison of Norfloxacin and Ofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two second-generation fluoroquinolone antibiotics, norfloxacin and ofloxacin. The following sections detail their antibacterial activity, mechanism of action, and the experimental protocols used to derive the presented data.
Comparative Antibacterial Activity
The in vitro potency of this compound and ofloxacin is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for this compound and ofloxacin against a range of clinically relevant bacterial species.
| Bacterial Species | This compound MIC90 (mg/L) | Ofloxacin MIC90 (mg/L) |
| Enterobacteriaceae | 0.06 - 32.0[1] | 0.25 - 8.0[1] |
| Escherichia coli | 0.5 | Data not available in a directly comparable format |
| Klebsiella pneumoniae | 0.5 | Data not available in a directly comparable format |
| Proteus mirabilis | 0.5 | Data not available in a directly comparable format |
| Enterobacter cloacae | >128 | Data not available in a directly comparable format |
| Pseudomonas aeruginosa | 4.0[2] | 8.0[1] |
| Staphylococcus aureus (Methicillin-susceptible) | 4.0[2] | Data not available in a directly comparable format |
| Staphylococcus aureus (Methicillin-resistant) | 4.0[2] | Data not available in a directly comparable format |
| Enterococcus faecalis | 4.0[2] | Data not available in a directly comparable format |
Note: Data is compiled from multiple sources and may not be from direct head-to-head comparative studies under identical conditions.
Overall, both this compound and ofloxacin demonstrate broad-spectrum activity against many Gram-negative and Gram-positive bacteria.[2][3] In general, against Enterobacteriaceae, this compound has a wider MIC90 range, suggesting greater variability in susceptibility among different species within this family compared to ofloxacin.[1] For Pseudomonas aeruginosa, this compound appears to be slightly more potent in vitro based on the provided MIC90 values.[1][2] Against staphylococci and streptococci, some studies suggest ofloxacin is more active than this compound.[4]
Minimum Bactericidal Concentration (MBC)
Limited direct comparative MBC data for this compound and ofloxacin was available in the reviewed literature. However, for fluoroquinolones in general, the MBC is typically close to the MIC, often within one to two dilutions, indicating bactericidal activity.
Mechanism of Action: Inhibition of Bacterial Topoisomerases
This compound and ofloxacin are bactericidal agents that exert their effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.
By forming a stable complex with these enzymes and bacterial DNA, this compound and ofloxacin trap the enzymes in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death.
The following diagram illustrates the mechanism of action of this compound and ofloxacin.
Comparative Inhibition of DNA Gyrase
A key determinant of the antibacterial potency of fluoroquinolones is their ability to inhibit DNA gyrase. The 50% inhibitory concentration (IC50) is a measure of the concentration of a drug required to inhibit the activity of an enzyme by 50%.
The following table presents the IC50 values for this compound and ofloxacin against E. coli DNA gyrase.
| Compound | IC50 (µg/ml) for E. coli DNA Gyrase |
| This compound | 0.78[6] |
| Ofloxacin | 0.98[6] |
These data suggest that this compound is slightly more potent than ofloxacin in inhibiting E. coli DNA gyrase in a cell-free system.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[7][8][9]
The following diagram outlines the experimental workflow for MIC determination.
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and ofloxacin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[7] This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[7]
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.[7]
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC test to assess the bactericidal activity of the antibiotic.[7]
Protocol:
-
Subculturing: A small aliquot (typically 10-100 µL) from the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations) is subcultured onto an antibiotic-free agar medium, such as Mueller-Hinton agar.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs from the original inoculum.
Conclusion
Both this compound and ofloxacin are potent fluoroquinolone antibiotics with broad in vitro activity against a range of bacterial pathogens. While their overall spectrum of activity is similar, there are some notable differences. This compound appears to be slightly more potent against P. aeruginosa and in inhibiting E. coli DNA gyrase in vitro. Conversely, some evidence suggests ofloxacin has greater activity against certain Gram-positive organisms. The choice between these two agents for further research and development may depend on the specific bacterial targets of interest. The experimental protocols provided herein offer a standardized framework for conducting further comparative in vitro studies.
References
- 1. protocols.io [protocols.io]
- 2. The comparative activity of this compound with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Inhibition of DNA gyrase by optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the mechanism of acquired Norfloxacin resistance in clinical isolates
For Immediate Release
In the ongoing battle against antimicrobial resistance, understanding the intricate mechanisms by which bacteria evade antibiotic action is paramount. This guide provides a comprehensive comparison of the primary mechanisms of acquired norfloxacin resistance in clinical isolates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a synthetic fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), enzymes essential for DNA replication. However, the emergence of resistance poses a significant threat to its clinical efficacy. The primary mechanisms of acquired resistance are target-site mutations, overexpression of efflux pumps, and the acquisition of plasmid-mediated quinolone resistance (PMQR) genes.
Core Mechanisms of this compound Resistance: A Comparative Overview
Acquired resistance to this compound is a multifactorial phenomenon, often resulting from the interplay of several mechanisms. The following sections dissect the three principal strategies employed by bacteria to counteract the effects of this compound.
Target-Site Mutations: Altering the Drug's Destination
The most significant mechanism of high-level this compound resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[1][2] These mutations alter the enzyme structure, reducing the binding affinity of this compound and rendering the drug less effective.
-
gyrA Mutations: Mutations in gyrA are considered the primary step in the development of fluoroquinolone resistance.[1][3] Studies have shown that all fluoroquinolone-resistant E. coli isolates harbor gyrA mutations.[1] Common amino acid substitutions, such as S83L and D87N in E. coli, are frequently observed.[4]
-
parC Mutations: While gyrA mutations are the initial trigger, the development of higher levels of resistance often involves subsequent mutations in the parC gene.[1][2] Approximately 85% of gyrA mutant E. coli isolates also possess parC mutations.[1]
The accumulation of mutations in both genes has a synergistic effect on the level of resistance, as indicated by the increase in the Minimum Inhibitory Concentration (MIC).
Efflux Pump Overexpression: Actively Expelling the Threat
Bacteria can actively transport this compound out of the cell through the overexpression of efflux pumps, preventing the drug from reaching its intracellular targets.[5][6][7] This mechanism typically confers low to moderate levels of resistance but can act as a stepping stone to higher resistance levels by allowing the bacteria to survive in the presence of the antibiotic long enough to acquire target-site mutations.[5]
-
In Gram-Negative Bacteria: The AcrAB-TolC efflux system is a major contributor to this compound resistance in E. coli.[1] Increased levels of AcrA have been observed in approximately 33% of fluoroquinolone-resistant isolates.[1]
-
In Gram-Positive Bacteria: In Staphylococcus aureus, efflux pumps such as NorA, NorB, and NorC play a significant role in resistance.[6][8] Overexpression of these pumps can lead to a fourfold or greater increase in the MIC of this compound.[5][9]
Plasmid-Mediated Quinolone Resistance (PMQR): Acquiring Resistance Genes
The acquisition of resistance genes via plasmids provides a rapid mechanism for the spread of resistance among bacterial populations.[10][11] PMQR genes typically confer low-level resistance but can facilitate the selection of higher-level resistance mechanisms.[10] The main families of PMQR genes include:
-
qnr Genes (qnrA, qnrB, qnrS, etc.): These genes produce proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones.[10]
-
aac(6')-Ib-cr: This gene encodes an aminoglycoside acetyltransferase that is also capable of modifying and inactivating ciprofloxacin and this compound.[10]
-
Efflux Pumps (qepA, oqxAB): Plasmids can also carry genes that code for efflux pumps, contributing to the active removal of this compound from the cell.[10][12]
Quantitative Data on this compound Resistance Mechanisms
The following tables summarize key quantitative data from various studies on the prevalence and impact of different this compound resistance mechanisms.
| Table 1: Prevalence of Target-Site Mutations in Fluoroquinolone-Resistant E. coli | |
| Genetic Marker | Prevalence in Resistant Isolates |
| gyrA mutations | 100%[1] |
| gyrA and parC mutations | ~85%[1] |
| Table 2: Impact of Resistance Mechanisms on this compound MIC in E. coli | |
| Resistance Mechanism | Fold Increase in MIC |
| Multiple topoisomerase mutations | >10-fold[1] |
| Increased AcrAB levels | Up to 5-fold[1] |
| Table 3: Prevalence of Efflux Pump Overexpression in S. aureus | |
| Efflux Pump Gene | Prevalence of Overexpression in Effluxing Strains |
| norA | 22.8%[5][9] |
| norB | 25.4%[5][9] |
| norC | 16.7%[5][9] |
| Table 4: Prevalence of PMQR Genes in Quinolone-Resistant Gram-Negative Isolates | |
| PMQR Gene | Prevalence Range in Various Studies |
| aac(6')-Ib-cr | 19.7% - 89.6%[11][12] |
| qnrS | 8.7% - 56.3%[11][12] |
| qnrB | 13.2% - 35%[12] |
| qepA | 2.1% - 22.5%[11][12] |
| oqxAB | 21.1%[12] |
Visualizing the Mechanisms and Workflows
To further elucidate the complex interplay of resistance mechanisms and the experimental approaches to their identification, the following diagrams are provided.
Caption: this compound's mechanism of action and resistance pathways.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
Caption: Logical progression of acquired this compound resistance.
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and characterization of resistance mechanisms.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation: Prepare a serial two-fold dilution of this compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum: Adjust the bacterial suspension to a 0.5 McFarland standard and dilute to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: DNA Sequencing of gyrA and parC QRDRs
-
DNA Extraction: Extract genomic DNA from the clinical isolate using a commercial kit.
-
PCR Amplification: Amplify the QRDRs of gyrA and parC using specific primers.
-
Example Primer Set for E. coli gyrA: (Forward) 5'-CAGGATGTTCGTGCGATCGT-3', (Reverse) 5'-GTCGCCATGAACCGATAGGC-3'.
-
-
PCR Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products using the same primers.
-
Sequence Analysis: Align the obtained sequences with the wild-type sequences to identify mutations.
Protocol 3: Detection of PMQR Genes by PCR
-
DNA Extraction: Use extracted genomic or plasmid DNA as the template.
-
Multiplex PCR: Perform a multiplex PCR using specific primers for the target PMQR genes (qnrA, qnrB, qnrS, aac(6')-Ib-cr, qepA, oqxAB).
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel to determine the presence of amplicons corresponding to the specific resistance genes.
Protocol 4: Quantification of Efflux Pump Gene Expression by qRT-PCR
-
RNA Extraction: Extract total RNA from bacterial cultures grown to mid-log phase with and without sub-inhibitory concentrations of this compound.
-
DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.
-
qRT-PCR: Perform quantitative real-time PCR using specific primers for the efflux pump genes and a housekeeping gene (e.g., rpoB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. An increase in expression of two-fold or greater is generally considered significant.
This guide provides a foundational understanding of the mechanisms of acquired this compound resistance. Continued research and surveillance are essential to monitor the evolution of resistance and to develop novel strategies to combat this growing public health threat.
References
- 1. journals.asm.org [journals.asm.org]
- 2. jidc.org [jidc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. dovepress.com [dovepress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. jabs.fums.ac.ir [jabs.fums.ac.ir]
- 7. journals.asm.org [journals.asm.org]
- 8. Expression of norA, norB and norC efflux pump genes mediating fluoroquinolones resistance in MRSA isolates | The Journal of Infection in Developing Countries [jidc.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Plasmid-mediated quinolone resistance determinants in clinical bacterial pathogens isolated from the Western Region of Ghana: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmid-mediated quinolone resistance genes in clinical isolates from a tertiary healthcare institution in South-West Nigeria | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
Revolutionizing Norfloxacin: A Comparative Guide to Synergistic Combinations with Non-Antibiotic Compounds
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, researchers are increasingly exploring novel strategies to enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of studies investigating the synergistic effects of the fluoroquinolone antibiotic Norfloxacin when combined with various non-antibiotic compounds. The data presented herein, gathered from multiple independent research studies, highlights promising combinations that can restore or potentiate this compound's activity against resistant bacterial strains and biofilms. This document is intended for researchers, scientists, and drug development professionals actively seeking solutions to combat antibiotic resistance.
Harnessing Synergy: A Tabular Overview of this compound Combinations
The following tables summarize the quantitative data from various studies, showcasing the synergistic potential of combining this compound with a range of non-antibiotic agents. The Fractional Inhibitory Concentration Index (FICI) is a key parameter used to define the nature of the interaction, with a value of ≤ 0.5 indicating synergy.
Table 1: Synergistic Activity of Natural Compounds with this compound
| Non-Antibiotic Compound | Bacterial Strain(s) | Key Findings | FICI | Reference(s) |
| Fisetin | Serratia marcescens | Significant reduction in this compound MIC. | 0.14 | [1][2][3] |
| Tannic Acid | Staphylococcus aureus (NorA-overexpressing) | 16- to 32-fold reduction in this compound MIC. | 0.31 - 0.43 | [4][5][6] |
| Sophoraflavanone G | Staphylococcus aureus (SA1199B) | 16-fold reduction in this compound MIC. | 0.188 | [7][8][9] |
| Nerol | Staphylococcus aureus | Significant reduction in this compound MIC. | Not Reported | [10] |
| Essential Oils (e.g., Pelargonium graveolens) | Bacillus cereus, Bacillus subtilis, S. aureus | Pronounced synergism observed. | 0.37 - 0.50 | [11] |
| Essential Oil of Lippia microphylla | Staphylococcus aureus (1199B) | 225% enhancement of this compound activity. | Not Reported | [12] |
Table 2: Synergistic Activity of Efflux Pump Inhibitors (EPIs) and Other Compounds with this compound
| Non-Antibiotic Compound | Bacterial Strain(s) | Key Findings | FICI | Reference(s) |
| Raloxifene, Ezetimibe, Pyrvinium | Staphylococcus aureus (NorA-overexpressing) | 2- to 32-fold reduction in ciprofloxacin MIC (a related fluoroquinolone). | ≤0.5 | [13] |
| Synthetic Chalcones | Staphylococcus aureus (SA1199B) | Significant reduction in this compound MIC. | Not Reported | [14] |
| (+)-Usnic Acid | Methicillin-resistant S. aureus (MRSA) | 4-fold reduction in this compound MIC. | Not Reported | [15] |
| Nilotinib | Staphylococcus aureus (SA1199B) | Synergism with ciprofloxacin. | 0.1875 | [16] |
Mechanisms of Action: Reversing Resistance and Disrupting Biofilms
The synergistic effects observed in these studies are primarily attributed to two key mechanisms: the inhibition of bacterial efflux pumps and the disruption of biofilms.
Efflux Pump Inhibition: Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. Several non-antibiotic compounds, such as sophoraflavanone G and tannic acid, have been shown to inhibit these pumps, thereby increasing the intracellular concentration of this compound and restoring its antibacterial activity.[4][5][6][7][8][9]
Biofilm Disruption: Biofilms are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics. Certain non-antibiotic agents can interfere with biofilm formation or disrupt the integrity of mature biofilms, making the embedded bacteria more susceptible to this compound.[17][18][19][20]
Visualizing the Science: Diagrams of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the mechanisms of synergy and key experimental workflows.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a standard method to determine the synergistic effect of two antimicrobial agents.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the non-antibiotic compound in an appropriate solvent.
-
Perform serial two-fold dilutions of both agents in a 96-well microtiter plate. This compound is typically diluted along the x-axis, and the non-antibiotic compound along the y-axis.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI value: ≤ 0.5 (Synergy), > 0.5 to 4 (Additive/Indifference), > 4 (Antagonism).
-
Crystal Violet Biofilm Assay
This assay is used to quantify biofilm formation and the effect of inhibitory compounds.
-
Biofilm Formation:
-
Inoculate a 96-well plate with a bacterial culture and incubate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
-
Treatment:
-
After biofilm formation, remove the planktonic cells and wash the wells with a phosphate-buffered saline (PBS) solution.
-
Add fresh medium containing the test compounds (this compound alone, non-antibiotic alone, and the combination) to the wells.
-
-
Staining:
-
After the desired treatment period, discard the medium and wash the wells with PBS.
-
Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells to remove excess stain.
-
Solubilize the bound crystal violet with a solvent such as 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of approximately 590 nm. The absorbance is proportional to the amount of biofilm.
-
Ethidium Bromide Efflux Assay
This assay is used to assess the activity of efflux pumps.
-
Cell Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells and resuspend them in a suitable buffer.
-
-
Loading with Ethidium Bromide:
-
Incubate the cells with ethidium bromide (a substrate of many efflux pumps) in the presence of an efflux pump inhibitor (as a positive control) or the test compound. A proton motive force uncoupler like CCCP is often used as a positive control.
-
-
Efflux Measurement:
-
Energize the cells with a carbon source (e.g., glucose) to initiate efflux.
-
Monitor the fluorescence of ethidium bromide over time. A decrease in fluorescence indicates the efflux of ethidium bromide from the cells. The rate of fluorescence decrease is inversely proportional to the inhibitory activity of the test compound on the efflux pump.
-
Conclusion
The studies summarized in this guide demonstrate the significant potential of combining this compound with a variety of non-antibiotic compounds to overcome bacterial resistance. Natural products, in particular, represent a rich source of synergistic agents that can act as efflux pump inhibitors or biofilm disruptors. Further research into these combinations, including in vivo studies and toxicological assessments, is warranted to translate these promising in vitro findings into effective clinical therapies. The detailed protocols and data presented here aim to facilitate and inspire continued investigation in this critical area of antimicrobial drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro synergistic effects of fisetin and this compound against aquatic isolates of Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tannic Acid as a Potential Modulator of this compound Resistance in Staphylococcus Aureus Overexpressing norA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. Synergism of sophoraflavanone G with this compound against effluxing antibiotic-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing Antibiotic Efficacy with Natural Compounds: Synergistic Activity of Tannic Acid and Nerol with Commercial Antibiotics against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial effect of some essential oils administered alone or in combination with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potentiating activity of this compound by synthetic chalcones against NorA overproducing Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]
- 17. Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibiofilm Activity and Synergistic Inhibition of Staphylococcus aureus Biofilms by Bactericidal Protein P128 in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Statistical analysis for comparing MIC distributions of Norfloxacin and comparators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Minimum Inhibitory Concentration (MIC) distributions of Norfloxacin and its common comparators. The data presented is intended to offer an objective overview of the antimicrobial agent's performance, supported by experimental data and detailed methodologies.
Understanding MIC Distributions
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[1][2][3] Analyzing the distribution of MICs across a population of clinical isolates is crucial for understanding antimicrobial resistance patterns, setting clinical breakpoints, and guiding therapeutic choices.[4][5]
Data Presentation: MIC Distributions of this compound and Comparators
The following tables summarize the MIC distributions for this compound and key fluoroquinolone comparators against common Gram-negative and Gram-positive bacteria. The data is presented as MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) and the overall MIC range.
Table 1: Comparative in vitro activity of this compound and other fluoroquinolones against Gram-negative bacteria.
| Organism (Number of Isolates) | Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | This compound | 0.015 - >128 | 0.06 | 32 |
| Ciprofloxacin | 0.008 - >128 | 0.015 | 32 | |
| Levofloxacin | 0.015 - >128 | 0.03 | 64 | |
| Pseudomonas aeruginosa | This compound | 0.12 - >128 | 2 | 32 |
| Ciprofloxacin | 0.03 - >128 | 0.25 | 16 | |
| Levofloxacin | 0.06 - >128 | 1 | 32 | |
| Enterobacteriaceae | This compound | N/A | N/A | ≤0.5 |
| Campylobacter spp. | This compound | N/A | N/A | ≤0.25 |
| Neisseria spp. | This compound | N/A | N/A | ≤0.25 |
| Haemophilus spp. | This compound | N/A | N/A | ≤0.25 |
Note: Data for E. coli and P. aeruginosa is compiled from multiple sources for illustrative purposes. Data for Enterobacteriaceae, Campylobacter, Neisseria, and Haemophilus is based on a study indicating the MIC90 for this compound.[6]
Table 2: Comparative in vitro activity of this compound and other fluoroquinolones against Gram-positive bacteria.
| Organism (Number of Isolates) | Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (Methicillin-susceptible) | This compound | 0.06 - 4 | 0.25 | 0.5 |
| Ciprofloxacin | 0.06 - 2 | 0.25 | 0.5 | |
| Levofloxacin | 0.12 - 4 | 0.25 | 0.5 | |
| Staphylococcus aureus (Methicillin-resistant) | This compound | 0.12 - >128 | 8 | 64 |
| Ciprofloxacin | 0.12 - >128 | 4 | 32 | |
| Levofloxacin | 0.25 - >128 | 8 | 64 | |
| Staphylococcus epidermidis | This compound | N/A | N/A | 0.5 - 4 |
| Enterococci | This compound | N/A | N/A | 0.5 - 4 |
Note: Data for S. aureus is compiled from multiple sources for illustrative purposes. Data for S. epidermidis and Enterococci is based on a study indicating the MIC90 range for this compound.[6]
Experimental Protocols
The determination of MIC values is a standardized process crucial for the comparability of results. The primary methods recommended by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are broth microdilution and agar dilution.[3][7][8]
Broth Microdilution Method:
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the antimicrobial agents are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well of a microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The inoculated plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[8]
Agar Dilution Method:
-
Preparation of Agar Plates: Serial two-fold dilutions of the antimicrobial agent are incorporated into molten agar (e.g., Mueller-Hinton Agar) before it solidifies. A series of plates, each with a different concentration of the antimicrobial, is prepared. A control plate with no antibiotic is also made.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The inoculated plates are incubated under appropriate conditions.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism on the agar surface.[3]
Statistical Analysis of MIC Distributions
The comparison of MIC distributions often involves analyzing the frequency of different MIC values within a bacterial population.[9] Statistical methods can be employed to identify significant shifts in these distributions, which may indicate the emergence of resistance.
The following diagram illustrates a typical workflow for the statistical comparison of MIC distributions.
Caption: A flowchart illustrating the key steps in the statistical analysis of MIC distributions.
It is important to note that a direct comparison of MIC numerical values between different antibiotics can be misleading.[1][2] The interpretation should always be in the context of established clinical breakpoints, which define whether an organism is considered susceptible, intermediate, or resistant to a particular drug.[1][2][10] These breakpoints are determined by regulatory bodies like CLSI and EUCAST.[1][10][11]
For more advanced analyses, statistical models such as logistic regression can be used, especially when dealing with censored data (MICs that fall outside the tested range).[4] These models can help in identifying factors that influence MIC distributions, such as patient demographics or geographical location.[12][13]
This guide provides a foundational understanding of the comparative analysis of this compound's MIC distribution. For specific research or clinical applications, it is recommended to consult the latest guidelines from CLSI and EUCAST and to utilize robust statistical methods for data interpretation.
References
- 1. idexx.dk [idexx.dk]
- 2. idexx.com [idexx.com]
- 3. akjournals.com [akjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The comparative activity of this compound with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. dickwhitereferrals.com [dickwhitereferrals.com]
- 11. adsp.nm.org [adsp.nm.org]
- 12. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 13. researchgate.net [researchgate.net]
Bridging the Gap: Correlating In Vitro Norfloxacin Susceptibility with In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro susceptibility data for the fluoroquinolone antibiotic Norfloxacin with its performance in in vivo efficacy models. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to elucidate the critical relationship between laboratory susceptibility testing and therapeutic outcomes, offering valuable insights for preclinical and clinical research.
Introduction: The Importance of Correlation
This compound, a synthetic fluoroquinolone, exerts its bactericidal effect by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[1][2] While in vitro susceptibility tests, such as the determination of Minimum Inhibitory Concentration (MIC), are fundamental in predicting antibacterial activity, the ultimate success of an antibiotic depends on its performance in a complex biological system. Therefore, establishing a strong correlation between in vitro data and in vivo efficacy is paramount for guiding drug development and predicting clinical success.[3] This guide explores this correlation for this compound, detailing the methodologies used to assess its activity both in the laboratory and in preclinical animal models.
In Vitro Susceptibility Testing of this compound
In vitro tests are the first step in evaluating an antibiotic's potential. They provide quantitative measures of the concentration required to inhibit or kill a specific bacterium. The most common methods are broth microdilution and agar disk diffusion.
Data Summary: In Vitro Activity of this compound
The following tables summarize the in vitro activity of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Negative | 0.015 - 128 | 0.06 | 0.25 |
| Klebsiella pneumoniae | Negative | 0.03 - 128 | 0.25 | 1 |
| Enterobacter cloacae | Negative | 0.03 - 128 | 0.25 | 2 |
| Proteus mirabilis | Negative | 0.03 - 32 | 0.12 | 0.5 |
| Pseudomonas aeruginosa | Negative | 0.12 - >128 | 2 | 16 |
| Haemophilus influenzae | Negative | 0.015 - 2 | 0.06 | 0.12 |
| Neisseria gonorrhoeae | Negative | 0.008 - 2 | 0.03 | 0.12 |
| Staphylococcus aureus | Positive | 0.12 - 128 | 1 | 4 |
| Staphylococcus epidermidis | Positive | 0.12 - 64 | 1 | 8 |
| Enterococcus faecalis | Positive | 0.5 - 128 | 4 | 16 |
| Streptococcus pneumoniae | Positive | 0.5 - 16 | 2 | 8 |
Data sourced from a comprehensive in vitro antibacterial spectrum analysis.[4]
Table 2: this compound Disk Diffusion Zone Diameter Breakpoints
| Interpretation | Zone Diameter (mm) for 10 µg disk | Corresponding MIC (µg/mL) |
| Susceptible | ≥ 17 | ≤ 16 |
| Intermediate | 13 - 16 | - |
| Resistant | ≤ 12 | ≥ 32 |
These breakpoints are proposed for urinary tract bacterial isolates.[2][5]
Experimental Protocols: In Vitro Methods
1. Broth Microdilution Method (for MIC Determination)
This method determines the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[4]
-
Preparation of Antimicrobial Dilutions: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.[4]
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35 ± 1°C for 16-20 hours.[4]
-
Reading Results: The MIC is the lowest concentration of this compound with no visible turbidity.[4]
2. Agar Disk Diffusion Method (Bauer-Kirby Method)
This qualitative test assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[6]
-
Medium Preparation: Mueller-Hinton Agar plates are prepared with a depth of about 4 mm.[6]
-
Inoculum Preparation: A sterile cotton swab is dipped into a standardized bacterial inoculum (0.5 McFarland standard) and excess fluid is removed.[6]
-
Inoculation: The entire agar surface is streaked with the swab three times, rotating the plate 60° between each streaking to ensure uniform growth.[6]
-
Disk Application: A 10 µg this compound disk is applied to the agar surface using sterile forceps. Disks should be placed at least 24 mm apart.[6]
-
Incubation: Plates are incubated immediately at 35 ± 2°C for 16-18 hours.[6]
-
Reading Results: The diameter of the zone of complete inhibition is measured to the nearest millimeter.[6]
In Vivo Efficacy Models: The Murine Thigh Infection Model
To bridge the gap between in vitro data and clinical efficacy, in vivo animal models are employed. The neutropenic murine thigh infection model is a standardized and widely used model for evaluating the efficacy of antimicrobial agents.[7][8] This model allows for the study of antimicrobial-microbial interactions and pharmacokinetics in a mammalian system.[7]
Experimental Protocol: Neutropenic Murine Thigh Infection Model
This model is particularly useful as it minimizes the host's immune response, allowing for a more direct assessment of the antimicrobial agent's activity.[8]
-
Induction of Neutropenia: Mice (e.g., female ICR mice) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[8]
-
Infection: Mice are challenged with an intramuscular injection into the thigh of a standardized bacterial suspension (e.g., 0.1 mL of 10⁷ CFU/mL of Staphylococcus aureus or Escherichia coli).[8]
-
Treatment: this compound treatment is initiated at a specified time post-infection (e.g., 2 hours). The drug can be administered via various routes (e.g., orally or subcutaneously) at different dosing regimens to study its pharmacokinetic and pharmacodynamic properties.
-
Endpoint Measurement: At a predetermined time (e.g., 24 hours post-infection), mice are euthanized. The thigh muscle is aseptically removed, homogenized, and serially diluted for bacterial load determination (CFU/gram of tissue).[7][8] The efficacy of this compound is determined by the reduction in bacterial load compared to untreated control animals.[8]
Correlating In Vitro Susceptibility with In Vivo Efficacy
The correlation between in vitro susceptibility (MIC) and in vivo efficacy is not always direct and is significantly influenced by the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug.[3]
Pharmacokinetic Profile of this compound
Understanding how the body absorbs, distributes, metabolizes, and excretes a drug is crucial for interpreting its efficacy.
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed orally, with peak serum concentrations within 1-2 hours.[9][10] Bioavailability is approximately 30-40%.[11] | [9][10][11] |
| Distribution | Widely distributed into tissues, with concentrations in renal and prostatic tissues being higher than in serum.[9][10][12] | [9][10][12] |
| Metabolism | Metabolized to a limited extent, likely in the liver, with metabolites having minimal antibacterial activity.[1][9][13] | [1][9][13] |
| Elimination | Primarily eliminated unchanged by the kidneys through both glomerular filtration and tubular secretion.[1][9][10] | [1][9][10] |
| Serum Half-life | Approximately 3 to 7 hours in individuals with normal renal function.[9][10][13][14] | [9][10][13][14] |
| Peak Serum Concentration (Cmax) | 1.3 to 2.0 µg/mL after a 400 mg oral dose.[9][10][14] | [9][10][14] |
The relatively low peak serum concentration of this compound compared to the MICs for some less susceptible organisms highlights the importance of its concentration in specific tissues, particularly the urinary tract, where it is highly effective.[14][15]
Visualizing the Workflow and Mechanism
Caption: Workflow from in vitro testing to in vivo efficacy and clinical outcome prediction.
Caption: Mechanism of action of this compound via inhibition of DNA gyrase.
Conclusion
The correlation between in vitro this compound susceptibility and in vivo efficacy is a multifactorial relationship, heavily dependent on the pharmacokinetic properties of the drug and the specific site of infection. While MIC values provide a crucial baseline for an organism's susceptibility, in vivo models like the neutropenic murine thigh infection model offer a more comprehensive understanding of how these values translate into therapeutic effect. For this compound, its high concentration in the urinary tract explains its clinical success in treating urinary tract infections, even against pathogens with MICs that might be of concern based on achievable serum concentrations alone.[14][16] This guide underscores the necessity of integrating in vitro data with robust in vivo modeling and PK/PD analysis to accurately predict the clinical utility of antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility testing versus in vivo effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tentative interpretive standards for disk diffusion susceptibility testing with this compound (MK-0366, AM-715) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. micromasterlab.com [micromasterlab.com]
- 7. criver.com [criver.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. This compound: Pharmacokinetics Properties and Adverse Effects_Chemicalbook [chemicalbook.com]
- 10. Review of the bioavailability and pharmacokinetics of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic studies of this compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound--a review of pharmacology and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: clinical pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [In vitro activity of this compound against gram-positive and gram-negative organisms from recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multiclinic study of this compound for treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Norfloxacin's Activity Against a Panel of Quality Control Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Norfloxacin's activity against established quality control (QC) strains as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data presented here is essential for verifying the accuracy and precision of antimicrobial susceptibility testing (AST) methods in a laboratory setting.
Quantitative Data Summary
The following table summarizes the expected minimum inhibitory concentration (MIC) ranges for this compound against a panel of commonly used QC strains. These ranges are critical for ensuring that AST systems are performing within acceptable limits.
| Quality Control Strain | Regulatory Body | This compound MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | CLSI | 0.03 - 0.125[1][2] |
| EUCAST | 0.03 - 0.125[3] | |
| Pseudomonas aeruginosa ATCC 27853 | CLSI | 1.0 - 4.0[1][2] |
| Staphylococcus aureus ATCC 29213 | CLSI | 0.5 - 2.0[1][2] |
| Enterococcus faecalis ATCC 29212 | CLSI | 2.0 - 8.0[1][2] |
This compound's Mechanism of Action
This compound is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[4][5] Specifically, it targets DNA gyrase and topoisomerase IV.[4][5][6] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. Inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately causing cell death.[5][7]
Caption: this compound's mechanism of action targeting DNA gyrase and topoisomerase IV.
Experimental Protocols
The following are detailed methodologies for two standard AST methods used to determine the MIC of this compound.
Broth Microdilution Method
This method determines the MIC in a liquid medium.
Caption: Workflow for the broth microdilution susceptibility test.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the quality control strain is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Drug Dilution: Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: The microdilution trays containing the serially diluted this compound are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated trays are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye. A growth control well (no antibiotic) and a sterility control well (no inoculum) are included for quality assurance.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition.
Methodology:
-
Inoculum Preparation: A bacterial inoculum is prepared by making a direct saline suspension of colonies, adjusted to the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a specified amount of this compound (typically 10 µg) is placed on the surface of the agar.
-
Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16 to 20 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then compared to the established zone diameter breakpoints for this compound to determine if the strain is susceptible, intermediate, or resistant. For QC strains, the zone diameter should fall within a predefined acceptable range.
References
- 1. Quality control limits for microdilution susceptibility tests with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality control limits for microdilution susceptibility tests with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal Procedures for Norfloxacin: A Guide for Laboratory Professionals
The correct disposal of norfloxacin, a fluoroquinolone antibiotic, is a critical component of laboratory safety, environmental stewardship, and regulatory adherence. Improper disposal can lead to environmental contamination, contribute to the development of antimicrobial resistance, and pose health risks.[1][2] This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound waste in a research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Eye Protection : Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection : Use chemically impermeable gloves, inspected for integrity before use.[1]
-
Skin Protection : Don impervious, flame-resistant clothing to prevent skin contact.[1]
-
Respiratory Protection : If dust or aerosols are generated, or if exposure limits may be exceeded, a full-face respirator is required.[1]
All work should be performed in a well-ventilated area, and sources of ignition must be eliminated.[1] In case of a spill, the material should be contained, collected (e.g., with a high-efficiency vacuum cleaner or by wiping), and placed into a suitable, labeled container for disposal.[1] Discharge into drains or the environment is strictly prohibited.[1]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by federal and state agencies. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[3] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and bans their disposal via flushing or sewering.[4][5] this compound, especially in its pure or concentrated form, is considered a hazardous chemical waste.[2]
Operational Plan: Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe disposal of various forms of this compound waste from a laboratory setting.
1. Segregation and Identification:
-
Identify all waste streams containing this compound. This includes unused or expired bulk powder, concentrated stock solutions, contaminated labware (e.g., weighing boats, pipette tips, flasks), and contaminated PPE.[1][6]
-
These materials must be segregated from non-hazardous, biohazardous, and general laboratory waste at the point of generation.[6][7]
2. Containment and Labeling:
-
Place all this compound-containing waste into a designated, leak-proof, and sealable hazardous waste container.[1][8] In the U.S., these are typically black containers for RCRA hazardous pharmaceutical waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and must identify the contents, including "this compound."[1]
3. Storage:
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.[1]
-
The storage area should be well-ventilated and have secondary containment to manage potential leaks.[8]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]
-
Ensure the contractor is permitted to transport and manage pharmaceutical hazardous waste.[1]
5. Documentation and Final Disposal:
-
Maintain meticulous records, including manifests and disposal certificates, as required by federal and state regulations.[1]
-
The required and most effective method for the final disposal of hazardous pharmaceutical waste like this compound is high-temperature incineration at a permitted treatment, storage, and disposal facility (TSDF).[1][4] This process breaks down the active pharmaceutical ingredient, preventing its release into the environment.[1]
Data Presentation: this compound Waste Disposal Summary
The following table summarizes the disposal procedures for different types of this compound waste.
| Waste Type | Description | Container | Disposal Method |
| Bulk Powder / Stock Solutions | Unused, expired, or leftover pure this compound powder or highly concentrated solutions. | Sealable, leak-proof hazardous chemical waste container (e.g., black RCRA container).[1] | Collection by a licensed hazardous waste contractor for incineration.[1][4] |
| Contaminated Labware | Weighing boats, spatulas, flasks, pipette tips, etc., that have come into direct contact with this compound. | Designated hazardous chemical waste container.[6] | Collection by a licensed hazardous waste contractor for incineration.[7] |
| Contaminated PPE | Gloves, lab coats, or other protective equipment grossly contaminated with this compound. | Double-bagged in robust plastic bags, sealed, and placed in the hazardous waste container.[8] | Collection by a licensed hazardous waste contractor for incineration.[7] |
| Dilute Aqueous Solutions | Used cell culture media or buffer solutions containing low concentrations of this compound. | Collect in a labeled, leak-proof container. Do not pour down the drain.[1][8] | Treat as hazardous chemical waste for incineration. Autoclaving does not destroy all antibiotics and is not a suitable disposal method for this compound.[2][9] |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. Laboratory waste | lnu.se [lnu.se]
Safeguarding Researchers: A Comprehensive Guide to Handling Norfloxacin
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Norfloxacin in a laboratory setting. It is intended for all researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Essential Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE based on the potential for exposure.
| Exposure Scenario | Eye Protection | Hand Protection | Skin Protection | Respiratory Protection |
| Handling solid powder (weighing, preparing solutions) | Tightly fitting safety goggles with side-shields[1] | Chemically impermeable gloves[1] | Fire/flame resistant and impervious clothing[1] | Full-face respirator if dust or aerosols may be generated or exposure limits are exceeded[1] |
| Working with solutions | Tightly fitting safety goggles[1] | Chemically impermeable gloves[1] | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Accidental spill | Tightly fitting safety goggles with side-shields[1] | Chemically impermeable gloves[1] | Fire/flame resistant and impervious clothing[1] | Full-face respirator[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is paramount to minimize exposure risks. The following workflow outlines the key steps from receipt of the compound to its storage.
Caption: Workflow for the safe handling and storage of this compound.
Procedural Guidance:
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Personal Protective Equipment: Before handling, don the appropriate PPE as specified in the table above.
-
Work Area Preparation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Remove all sources of ignition as a precautionary measure.[1]
-
Handling: Avoid all personal contact, including inhalation.[2] Wear protective clothing when there is a risk of exposure.[2] Avoid the formation of dust and aerosols.[3]
-
Storage: Store this compound in a tightly closed, light-resistant container.[4] Keep the container in a dry, cool, and well-ventilated place.[5] Recommended storage is at room temperature, between 20°C and 25°C (68°F and 77°F).[6]
Disposal Plan: Segregation and Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Guidance:
-
Identification and Segregation: Identify all waste containing this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE.[1] This waste must be segregated from non-hazardous waste streams.[1]
-
Containment: Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1] The container should be kept closed when not in use and labeled with "Hazardous Waste" and "this compound".[1]
-
Storage of Waste: Store the hazardous waste container in a secure, designated area away from incompatible materials.[1] The storage area should be well-ventilated and have secondary containment.[1]
-
Arranging for Disposal: Contact a licensed hazardous waste disposal contractor for pickup and disposal.[1] Ensure the contractor is permitted to handle pharmaceutical hazardous waste.[1]
-
Documentation: A hazardous waste manifest must be completed to track the waste from generation to its final disposal facility.[1] Retain copies of all manifests and disposal records as required by regulations.[1]
-
Final Disposal Method: The required method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary to mitigate harm.
Emergency Contact Information: In case of an emergency, contact your institution's Environmental Health and Safety (EHS) office and follow their established protocols.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Seek medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing.[7] Seek medical attention.[5]
-
Inhalation: Move the victim into fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek medical attention immediately.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[5] Do not induce vomiting.[3] Seek medical attention if symptoms occur.[5]
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation of the affected area.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[3] Do not let the chemical enter drains.[3]
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, collect the material using a high-efficiency vacuum cleaner or by carefully wiping.[1][3] Avoid generating dust.[3]
-
Place the spilled material and any contaminated cleaning materials into a suitable, labeled container for disposal as hazardous waste.[1][3]
-
Wash the spill site after material pickup is complete.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. levofloxacin.de [levofloxacin.de]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound (Noroxin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. toku-e.com [toku-e.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
